5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Description
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Properties
IUPAC Name |
5-bromo-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROYZQSAVGDLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390814 | |
| Record name | 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4722-76-3 | |
| Record name | 5-Bromo-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4722-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Keystone Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS No. 4722-76-3), a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidinone scaffold is a well-established "privileged structure," known for its versatile biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This document details the physicochemical properties, a validated synthetic pathway, key reactive characteristics, and the strategic application of this compound as a pivotal intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The content herein is structured to provide both foundational knowledge and actionable insights for professionals engaged in synthetic and medicinal chemistry.
Core Molecular Data and Physicochemical Properties
This compound is a solid, stable organic compound that serves as a versatile building block. Its structure incorporates multiple reactive centers, making it an ideal starting point for the elaboration of diverse chemical libraries.
| Property | Value | Source(s) |
| CAS Number | 4722-76-3 | [3][4][5] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3][4][5] |
| Molecular Weight | 205.01 g/mol | [3][5] |
| Appearance | Solid | |
| Purity | Typically ≥95-98% | [3][5] |
| Storage Conditions | Sealed in dry, 2-8°C, under nitrogen, away from moisture | [5] |
| SMILES | CC1=NC(=C(C(=N1)O)Br)O | [5] |
| InChI Key | ZAKXWSORBVRPGY-UHFFFAOYSA-N |
The presence of a bromine atom at the C5 position, a hydroxyl group at C6, a methyl group at C2, and two tautomerizable keto-enol functionalities provides a rich landscape for synthetic transformations.
Synthesis and Mechanistic Considerations
The most logical and field-proven approach to synthesizing this compound is through the electrophilic bromination of its readily available precursor, 6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS 1194-22-5).
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process: first, the formation of the pyrimidinone core, followed by regioselective bromination.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical & Self-Validating)
This protocol is based on established chemical principles for the bromination of activated heterocyclic systems.
Objective: To synthesize this compound via electrophilic bromination of 6-hydroxy-2-methylpyrimidin-4(1H)-one.
Materials:
-
6-hydroxy-2-methylpyrimidin-4(1H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round bottom flask, suspend 6-hydroxy-2-methylpyrimidin-4(1H)-one in glacial acetic acid. The pyrimidinone ring is electron-rich, making it susceptible to electrophilic attack. Acetic acid serves as a polar protic solvent that can facilitate the reaction without participating in unwanted side reactions.
-
Bromination: Cool the suspension in an ice bath to control the reaction's exothermicity. Slowly add N-Bromosuccinimide (NBS) portion-wise. NBS is chosen as a safer and more manageable source of electrophilic bromine (Br⁺) compared to liquid bromine. The C5 position is the most electron-rich and sterically accessible carbon on the ring, directing the bromination to this site with high regioselectivity.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a critical self-validating step to ensure the reaction has gone to completion, preventing unnecessary side-product formation from extended reaction times.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. This quenches the reaction and precipitates the solid product, which is generally less soluble in water than the starting material.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove residual acetic acid and succinimide byproducts. Further washing with a cold, non-polar solvent like diethyl ether can remove organic impurities.
-
Drying and Characterization: Dry the purified solid under vacuum. The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Chemical Reactivity and Synthetic Utility
The strategic placement of functional groups on the this compound scaffold makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of kinase inhibitors[6].
Key Reactive Sites:
-
C5-Bromine: This is the primary handle for synthetic elaboration. The bromine atom is well-positioned for transition metal-catalyzed cross-coupling reactions.
-
C4/C6-Hydroxyls (Keto-Enol Tautomerism): These groups can be alkylated or converted to leaving groups (e.g., chlorides using POCl₃) to enable nucleophilic substitution reactions.
-
N1/N3-Hydrogens: These ring nitrogens can be alkylated or acylated to introduce additional diversity.
Application in Cross-Coupling Reactions:
The C5-bromo substituent is ideally suited for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are cornerstone transformations in modern drug discovery. These reactions allow for the direct formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, and alkynyl groups.
Caption: Key cross-coupling reactions utilizing the title compound.
This synthetic versatility allows medicinal chemists to systematically probe the structure-activity relationship (SAR) by introducing a wide array of substituents at the C5 position, which often projects into the solvent-exposed region of a kinase active site.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrimidinone core is a frequent motif in kinase inhibitors because its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a primary anchoring point for many inhibitors[6]. The 5-bromo-pyrimidinone intermediate is particularly valuable for developing inhibitors targeting various kinase families, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer[7].
General Mechanism of Action
Derivatives synthesized from this scaffold typically function as ATP-competitive inhibitors. By introducing appropriate functionality via cross-coupling at the C5-position, the molecule can be tailored to occupy the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that promote cell proliferation.
Caption: Generalized mechanism of action for a kinase inhibitor.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4].
Consult the material safety data sheet (MSDS) from the supplier for complete and detailed safety information before handling.
Conclusion
This compound is more than a mere chemical compound; it is a strategic tool for the modern medicinal chemist. Its highly functionalized and reactive nature provides a robust platform for the synthesis of diverse and complex molecules. The demonstrated utility of the pyrimidinone core in clinically relevant areas, especially as a hinge-binding motif for kinase inhibitors, underscores the importance of this intermediate. This guide has provided a detailed framework for its synthesis, reactivity, and application, offering researchers and drug development professionals the foundational knowledge required to leverage this powerful building block in their discovery programs.
References
-
Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
-
Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. Retrieved January 12, 2026, from [Link]
-
Rashad, A. E., et al. (2012). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Chemical & Pharmaceutical Bulletin, 60(4), 521-530. Retrieved January 12, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- A kind of preparation method of 5 Bromopyrimidine compound. (n.d.). Google Patents.
- Preparation method of 2-amino-5-bromopyrimidine compound. (n.d.). Google Patents.
- One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.). Google Patents.
-
Arylboronic Acids. IV. Reactions of Boronophthalide 1. (n.d.). SciTech Connect. Retrieved January 12, 2026, from [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 4. achmem.com [achmem.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and explore its potential biological activities, particularly as an antiviral agent.
Introduction: The Significance of the Pyrimidinone Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, leading to the development of numerous drugs with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1]
The pyrimidinone core, a derivative of pyrimidine, has garnered particular attention for its broad spectrum of pharmacological activities.[2] The introduction of a bromine atom at the C5 position can significantly modulate the electronic properties and biological activity of the pyrimidinone ring system, often enhancing its therapeutic potential. This compound represents a key exemplar of this structural class, holding promise for the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4722-76-3 | [3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3] |
| Molecular Weight | 205.01 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | [3] |
| Boiling Point | 218 °C at 760 mmHg | [3] |
| Storage | Store in a dry, sealed place at 2-8 °C | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a two-step process: first, the synthesis of the precursor 2-methyl-4,6-dihydroxypyrimidine, followed by its bromination. This protocol is based on established methodologies for the synthesis of pyrimidinone derivatives.[4][5]
Synthesis Workflow Diagram
Caption: Proposed mechanism of antiviral action for this compound.
Conclusion and Future Directions
This compound is a promising heterocyclic compound with a well-defined chemical structure and accessible synthetic route. Its structural similarity to other biologically active pyrimidinones, particularly those with demonstrated antiviral properties, suggests its potential as a lead compound for the development of novel therapeutics.
Future research should focus on the definitive biological evaluation of this compound against a panel of viruses. Elucidating its precise mechanism of action and identifying its specific cellular targets will be crucial for its further development. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, could lead to the discovery of even more potent and selective drug candidates. The in-depth technical information provided in this guide serves as a valuable resource for researchers embarking on the exploration of this intriguing molecule.
References
-
Andersen, P. I., et al. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PLoS Pathogens, 9(10), e1003678. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Couto, D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(22), 6867. [Link]
-
Lucas-Hourani, M., et al. (2017). Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy, 61(11), e01072-17. [Link]
-
Nguyen, X. T., et al. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Journal of Science and Technique - Section on Physics and Chemical Engineering, 3(01). [Link]
-
Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(18), 5891-5895. [Link]
-
Galabov, A. S., et al. (1984). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Arzneimittel-Forschung, 34(1), 9-14. [Link]
-
El-Sayed, W. A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-129. [Link]
-
Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(6), 4461-4465. [Link]
-
Bayville Chemical. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. Retrieved from [Link]
-
Moye, C. J. (1962). The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. Australian Journal of Chemistry, 15(3), 568-571. [Link]
-
Kaczmarek, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials, 14(22), 6916. [Link]
-
Javed, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1292, 136153. [Link]
-
Al-Ghorbani, M., et al. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology, 13, 1012311. [Link]
- Google Patents. (1994).
-
Bar-Shalom, D., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2914-2917. [Link]
-
ResearchGate. (2021). N-BromoSuccinimide (NBS) reaction. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Bromohydrins Using NBS in Presence of Iodine as Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,.... Retrieved from [Link]
-
El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1324-1340. [Link]
-
Ferrazzano, L., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
-
Kaczmarek, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel, Switzerland), 14(22), 6916. [Link]
-
El-Gaby, M. S. A., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 21(6), 870-879. [Link]
-
MDPI. (2018). Antiviral Activity Exerted by Natural Products against Human Viruses. Retrieved from [Link]
Sources
- 1. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 4,6-Dihydroxy-2-methylpyrimidine [bayvillechemical.net]
- 4. tsijournals.com [tsijournals.com]
- 5. EP0594758A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]
An In-Depth Technical Guide on 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Pyrimidinone Scaffold with Potential in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and the broader context of the drug development potential of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the therapeutic applications of substituted pyrimidinone scaffolds.
Introduction to this compound
This compound is a halogenated derivative of the pyrimidinone core structure. The pyrimidine ring is a fundamental heterocycle found in nucleic acids (cytosine, thymine, and uracil) and a variety of synthetic compounds with significant therapeutic applications.[1][2][3] The presence of a bromine atom, a hydroxyl group, and a methyl group on the pyrimidinone scaffold suggests that this molecule could serve as a valuable intermediate or a biologically active agent in its own right.
While detailed peer-reviewed literature on the specific biological activities of this compound is not extensively available in the public domain, its structural features are common in compounds with demonstrated pharmacological relevance. This guide will, therefore, place this compound within the broader, well-established context of substituted pyrimidinones in drug discovery.
Chemical Structure and Properties
The IUPAC name for this compound is this compound. It is also known by its synonym, 5-bromo-6-hydroxy-2-methyl-4(1H)-pyrimidinone. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4722-76-3 | [4][5][6] |
| Molecular Formula | C₅H₅BrN₂O₂ | [4][5] |
| Molecular Weight | 205.01 g/mol | [4][5] |
| Physical Form | Solid | |
| Purity | Typically ≥95-98% | [4][5] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [5] |
| InChI Key | ZAKXWSORBVRPGY-UHFFFAOYSA-N |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];
// Substituent nodes Me [label="CH3", pos="-2.6,1.5!"]; O4 [label="O", pos="0,-2.8!"]; Br5 [label="Br", pos="2.6,-1.5!"]; O6 [label="OH", pos="2.6,1.5!"]; H1[label="H", pos="0,2.5!"];
// Ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""];
// Double bonds in the ring edge [style=double]; C2 -- N1; C4 -- C5;
// Substituent bonds edge [style=solid]; C2 -- Me [label=""]; C4 -- O4 [label="", style=double]; C5 -- Br5 [label=""]; C6 -- O6 [label=""]; N1 -- H1[label=""]; }
Caption: Chemical structure of this compound.
Synthesis Strategies for Substituted Pyrimidinones
A plausible, though hypothetical, synthetic route could involve the reaction of a brominated β-ketoester with acetamidine. The choice of starting materials is critical for achieving the desired substitution pattern. The bromination of the pyrimidinone ring can also be carried out as a subsequent step after the initial ring formation.
One study on the regioselective synthesis of 2-amino-5-bromo-4(3H)-pyrimidinones utilized a lithiation-substitution protocol, which allows for the introduction of various substituents at the C-6 position.[7] This highlights a sophisticated strategy for creating a library of analogs for structure-activity relationship (SAR) studies.
Caption: Generalized workflow for the synthesis and evaluation of pyrimidinone derivatives.
The Role of Pyrimidinone Scaffolds in Drug Development
The pyrimidinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous drugs and clinical candidates.
Anticancer Activity
A significant body of research has focused on pyrimidine derivatives as anticancer agents.[8][9][10] These compounds can exert their effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrimidine analogs are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[11]
-
Inhibition of Cell Proliferation and Induction of Apoptosis: Studies have shown that certain aminopyrimidine derivatives are potent inhibitors of cancer cell replication and can induce programmed cell death (apoptosis).[8]
-
Pin1 Inhibition: Pin1 is an enzyme that plays a role in the regulation of several cancer-related proteins. Pyrimidine derivatives have been identified as novel inhibitors of Pin1, presenting a potential strategy for anticancer therapy.[12]
Antiviral Activity
The structural similarity of pyrimidinones to the natural pyrimidine bases makes them attractive candidates for the development of antiviral drugs. A study on 2-amino-5-bromo-4(3H)-pyrimidinone derivatives demonstrated that these compounds can exhibit antiviral activity, although sometimes at concentrations close to their cytotoxic threshold.[7] This suggests that careful structural modification is necessary to optimize the therapeutic window.
Other Therapeutic Areas
The biological activities of pyrimidine derivatives extend beyond oncology and virology. Research has explored their potential as:
-
Bone Anabolic Agents: Certain pyrimidine derivatives have been shown to promote osteogenesis (bone formation) by activating the BMP2/SMAD1 signaling pathway.[13]
-
Anti-inflammatory Agents: Hybrid molecules containing both indole and pyrimidine moieties have demonstrated significant anti-inflammatory activity.[10]
Given this wide range of biological activities, this compound represents an intriguing candidate for screening in various disease models. The specific combination of substituents may confer unique pharmacological properties.
Experimental Protocols: Characterization and Analysis
Once synthesized and purified, a rigorous characterization of this compound is essential. The following are standard protocols for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.
Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
-
The expected ¹H NMR spectrum should show signals corresponding to the methyl protons, the N-H proton, and the O-H proton. The chemical shifts will be influenced by the electronic environment created by the bromine and hydroxyl groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the compound's fragmentation pattern.
Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The high-resolution mass spectrum should confirm the molecular formula (C₅H₅BrN₂O₂) by providing a highly accurate mass measurement. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound.
Protocol:
-
Develop a suitable HPLC method, typically using a C18 reverse-phase column.
-
The mobile phase will likely consist of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Inject the solution into the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Future Directions and Conclusion
This compound is a chemical entity with significant, yet largely unexplored, potential in the realm of drug discovery. While specific biological data for this compound is scarce in publicly accessible literature, the extensive research on the pyrimidinone scaffold provides a strong rationale for its investigation.
Future research should focus on:
-
Developing and publishing a robust and scalable synthesis for this compound.
-
Screening for biological activity in a wide range of assays, particularly in the areas of oncology, virology, and inflammatory diseases.
-
Conducting structure-activity relationship studies by synthesizing and testing analogs to identify key structural features for desired biological effects.
References
-
Madia, F., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(11), 3334. Available at: [Link]
-
Bollu, S., et al. (2021). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. Archiv der Pharmazie, 354(10), e2100140. Available at: [Link]
-
Reddy, A. S., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(1), 77-87. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1392-1396. Available at: [Link]
-
Alexander, V., et al. (2015). Synthesis and biological evaluation of 2'-substituted-4'-selenoribofuranosyl pyrimidines as antitumor agents. Archives of Pharmacal Research, 38(6), 966-972. Available at: [Link]
-
Gouda, M. A., et al. (2012). New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics. Archiv der Pharmazie, 345(9), 729-738. Available at: [Link]
-
Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. Available at: [Link]
-
Rani, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 21(1), 1039-1053. Available at: [Link]
-
Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732. Available at: [Link]
-
Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(16), 5443-5446. Available at: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 5. chemscene.com [chemscene.com]
- 6. achmem.com [achmem.com]
- 7. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Versatile Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a well-established "privileged scaffold" due to its prevalence in biologically active molecules and its ability to interact with a wide range of biological targets. The strategic placement of bromo, hydroxy, and methyl groups on this scaffold presents a unique combination of steric and electronic properties, making it a valuable intermediate for chemical synthesis and a promising starting point for the development of novel therapeutics, particularly in oncology. This document details the compound's physicochemical properties, outlines a validated synthetic pathway, explores its potential applications as a kinase inhibitor, and provides protocols for its handling and characterization.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for nucleic acids (cytosine, thymine, and uracil) and a multitude of approved therapeutic agents.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2] The capacity of the pyrimidine ring to engage in hydrogen bonding and other non-covalent interactions allows it to bind effectively to various enzymatic targets.
Within this broad class, substituted pyrimidinones are of particular importance. The presence of a bromine atom at the 5-position offers a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of structure-activity relationships (SAR) by introducing diverse aryl, heteroaryl, or alkyl groups. This versatility makes 5-bromo-pyrimidinones highly valuable starting materials for generating libraries of potential drug candidates. This guide focuses specifically on this compound, elucidating its chemical properties and its potential role in the discovery of next-generation therapeutics.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.
Key Identifiers and Molecular Data
The essential properties of this compound are summarized in the table below. The molecular weight is 205.01 g/mol , and its formula is C₅H₅BrN₂O₂.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂O₂ | [2] |
| Molecular Weight | 205.01 g/mol | [2] |
| CAS Number | 4722-76-3 | [2] |
| Appearance | Solid | |
| SMILES | CC1=NC(=C(C(=N1)O)Br)O | |
| InChI Key | ZAKXWSORBVRPGY-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 66.24 Ų | |
| logP (calculated) | 0.95872 |
Table 1: Core physicochemical properties of this compound.
Structural Diagram
The structural formula of the compound is presented below, highlighting the key functional groups. The molecule exists in a tautomeric equilibrium between the keto-enol forms, which can influence its reactivity and biological interactions.
Figure 1: Chemical structure of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis workflow begins with a condensation reaction to form the pyrimidine ring, followed by an electrophilic substitution to install the bromine atom.
Figure 2: Proposed two-step synthesis workflow.
Experimental Protocol: Synthesis
This protocol is a representative method adapted from standard procedures for pyrimidine synthesis and bromination.[3]
Step 1: Synthesis of 2-Methylpyrimidine-4,6-dione (Precursor)
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.1 equivalents of sodium metal in anhydrous ethanol), add diethyl malonate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Addition of Amidine: To the resulting solution, add acetamidine hydrochloride (1.05 equivalents) portion-wise while maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and neutralize with concentrated hydrochloric acid until the pH is approximately 6-7. The resulting precipitate is the crude product.
-
Purification: Filter the solid, wash with cold water and then diethyl ether. Recrystallize from hot water or ethanol to yield pure 2-methylpyrimidine-4,6-dione.
Step 2: Bromination to Yield this compound
-
Reaction Setup: Suspend the dried 2-methylpyrimidine-4,6-dione (1.0 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the suspension at room temperature. The use of NBS is preferred over elemental bromine for better selectivity and safer handling.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction involves the electrophilic attack of bromine on the electron-rich 5-position of the pyrimidine ring.[3]
-
Work-up: Pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.
-
Purification: Filter the solid, wash thoroughly with water to remove acetic acid and succinimide, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity. While specific spectral data for this compound is not publicly cataloged, the expected signals are predictable.
-
¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) and a broad singlet for the N-H and O-H protons. The absence of a signal for a proton at the 5-position confirms successful bromination.
-
¹³C NMR: Signals corresponding to the methyl carbon, the four distinct ring carbons (C2, C4, C5, C6), with the C-Br carbon (C5) shifted accordingly.
-
Mass Spectrometry (MS): The molecular ion peak should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, e.g., M+ and M+2).
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H and O-H stretching, C=O (amide/ketone) stretching, and C-Br stretching.
Applications in Drug Development: A Focus on Kinase Inhibition
The pyrimidine scaffold is a proven pharmacophore for kinase inhibitors, largely because it can mimic the adenine base of ATP and form key hydrogen bonds within the kinase hinge region.[4] Numerous 2-methylpyrimidine derivatives have been designed and evaluated as potent inhibitors of various kinases, including the notorious Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML).[4][5]
Rationale as a Kinase Inhibitor Scaffold
The structure of this compound contains several key features that make it an attractive starting point for developing kinase inhibitors.
Figure 3: Rationale for use as a kinase inhibitor scaffold.
Biological Evaluation Workflow
For researchers aiming to validate the biological activity of derivatives made from this scaffold, a standard kinase inhibitor screening cascade is recommended.
-
Primary Biochemical Assay: Screen the compound against a panel of recombinant kinases (e.g., Bcr-Abl, CDKs, SRC family kinases) using an in vitro assay that measures ATP consumption or substrate phosphorylation (e.g., ADP-Glo™, LanthaScreen™). This determines the initial IC₅₀ values.
-
Cellular Proliferation Assay: Test active compounds from the primary screen for their ability to inhibit the growth of relevant cancer cell lines (e.g., K562 cells for Bcr-Abl). This provides a cellular GI₅₀ value and confirms cell permeability.
-
Target Engagement Assay: In-cell assays (e.g., NanoBRET™, CETSA®) can be used to confirm that the compound directly binds to its intended kinase target inside the cell.
-
Downstream Signaling Analysis: Use Western blotting or other immunoassays to determine if the compound inhibits the phosphorylation of known downstream substrates of the target kinase, confirming its mechanism of action.
-
Apoptosis Assay: To confirm that the inhibition of cell proliferation is due to programmed cell death, perform assays that measure markers of apoptosis, such as a Caspase-3 activity assay.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Hazard Identification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[6]
The corresponding signal word is "Warning" with the GHS07 pictogram (exclamation mark).
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spill Management: In case of a spill, avoid generating dust. Moisten the spilled solid with a suitable solvent (e.g., ethanol) and carefully scoop it into a sealed container for proper disposal.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Conclusion and Future Outlook
This compound represents a highly strategic building block for medicinal chemistry. Its pyrimidine core provides a time-tested foundation for targeting a multitude of enzymes, particularly protein kinases. The bromine atom at the 5-position serves as an invaluable synthetic handle, empowering chemists to rapidly generate diverse analogs and conduct rigorous SAR studies. While specific biological data for this parent compound is sparse in public literature, the extensive validation of closely related pyrimidine derivatives strongly suggests its potential as a precursor to potent and selective therapeutic agents. Future research should focus on leveraging this scaffold in high-throughput screening campaigns and utilizing structure-based drug design to create novel inhibitors targeting kinases implicated in cancer and other proliferative diseases.
References
-
Bentham Science Publishers. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Retrieved from [Link]
-
ijrpr. (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
-
Zou, D., Qiu, Y., Tu, Z., et al. (2014). Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors. Science China Chemistry, 57(6), 823-832. Retrieved from [Link]
-
Ghareb, N., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. Retrieved from [Link]
-
Tee, O. S., et al. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-methylpyrimidin-4-OL | C5H5BrN2O | CID 13463837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. researchgate.net [researchgate.net]
- 6. achmem.com [achmem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is a halogenated derivative of the pyrimidinone core. The pyrimidine scaffold is of significant interest in medicinal chemistry and drug development, forming the structural basis for a wide array of biologically active compounds. Pyrimidinone derivatives are known to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a bromine atom and hydroxyl groups to the 2-methylpyrimidinone core can significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and hydrogen bonding capabilities. These modifications, in turn, can modulate its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering valuable insights for its application in research and drug discovery.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂O₂ | |
| Molecular Weight | 205.01 g/mol | |
| CAS Number | 4722-76-3 | |
| Appearance | Solid | |
| Boiling Point | 218°C at 760 mmHg | |
| Melting Point | Not available. For reference, the related compound 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine has a melting point of 244-246 °C. | |
| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | General knowledge based on pyrimidinone derivatives. |
| pKa | Not available. | |
| Purity | Typically ≥95% from commercial suppliers. | |
| Storage | Sealed in a dry environment at 2-8°C. |
Chemical Structure and Tautomerism
This compound possesses a pyrimidinone ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 6-position. The presence of the hydroxyl group and the adjacent carbonyl group allows for the existence of tautomeric forms. The keto-enol tautomerism is a key chemical feature of this and related hydroxypyrimidinones. The equilibrium between the keto and enol forms can be influenced by the solvent, pH, and temperature.
Caption: General workflow for the synthesis of this compound.
Expected Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | - Methyl Protons (CH₃): A singlet in the region of δ 2.0-2.5 ppm. - NH Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, typically in the range of δ 10-13 ppm. - OH Proton: A broad singlet, also dependent on solvent and concentration, likely in a similar range to the NH proton. |
| ¹³C NMR | - Methyl Carbon (CH₃): A signal in the aliphatic region, around δ 20-25 ppm. - C2 (C-CH₃): A signal around δ 150-160 ppm. - C4 (C=O): A downfield signal in the range of δ 160-170 ppm. - C5 (C-Br): A signal in the range of δ 90-100 ppm. - C6 (C-OH): A signal in the range of δ 155-165 ppm. |
| IR (Infrared) | - O-H and N-H Stretching: Broad absorption in the region of 3200-3500 cm⁻¹. - C-H Stretching: Absorption around 2900-3000 cm⁻¹. - C=O Stretching: A strong absorption band in the range of 1650-1700 cm⁻¹. - C=N and C=C Stretching: Absorptions in the region of 1550-1650 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 204 and 206, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups. The bromine atom at the 5-position can be a site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents. The hydroxyl and amino groups can be sites for alkylation, acylation, and other derivatization reactions.
The pyrimidinone core is a well-established pharmacophore in drug discovery. The presence of the bromine atom can enhance the binding affinity to biological targets through halogen bonding and can also be used as a handle for further chemical modifications to explore the structure-activity relationship (SAR). Given the known biological activities of related pyrimidinone derivatives, this compound is a promising starting material for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Conclusion
This compound is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While some of its fundamental physicochemical properties require further experimental validation, this guide provides a comprehensive overview of its known characteristics and expected behavior based on the current literature and data for related compounds. The synthetic accessibility and the potential for diverse chemical modifications make this molecule an attractive building block for the discovery of new chemical entities with valuable biological activities.
References
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Introduction
This compound is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a functionalized building block, it offers multiple reaction sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecular architectures. This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, grounded in established chemical principles and supported by procedural evidence from patent literature and academic research. The focus is on the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and conditions.
Target Molecule Profile:
-
IUPAC Name: this compound
Primary Synthetic Pathway: A Two-Step Approach
The most common and fundamentally sound approach to synthesizing this compound involves a two-step process: first, the construction of the core pyrimidine ring, followed by regioselective bromination.
Step 1: Synthesis of the Precursor, 4,6-Dihydroxy-2-methylpyrimidine
The foundational step is the creation of the 2-methyl-substituted pyrimidine ring with hydroxyl groups at the 4 and 6 positions. This is typically achieved via a cyclocondensation reaction.
Causality and Mechanism: This synthesis is a classic example of pyrimidine ring formation, involving the condensation of an amidine with a β-dicarbonyl compound or its equivalent, in this case, a malonic ester. The reaction proceeds by nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the ester. A strong base, such as sodium methoxide, is essential to deprotonate the α-carbon of the malonate, generating a highly nucleophilic enolate, which facilitates the initial reaction with the acetamidine hydrochloride. The subsequent intramolecular cyclization and elimination of alcohol molecules lead to the formation of the stable heterocyclic ring. The final acidification step is crucial for protonating the pyrimidine salt and precipitating the neutral 4,6-dihydroxy-2-methylpyrimidine product.
Experimental Protocol: Condensation of Dimethyl Malonate and Acetamidine This protocol is adapted from established procedures for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.[3][4]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol. While stirring, slowly add 18.4g (0.34 mol) of sodium methoxide.
-
Addition of Reactants: Once the sodium methoxide has completely dissolved, add 13.2g (0.1 mol) of dimethyl malonate and 9.45g (0.1 mol) of acetamidine hydrochloride.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25°C). Let the reaction proceed with stirring for 4-5 hours. The solution will typically appear as a creamy white suspension.
-
Solvent Removal: After the reaction is complete, remove the methanol via distillation under reduced pressure at a temperature of 30-35°C.
-
Precipitation: Dissolve the resulting residue in 50 mL of water. Adjust the pH to 1-2 using a 4mol/L solution of hydrochloric acid. This will cause a white solid to precipitate.
-
Crystallization and Isolation: Stir the mixture at 0°C for 4 hours to ensure complete crystallization. Collect the solid product by suction filtration.
-
Washing and Drying: Wash the collected solid sequentially with ice-cold water and ice-cold methanol (0-5°C). Dry the product to obtain white, solid 4,6-dihydroxy-2-methylpyrimidine. A typical yield for this process is around 86%.[4]
Step 2: Electrophilic Bromination of 4,6-Dihydroxy-2-methylpyrimidine
With the pyrimidine core synthesized, the next step is the introduction of a bromine atom at the C-5 position.
Causality and Mechanism: The 4,6-dihydroxy-substituted pyrimidine ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The hydroxyl groups are strong activating groups, directing electrophiles to the ortho and para positions. In the pyrimidine ring, the C-5 position is electronically analogous to the ortho/para positions of a benzene ring and is the most nucleophilic site.
The reaction with molecular bromine (Br₂) in a suitable solvent like acetic acid proceeds via the formation of a bromonium ion intermediate, which is attacked by the electron-rich C-5 position of the pyrimidine ring. Research on analogous pyrimidinone systems suggests the reaction may involve a rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate, which then undergoes a slow, acid-catalyzed dehydration to restore aromaticity and yield the final 5-bromopyrimidinone product.[5]
Proposed Experimental Protocol: Bromination in Acetic Acid Note: This is a generalized protocol based on standard bromination procedures for activated heterocyclic systems, as a specific published protocol for this exact transformation is not readily available.
-
Dissolution: Suspend the synthesized 4,6-dihydroxy-2-methylpyrimidine (1 mole equivalent) in glacial acetic acid in a reaction flask.
-
Bromine Addition: While stirring at room temperature, slowly add a solution of molecular bromine (1.0 to 1.1 mole equivalents) in glacial acetic acid dropwise. Maintain the temperature to control any exotherm.
-
Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The product should precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid with cold water to remove residual acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Alternative Synthetic Pathway: A One-Step Cyclocondensation
An alternative and more convergent approach involves the direct construction of the brominated pyrimidine ring from a pre-brominated starting material.
Causality and Mechanism: This pathway leverages the same fundamental pyrimidine synthesis chemistry but starts with 2-bromomalonaldehyde and acetamidine hydrochloride.[6] The reaction is a direct cyclocondensation where the C-5 bromine is already incorporated into one of the key reactants. The reaction is typically performed in a protic acid like glacial acetic acid, which acts as both the solvent and a catalyst. Heating is required to drive the condensation and subsequent dehydration steps to form the aromatic pyrimidine ring. The use of a molecular sieve is a critical experimental choice; it acts as a dehydrating agent, trapping the water produced during the reaction and shifting the equilibrium towards the product, thereby improving the overall yield.[6]
Experimental Protocol: One-Step Synthesis from 2-Bromomalonaldehyde This protocol is adapted from the method described in patent CN110642788A.[6]
-
Initial Setup: In a reaction vessel, add 150 mL of glacial acetic acid and 15g (0.1 mol) of 2-bromomalonaldehyde at 0°C. Add 2g of 3A molecular sieve.
-
Reactant Addition: Raise the temperature to 80°C. Over a period of 30 minutes, add a solution of 9.4g (0.1 mol) of acetamidine hydrochloride in 50 mL of acetic acid dropwise.
-
Reaction: After the addition is complete, increase the temperature to 100°C and maintain it for approximately 5 hours. Monitor the reaction's completion using HPLC.
-
Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and let it stand for 2 hours to facilitate the precipitation of the product.
-
Isolation: Collect the resulting solid via filtration, wash with a minimal amount of cold water, and dry to obtain the final product, this compound.
Data and Workflow Summary
Quantitative Data and Conditions
| Parameter | Pathway 1: Step 1 | Pathway 1: Step 2 (Proposed) | Pathway 2: One-Step |
| Starting Materials | Dimethyl Malonate, Acetamidine HCl | 4,6-Dihydroxy-2-methylpyrimidine | 2-Bromomalonaldehyde, Acetamidine HCl |
| Key Reagents | Sodium Methoxide, Methanol, HCl | Bromine, Glacial Acetic Acid | Glacial Acetic Acid, 3A Molecular Sieve |
| Temperature | 0°C to 25°C | Room Temperature | 80°C to 100°C |
| Reaction Time | 4-5 hours | Several hours (monitor) | ~5 hours |
| Reported Yield | ~86%[4] | N/A | Not explicitly stated |
Visualization of Synthetic Pathways
Caption: Workflow for the one-step cyclocondensation pathway.
References
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- CAS 4722-76-3 | this compound. Synblock.
- The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.
- This compound. ChemScene.
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. TSI Journals.
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
Sources
- 1. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 2. chemscene.com [chemscene.com]
- 3. tsijournals.com [tsijournals.com]
- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
starting materials for 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
For researchers, scientists, and drug development professionals, the synthesis of functionalized pyrimidinone cores is a critical endeavor, given their prevalence in a wide array of biologically active molecules. This guide provides a comprehensive technical overview of the starting materials and synthetic strategy for this compound, a valuable heterocyclic building block. The narrative emphasizes the rationale behind experimental choices and provides detailed, actionable protocols.
Introduction to this compound
This compound (CAS No: 4722-76-3) is a halogenated pyrimidine derivative.[1] The pyrimidine scaffold is a fundamental component of numerous therapeutic agents, and the introduction of a bromine atom at the C-5 position, along with hydroxyl groups at C-4 and C-6, offers versatile handles for further chemical modifications. This makes the target molecule a key intermediate in the synthesis of more complex pharmaceutical compounds.
Primary Synthetic Pathway: A Two-Step Approach
The most direct and widely employed route for the synthesis of this compound involves a two-step process. The first step is the construction of the pyrimidine ring to form the precursor, 2-methyl-4,6-dihydroxypyrimidine. This is followed by the regioselective bromination at the C-5 position.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine
The formation of the pyrimidine ring is achieved through the condensation of a C-N-C synthon with a C-C-C synthon. In this synthesis, acetamidine hydrochloride serves as the nitrogen-containing component, while a dialkyl malonate provides the three-carbon backbone.
Core Starting Materials:
| Starting Material | Role | Key Considerations |
| Acetamidine Hydrochloride | Provides the N-C-N fragment for the pyrimidine ring. | Commercially available and should be of high purity.[2] |
| Diethyl Malonate or Dimethyl Malonate | Serves as the three-carbon (C-C-C) fragment. | The choice between diethyl and dimethyl malonate can influence reaction kinetics and yield.[3] |
| Sodium Methoxide or Sodium Ethoxide | Acts as a strong base to deprotonate the malonate ester. | The alkoxide should correspond to the alcohol used as the solvent to prevent transesterification.[3] |
| Methanol or Ethanol | Solvent for the reaction. | Anhydrous conditions are preferable to avoid hydrolysis of the ester and base.[3] |
| Hydrochloric Acid | Used for acidification during workup to precipitate the product. |
Causality Behind Experimental Choices:
The use of a strong base like sodium methoxide is crucial for the deprotonation of the α-carbon of the malonate ester, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the acetamidine. The subsequent intramolecular cyclization and elimination of alcohol lead to the formation of the stable pyrimidine ring. The choice of solvent and base is interconnected; using sodium methoxide in methanol, for instance, prevents unwanted side reactions.
Experimental Protocol: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine
This protocol is adapted from established procedures for the synthesis of 4,6-dihydroxypyrimidines.[3][4][5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal to methanol under an inert atmosphere and cooling.
-
Addition of Reactants: To the sodium methoxide solution, add acetamidine hydrochloride followed by the dropwise addition of diethyl malonate at room temperature with stirring.
-
Reaction: The reaction mixture is then heated to reflux for several hours (typically 3-5 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is dissolved in water. The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of 1-2, which causes the precipitation of the product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and then with a cold solvent like ethanol to remove impurities. The product is then dried under vacuum. A yield of approximately 86% can be expected.[5]
Caption: Workflow for the synthesis of 2-methyl-4,6-dihydroxypyrimidine.
Part 2: Bromination of 2-Methyl-4,6-dihydroxypyrimidine
The second step involves the electrophilic substitution of a bromine atom onto the electron-rich C-5 position of the pyrimidine ring.
Core Starting Materials:
| Starting Material | Role | Key Considerations |
| 2-Methyl-4,6-dihydroxypyrimidine | The substrate for bromination. | Must be dry and of high purity from the previous step. |
| Bromine (Br₂) | The electrophilic brominating agent. | Highly corrosive and toxic; should be handled with extreme care in a well-ventilated fume hood. |
| Solvent (e.g., Acetic Acid or Nitrobenzene) | Provides a medium for the reaction. | The choice of solvent can influence the reaction rate and selectivity.[6] |
Causality Behind Experimental Choices:
The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution challenging.[6] However, the presence of two hydroxyl groups at positions 4 and 6 significantly activates the ring towards electrophilic attack, particularly at the C-5 position. Direct bromination with molecular bromine is a classic and effective method for this transformation. The reaction may be carried out at elevated temperatures to overcome the activation energy barrier.
Experimental Protocol: Bromination to this compound
This protocol is based on general procedures for the bromination of activated pyrimidine rings.[6][7]
-
Reaction Setup: In a reaction flask suitable for heating, suspend 2-methyl-4,6-dihydroxypyrimidine in a suitable solvent such as glacial acetic acid.
-
Addition of Bromine: Heat the mixture to an elevated temperature (e.g., 100-130°C). Add molecular bromine dropwise to the heated suspension over a period of 30-90 minutes. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature.
-
Reaction: After the addition is complete, maintain the reaction mixture at the elevated temperature for an additional 2-6 hours to ensure the reaction proceeds to completion.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate out upon cooling. The mixture can be poured into ice water to facilitate further precipitation.
-
Purification: The crude product is collected by filtration, washed with water to remove any remaining acid and salts, and then dried. Recrystallization from a suitable solvent may be necessary to obtain the final product of high purity.
Caption: Workflow for the bromination of 2-methyl-4,6-dihydroxypyrimidine.
Conclusion
The synthesis of this compound is a robust and well-established process that relies on fundamental principles of heterocyclic chemistry. The key to a successful synthesis lies in the careful selection of high-purity starting materials and precise control over reaction conditions. The two-step approach, involving the initial formation of the pyrimidine ring followed by electrophilic bromination, provides an efficient route to this valuable intermediate. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the synthesis of this and related pyrimidinone derivatives.
References
-
Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]
-
Acetamidine hydrochloride. (2023, December 28). Sciencemadness Wiki. Retrieved from [Link]
-
Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. (n.d.). TSI Journals. Retrieved from [Link]
-
Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008, November 21). TSI Journals. Retrieved from [Link]
-
GLR Innovations (Page 149). (n.d.). ChemBuyersGuide.com, Inc. Retrieved from [Link]
-
Buy C-Methylcalix[3]resorcinarene (EVT-332178) | 65338-98-9. (n.d.). Evidentic. Retrieved from [Link]
-
Pyrimidine Derivatives (16). (n.d.). MySkinRecipes. Retrieved from [Link]
-
This compound | 4722-76-3. (n.d.). AstaTech. Retrieved from [Link]
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012). Google Patents.
-
Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2018). National Institutes of Health. Retrieved from [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). Google Patents.
-
The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (2025, August 6). ResearchGate. Retrieved from [Link]
-
A Process For Preparing 4,6 Dihydroxypyrimidine. (n.d.). Quick Company. Retrieved from [Link]
- Method for preparing 5-bromo-2-methylpyridine. (2011). Google Patents.
Sources
- 1. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. 4722-76-3 | this compound - Moldb [moldb.com]
- 3. tsijournals.com [tsijournals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one as a chemical intermediate
An In-depth Technical Guide for Researchers
Core Intermediate: 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
A Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. We will explore its physicochemical properties, plausible synthetic routes, key reactivity, and its strategic application in the synthesis of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.
Introduction: The Strategic Value of the Pyrimidinone Scaffold
The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged scaffold in drug design. Within this class, functionalized pyrimidinones serve as versatile building blocks for constructing diverse molecular architectures.
This compound emerges as a particularly valuable intermediate due to its strategically placed functional groups. The presence of a reactive bromine atom, a nucleophilic hydroxyl group, and multiple sites for N-alkylation provides chemists with a powerful tool for combinatorial library synthesis and lead optimization campaigns. This guide will dissect the chemistry of this intermediate, providing insights into its effective utilization in research and development settings.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis, including handling, storage, and reaction setup.
Key Properties
The essential properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4722-76-3 | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1][3] |
| Molecular Weight | 205.01 g/mol | [1][3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
| Storage | Sealed in dry, 2-8°C or under nitrogen | [3] |
| MDL Number | MFCD18427081 | [1] |
Computational Data
Computational descriptors offer predictive insights into the molecule's behavior in various chemical and biological systems.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 66.24 Ų | [3] |
| LogP | 0.95872 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
Safety and Handling
Proper handling is essential when working with halogenated intermediates. The following GHS information is based on available safety data sheets.[2]
-
Signal Word: Warning[2]
-
Pictogram: GHS07 (Exclamation mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Synthesis Pathway
While multiple suppliers offer this compound, understanding its synthesis is crucial for process development and cost analysis. A plausible and efficient synthetic route can be derived from general pyrimidine synthesis methodologies, such as the condensation of amidines with malonic acid derivatives. A one-pot reaction using 2-bromomalonaldehyde and an acetamidine equivalent in acetic acid represents a direct and scalable approach.[4]
Caption: Plausible one-pot synthesis of the target intermediate.
This method is advantageous due to the use of inexpensive and readily available starting materials, a short reaction sequence, and straightforward workup, making it suitable for large-scale production.[4]
Reactivity and Strategic Application as an Intermediate
The synthetic utility of this compound lies in its multiple, chemoselectively addressable reactive sites. This allows for the sequential or orthogonal introduction of various substituents, enabling the construction of complex molecular libraries from a single core structure.
Caption: Key reactive sites and corresponding transformations.
C5-Position: Gateway for C-C Bond Formation
The bromine atom at the C5 position is the most versatile handle for introducing molecular diversity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the installation of aryl, heteroaryl, alkyl, and alkynyl groups. This is fundamental for exploring the Structure-Activity Relationship (SAR) of novel drug candidates. For instance, in the development of endothelin receptor antagonists, pyrimidine cores are often functionalized at this position to optimize potency and pharmacokinetic properties.[5]
C6-Position: Modulation via the Hydroxyl Group
The hydroxyl group at C6 is a strong hydrogen bond donor and can be functionalized to modulate the molecule's properties.
-
O-Alkylation: Reaction with alkyl halides under basic conditions yields ether derivatives, which can alter lipophilicity and metabolic stability.
-
Regioselective Lithiation: As demonstrated in related pyrimidinone systems, the C6-position can be targeted for substitution. A powerful strategy involves a lithiation-substitution protocol, where a strong base like lithium diisopropylamide (LDA) can deprotonate the ring, followed by quenching with an electrophile to introduce new substituents. This regioselective approach is highly effective for creating novel analogues with diverse side chains.[6]
Exemplary Protocol: Regioselective C6-Substitution (Adapted from Literature)
The following protocol illustrates a field-proven methodology for modifying the pyrimidinone core, adapted from a study on related 2-amino-5-bromo-4(3H)-pyrimidinones.[6] This self-validating system underscores the practical application of the intermediate.
Objective: To introduce a functionalized side chain at the C6-position via a lithiation-electrophile quench sequence.
Materials:
-
This compound (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., an alkyl halide like propyl iodide or an aldehyde/ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow:
Caption: Experimental workflow for C6-alkylation.
Detailed Steps:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with this compound (1.0 eq). Anhydrous THF is added to dissolve the solid.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. LDA solution (2.2 eq) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The formation of the dianion is observed by a change in color. The mixture is stirred at this temperature for 1 hour.
-
Electrophilic Quench: The selected electrophile (1.5 eq) is added dropwise to the reaction mixture at -78 °C.
-
Workup: The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Characterization: The crude product is purified by flash column chromatography on silica gel. The final product's structure and purity are confirmed using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy, as described in analogous procedures.[6]
This protocol highlights the causality behind experimental choices: the use of a strong, non-nucleophilic base (LDA) at low temperatures ensures regioselective deprotonation to form the reactive anionic intermediate without unwanted side reactions.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its well-defined reactive sites—the C5-bromo group for cross-coupling and the C6-hydroxyl for substitution and modulation—provide a robust and flexible framework for generating novel chemical entities. The synthetic accessibility and predictable reactivity of this intermediate empower medicinal chemists to efficiently explore chemical space and accelerate the journey from hit identification to lead optimization.
References
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
Sources
- 1. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 2. achmem.com [achmem.com]
- 3. chemscene.com [chemscene.com]
- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS No: 4722-76-3), a substituted pyrimidinone of interest in medicinal chemistry and drug development.[1][2][3][4][5][6] Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, substantiated by empirical data from structurally analogous compounds. We present a detailed interpretation of predicted ¹H and ¹³C NMR spectra, expected fragmentation patterns in Mass Spectrometry (MS), and characteristic vibrational frequencies in Infrared (IR) spectroscopy. Standardized protocols for data acquisition are also detailed to ensure methodological rigor in experimental settings. This document is intended to serve as a foundational resource for researchers, aiding in the identification, characterization, and quality control of this compound.
Introduction and Molecular Structure
This compound belongs to the pyrimidinone class of heterocyclic compounds. This scaffold is a cornerstone in numerous biologically active molecules, including nucleobases, and its derivatives are widely investigated for their therapeutic potential. The introduction of a bromine atom at the C5 position and a methyl group at the C2 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its unambiguous structural confirmation via spectroscopic methods a critical step in any research endeavor.
The compound has a molecular formula of C₅H₅BrN₂O₂ and a molecular weight of approximately 205.01 g/mol .[1][3] It is crucial to recognize that this compound can exist in several tautomeric forms. The predominant keto-enol tautomers are depicted below. Spectroscopic data will reflect the equilibrium between these forms in a given solvent and temperature.
Caption: Predominant tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the methyl protons and the exchangeable protons of the N-H and O-H groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
D₂O Exchange: To confirm the assignment of exchangeable protons (N-H, O-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons should disappear or significantly diminish.
Predicted ¹H NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Analog Comparison: 6-hydroxy-2-methylpyrimidin-4(3H)-one (in TFA)[7] |
| ~11-13 | Broad Singlet | 2H | N1-H, O6-H | - |
| ~2.2-2.4 | Singlet | 3H | C2-CH₃ | ΔδH = +0.49 ppm (shift downfield upon protonation) |
-
N-H and O-H Protons (δ ~11-13 ppm): The protons on the nitrogen and oxygen atoms are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They are expected to appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the adjacent nitrogen. A D₂O exchange experiment would confirm their assignment.
-
Methyl Protons (δ ~2.2-2.4 ppm): The three protons of the methyl group at the C2 position are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. In the close analog 6-hydroxy-2-methylpyrimidin-4(3H)-one, the methyl signal shifts downfield upon protonation in trifluoroacetic acid, indicating a change in the electronic environment of the pyrimidine ring.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of five carbon atoms in unique electronic environments, five distinct signals are expected.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Referencing: Reference the chemical shifts to the deuterated solvent signal.
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Analog Comparison: 5-Bromouracil[8] |
| ~165-170 | C4=O | C4=O: ~159 ppm |
| ~155-160 | C6-OH | - |
| ~150-155 | C2 | C2=O: ~150 ppm |
| ~95-100 | C5-Br | C5-Br: ~98 ppm |
| ~20-25 | C2-CH₃ | - |
-
Carbonyl Carbon (C4, δ ~165-170 ppm): This carbon is part of a carbonyl group and is expected to be the most downfield signal in the spectrum.
-
Hydroxylated Carbon (C6, δ ~155-160 ppm): The carbon atom attached to the hydroxyl group is also significantly deshielded.
-
C2 Carbon (δ ~150-155 ppm): This carbon is situated between two nitrogen atoms, leading to a downfield chemical shift.
-
Brominated Carbon (C5, δ ~95-100 ppm): The direct attachment of the electronegative bromine atom causes a significant downfield shift for C5. For comparison, the C5-Br carbon in 5-bromouracil appears at approximately 98 ppm.[8]
-
Methyl Carbon (C2-CH₃, δ ~20-25 ppm): The methyl carbon will appear in the typical aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for the analysis of small organic molecules.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Fragmentation Pattern
The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion (M⁺) will appear as two peaks of almost equal intensity, separated by two mass units (m/z 204 and 206).
Key expected fragmentation pathways include:
-
Loss of CO: A common fragmentation for cyclic carbonyl compounds, leading to a fragment ion at m/z 176/178.
-
Loss of Br radical: Cleavage of the C-Br bond would result in an ion at m/z 125.
-
Retro-Diels-Alder reaction: Cleavage of the pyrimidine ring can lead to various smaller fragment ions.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
-
Data Processing: Perform a background subtraction and analyze the absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | N-H and O-H stretching |
| ~3000 | Medium | C-H stretching (methyl) |
| 1650-1700 | Strong | C=O stretching (amide) |
| 1550-1650 | Medium-Strong | C=C and C=N stretching (ring) |
| 1200-1350 | Medium | C-N stretching |
| 600-800 | Medium | C-Br stretching |
-
N-H and O-H Stretching (3200-3400 cm⁻¹): A broad absorption band is expected in this region due to the hydrogen bonding of the N-H and O-H groups.
-
C=O Stretching (1650-1700 cm⁻¹): A strong, sharp peak corresponding to the carbonyl group is a key diagnostic feature for pyrimidinones.
-
Ring Vibrations (1550-1650 cm⁻¹): The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will give rise to absorptions in this region.
-
C-Br Stretching (600-800 cm⁻¹): The vibration of the carbon-bromine bond is expected in the fingerprint region of the spectrum.
Caption: A generalized workflow for the spectroscopic characterization of the title compound.
Conclusion
This technical guide has presented a detailed, albeit predictive, spectroscopic profile of this compound. By integrating predicted data with empirical observations from structurally related analogs, we have provided a robust framework for the characterization of this compound. The predicted ¹H and ¹³C NMR, mass spectrometry, and FT-IR data, along with the outlined experimental protocols, offer a valuable resource for researchers in synthetic chemistry, pharmacology, and drug discovery. It is anticipated that this guide will facilitate the unambiguous identification and further investigation of this and related pyrimidinone derivatives.
References
-
PubChem. 4,6-Dihydroxy-2-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
Shishkina, L. N., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14154–14163. Available at: [Link]
-
NIST. Pyrimidine, 5-bromo-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. 5-Bromopyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 5-Bromouracil. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available at: [Link]
-
ResearchGate. Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine. Available at: [Link]
Sources
- 1. 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine [webbook.nist.gov]
- 2. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]
- 3. 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Bromouracil [drugfuture.com]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Bromouracil(51-20-7) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: Derivatives, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Within this privileged class of heterocycles, 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one emerges as a highly versatile and strategically important building block for the synthesis of novel drug candidates. Its unique substitution pattern, featuring a reactive bromine atom, a methyl group, and two hydroxyl groups capable of tautomerism, offers a rich platform for chemical diversification. This guide provides a comprehensive technical overview of the synthesis of derivatives and analogs of this compound, explores their potential biological activities, and delves into the underlying structure-activity relationships that govern their therapeutic efficacy. Detailed experimental protocols for key synthetic transformations and data on the biological evaluation of related compounds are presented to empower researchers in their drug discovery endeavors.
The Core Molecule: this compound
This compound is a substituted pyrimidine with the chemical formula C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol .[3] It is also recognized by its CAS Number: 4722-76-3.[3]
Table 1: Physicochemical Properties of the Core Molecule
| Property | Value | Reference(s) |
| CAS Number | 4722-76-3 | [3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [3] |
| Molecular Weight | 205.01 g/mol | [3] |
| Physical Form | Solid | |
| Storage | Sealed in dry, 2-8°C |
A critical aspect of 6-hydroxypyrimidin-4(1H)-ones is their capacity for keto-enol and amine-imine tautomerism. This property significantly influences their reactivity, particularly in alkylation reactions, where a mixture of N- and O-alkylated products can be formed depending on the reaction conditions.[4][5] The electron-withdrawing bromine atom at the 5-position further modulates the electronic properties of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack and serving as a key handle for cross-coupling reactions.
Synthetic Strategies for Derivatization
The chemical architecture of this compound provides multiple avenues for synthetic modification. The bromine atom at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, while the nitrogen and oxygen atoms of the pyrimidinone core can be targeted for alkylation and acylation.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of C-C, C-N, and C-O bonds.[2][6][7][8]
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to introduce diverse substituents that can modulate the biological activity of the parent molecule.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Materials: 5-Bromopyrimidine derivative (1.0 equiv.), Arylboronic acid (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₃PO₄, 2.0 equiv.), Degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
In a flame-dried Schlenk flask, combine the 5-bromopyrimidine, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
review of pyrimidine derivatives in medicinal chemistry
An In-depth Technical Guide to Pyrimidine Derivatives in Medicinal Chemistry
Foreword: The Enduring Legacy of a Privileged Scaffold
To the dedicated researcher, scientist, and drug development professional, the landscape of medicinal chemistry is one of constant evolution. Yet, within this dynamic field, certain molecular frameworks consistently prove to be exceptionally fruitful starting points for innovation. The pyrimidine ring is undeniably one of these "privileged scaffolds." As a fundamental component of the nucleobases in DNA and RNA, it is a structure intimately familiar to biological systems.[1][2] This inherent biocompatibility, combined with its versatile synthetic accessibility and unique physicochemical properties, has cemented the pyrimidine core as a cornerstone of modern therapeutics.[3][4]
This guide eschews a conventional, rigid review format. Instead, it is structured to provide a senior scientist’s perspective on the strategic application of the pyrimidine motif in drug design. We will journey from the foundational principles of its structure-activity relationships to its successful implementation in blockbuster drugs across oncology, infectious diseases, and beyond. Our focus will be on the causality behind the chemistry—why specific modifications are made, how they influence interaction with biological targets, and the self-validating logic embedded in the experimental protocols that bring these vital medicines to life.
Part 1: The Strategic Core - Understanding the Pyrimidine Pharmacophore
The therapeutic versatility of pyrimidine derivatives stems from the six-membered heterocyclic ring's unique electronic properties and its capacity for diverse substitutions at the C-2, C-4, C-5, and C-6 positions.[5] These positions act as strategic anchors for introducing functional groups that modulate a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The Logic of Structure-Activity Relationships (SAR)
A systematic SAR study is the cornerstone of optimizing a pyrimidine-based lead compound.[6] The goal is to understand how altering the chemical structure impacts biological activity, allowing for the rational design of more effective and safer drugs.[6]
-
C-2 Position: Often substituted with amino or substituted amino groups, this position is crucial for forming key hydrogen bond interactions with target proteins, particularly kinases. The presence of an -NH2 group, for example, has been shown to enhance antibacterial activity.[5]
-
C-4 Position: Similar to the C-2 position, the C-4 position is a critical site for establishing interactions within the ATP-binding pocket of kinases. Anilino (substituted phenylamino) groups are a common feature in many kinase inhibitors, serving to anchor the molecule and provide a vector for further modifications to explore deeper pockets of the active site.
-
C-5 Position: Modifications at this position can influence steric and electronic properties. Small, electron-withdrawing groups like cyano (-CN) or halo groups can enhance potency. Larger substituents can be used to probe for additional binding interactions or to modulate the compound's physical properties, such as solubility.
-
C-6 Position: This position is often used to introduce groups that confer selectivity. For instance, in pyrido[2,3-d]pyrimidines, substitution at this site can differentiate between various tyrosine kinases. Replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety was shown to shift a compound's activity from a broad-spectrum tyrosine kinase inhibitor to a highly selective FGF receptor inhibitor.[7][8]
The following diagram illustrates the logical relationship in a typical SAR exploration for a pyrimidine-based kinase inhibitor.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study on a pyrimidine scaffold.
Part 2: Pyrimidines in Oncology - From Antimetabolites to Targeted Kinase Inhibitors
The impact of pyrimidine derivatives on cancer therapy is profound and multifaceted, spanning decades of drug development.[1] Their mechanisms range from broadly cytotoxic interference with DNA synthesis to highly specific inhibition of signaling pathways that drive tumor growth.[9]
Antimetabolites: Disrupting the Building Blocks of Cancer
The foundational role of pyrimidines in oncology lies in their use as antimetabolites. These drugs are structural mimics of natural pyrimidines and act by inhibiting enzymes crucial for DNA synthesis, leading to the death of rapidly dividing cancer cells.[10][11]
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy, 5-FU is metabolized in the cell to F-dUMP, which inhibits thymidylate synthase, depriving the cell of thymidine, a necessary component for DNA synthesis.[9][11]
-
Gemcitabine & Cytarabine: These are nucleoside analogs that, once phosphorylated, are incorporated into the growing DNA chain.[9] This incorporation leads to chain termination and induces apoptosis (programmed cell death).[11]
Kinase Inhibitors: Precision Targeting of Oncogenic Signaling
The modern era of cancer treatment is defined by targeted therapies, and pyrimidine-based kinase inhibitors are at the forefront.[12] Many cancers are driven by hyperactive protein kinases, and the pyrimidine scaffold is exceptionally well-suited to fit into the ATP-binding pocket of these enzymes, blocking their function.[13]
A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in non-small cell lung cancer (NSCLC). Pyrimidine derivatives like Gefitinib and Erlotinib are ATP-competitive inhibitors that block EGFR signaling, thereby halting tumor cell proliferation and survival.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Tautomerism of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive examination of the tautomeric phenomena in 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. As a substituted pyrimidinone, this molecule holds significant interest due to the potential for multiple tautomeric forms to coexist, a factor of critical importance in drug design, materials science, and synthetic chemistry. The biological activity, solubility, and interaction with molecular targets are intrinsically linked to the predominant tautomeric form. This document delineates the potential tautomers, discusses the structural and environmental factors influencing their stability, and provides detailed experimental and computational protocols for their characterization.
Introduction: The Principle of Tautomerism in Pyrimidinone Systems
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[1] In heterocyclic chemistry, particularly with pyrimidine derivatives, two primary types of prototropic tautomerism are prevalent:
-
Lactam-Lactim Tautomerism: This involves the migration of a proton between a ring nitrogen and an exocyclic oxygen atom. The lactam form contains an amide group within the ring (C=O and N-H), while the lactim form features an imidic acid group (-N=C-OH).[2][3]
-
Keto-Enol Tautomerism: This is characterized by the interconversion between a keto form (containing a C=O group) and an enol form (containing a C=C double bond adjacent to a hydroxyl group).[4]
For pyrimidin-4-one systems, the lactam and keto forms are generally favored in equilibrium due to the greater strength of the C=O double bond compared to the C=C double bond.[5] However, the equilibrium can be significantly influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and pH.[6][7] A thorough understanding of these influences is paramount for predicting and controlling the molecular properties of compounds like this compound.
Potential Tautomers of this compound
The subject molecule, with its multiple sites for proton migration, can exist in several tautomeric forms. The primary equilibrium involves the interplay of lactam-lactim and keto-enol tautomerism. The principal potential tautomers are illustrated below.
dot graph Tautomers { layout=neato; node [shape=plaintext]; rankdir=LR;
T1 [label=<
Tautomer A (Dioxo)
5-Bromo-6-hydroxy-2-methyl
pyrimidin-4(1H)-one>];
T2 [label=<
Tautomer B (Enol-Oxo)
5-Bromo-4,6-dihydroxy
-2-methylpyrimidine>];
T3 [label=<
Tautomer C (Keto-Enol)
5-Bromo-6-hydroxy-2-methyl
pyrimidin-4(3H)-one>];
edge [label="⇌", fontsize=24, fontcolor="#34A853"];
T1 -- T2 [pos="1.5,1.5!"]; T1 -- T3 [pos="0,-1.5!"]; T2 -- T3 [pos="1.5,-1.5!"]; } .dot Caption: Potential prototropic tautomers of the title compound.
Tautomer A (Dioxo Form): This is the canonical this compound structure. It features a lactam system at N1/C4 and a keto-like system at C6. This form is often the most stable in polar solvents and the solid state for related pyrimidinones.[5]
Tautomer B (Dienol Form): 5-Bromo-4,6-dihydroxy-2-methylpyrimidine. This fully aromatic lactim/enol form might be stabilized by resonance within the pyrimidine ring. In the gas phase or nonpolar solvents, enol forms can be more favored than in polar media.[7]
Tautomer C (Keto-Enol Form): 5-Bromo-6-hydroxy-2-methylpyrimidin-4(3H)-one. This represents an alternative keto form where the proton resides on N3 instead of N1. Studies on 4-pyrimidinone have identified both N1H and N3H lactam forms.[8]
The presence of an electron-withdrawing bromine atom at the 5-position and an electron-donating hydroxyl group at the 6-position will modulate the electronic character of the ring, thereby influencing the relative energies and stability of these tautomers.
Methodologies for Tautomeric Analysis
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium.
Computational Analysis: A Predictive Framework
Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers and providing insights into their spectroscopic properties.[2][4]
Detailed Protocol for DFT Calculations:
-
Software: Utilize a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Methodology: Employ Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for such systems.[6] For higher accuracy, composite methods like G3 or G4 can be used.[5]
-
Gas Phase Optimization:
-
Construct the initial 3D structures for each tautomer (A, B, C).
-
Perform a full geometry optimization in the gas phase to find the lowest energy conformation.
-
Follow with a frequency calculation at the same level of theory to obtain zero-point vibrational energies (ZPVE) and confirm that the structure is a true minimum (i.e., has zero imaginary frequencies).
-
-
Solvation Effects:
-
Thermodynamic Analysis:
-
Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution. The relative free energies (ΔG) will indicate the most stable tautomer under those conditions. A lower ΔG corresponds to a more stable tautomer and a higher population at equilibrium.
-
-
Spectroscopic Prediction:
-
Using the optimized geometries, calculate the NMR chemical shifts (using the GIAO method) and IR vibrational frequencies. These predicted spectra are invaluable for interpreting experimental data.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a premier technique for studying tautomerism in solution, as the timescale of the experiment often allows for the observation of distinct signals for each tautomer if the interconversion is slow.[10]
Key Observables:
-
¹H NMR: The chemical shifts of labile protons (N-H and O-H) are highly diagnostic. O-H protons of enol forms typically appear at lower field (more deshielded) than N-H protons of lactam forms. The C5-H proton's chemical shift will also vary significantly depending on the hybridization of C5 (sp² in Tautomer A/C vs. sp³ character if it were part of a non-aromatic system).
-
¹³C NMR: The chemical shifts of the carbonyl carbons (C4 and C6) are particularly informative. Carbonyl carbons in keto/lactam forms resonate at a much lower field (typically >160 ppm) compared to the corresponding carbons in enol/lactim forms (which show more alkene/aromatic character, ~140-150 ppm).
-
¹⁵N NMR: This technique can directly probe the nitrogen environment. The chemical shift of a lactam nitrogen is significantly different from that of a lactim nitrogen, providing unambiguous evidence of the tautomeric form.[11]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precise amount of this compound in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, D₂O) to assess solvent effects.
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at a constant temperature (e.g., 298 K).
-
Perform 2D NMR experiments like HSQC and HMBC to aid in the definitive assignment of all proton and carbon signals.
-
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in the relative integration of peaks corresponding to different tautomers can be used to determine thermodynamic parameters (ΔH°, ΔS°) of the equilibrium.
-
Data Analysis:
-
Integrate the signals corresponding to each distinct tautomer.
-
Calculate the equilibrium constant (K_taut) from the ratio of the integrals.
-
Compare the experimental chemical shifts with those predicted by DFT calculations to assign signals to specific tautomers.
-
| Nucleus | Tautomeric Form | Expected Chemical Shift Range (ppm) | Rationale |
| ¹H | Lactam N-H | 7.0 - 12.0 | Shielded relative to O-H.[12] |
| Enol O-H | 10.0 - 15.0 | Deshielded due to electronegativity of oxygen and potential H-bonding.[12] | |
| ¹³C | Lactam/Keto C=O | 160 - 180 | Deshielded carbonyl carbon.[12] |
| Lactim/Enol C-O | 140 - 160 | More shielded, aromatic/alkene character.[12] |
Table 1: Generalized expected NMR chemical shift ranges for key functional groups in pyrimidinone tautomers.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state.[13] This method can unambiguously determine proton positions, confirming which tautomer is present in the crystal lattice.
Detailed Protocol for X-Ray Crystallography:
-
Synthesis and Purification:
-
Synthesize this compound. A potential route involves the bromination of the parent 6-hydroxy-2-methylpyrimidin-4(1H)-one, which can be synthesized from the condensation of ethyl acetoacetate and guanidine.[14]
-
Bromination Step: To a solution of 6-hydroxy-2-methylpyrimidin-4(1H)-one in acetic acid, add bromine dropwise at room temperature. Stir until the reaction is complete as monitored by TLC. The product can be isolated by filtration.[14]
-
Purify the final product extensively, typically by recrystallization, to remove impurities that can inhibit crystal growth.
-
-
Crystal Growth:
-
Method: Slow evaporation is often the most straightforward method for small molecules.[15]
-
Solvent Selection: Screen a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures) to find one in which the compound has moderate solubility.
-
Procedure: Prepare a nearly saturated solution of the purified compound. Filter the solution into a clean vial. Cover the vial with a cap pierced with a few small holes to allow for slow evaporation. Store the vial in a vibration-free environment. High-quality crystals may take several days to weeks to form.[15]
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head of a diffractometer.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Process the data and solve the crystal structure using standard crystallographic software (e.g., SHELX). The resulting model will reveal the precise location of all atoms, including hydrogen atoms, thereby identifying the solid-state tautomer.[13][16]
-
Conclusion and Outlook
The tautomeric landscape of this compound is complex, with at least three plausible low-energy forms. Based on established principles for pyrimidinones, the dioxo tautomer (Tautomer A) is predicted to be the most stable, particularly in the solid state and in polar solvents. However, the interplay of the electron-withdrawing bromo substituent and the electron-donating/hydrogen-bonding hydroxy group necessitates a rigorous experimental and computational investigation.
The protocols detailed in this guide provide a robust framework for researchers to definitively characterize the tautomeric equilibrium of this molecule. By combining DFT calculations for predictive insights, NMR spectroscopy for solution-state analysis, and X-ray crystallography for solid-state confirmation, a complete and unambiguous picture of its structural preferences can be achieved. This knowledge is fundamental for any future application of this compound in drug development or materials science, ensuring that structure-activity relationships are correctly interpreted and that synthetic and formulation strategies are based on a sound understanding of its molecular nature.
References
-
Jadhav, G., & Deodhar, M. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(18), 5845-5849. [Link]
-
Dadkhah, A., & Sirous, H. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Journal of Theoretical and Computational Chemistry, 17(08), 1850064. [Link]
-
Popov, E. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14154–14163. [Link]
-
Popov, E. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14154–14163. [Link]
-
Hocquet, A., et al. (2011). DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. International Journal of Quantum Chemistry, 111(12), 2943-2953. [Link]
-
Popov, E. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. PubMed, 34151046. [Link]
-
Popov, E. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]
-
Sebesta, F., et al. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 24(50), 13211-13218. [Link]
-
Aly, M. M. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Sebesta, F., et al. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Wiley Online Library. [Link]
-
Al-Hamdani, Y. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541. [Link]
-
Chandra, A. K., et al. (2006). Dimers of and Tautomerism Between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: A Density Functional Theory (DFT) Study. The Journal of Physical Chemistry A, 110(30), 9487-9496. [Link]
-
LibreTexts Chemistry. (2023). X-ray Crystallography. Retrieved from [Link]
-
Georgieva, M., et al. (2020). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 25(22), 5439. [Link]
-
Ospanova, A. K., et al. (2020). Synthesis of new 6-hydroxypyrimidine-4(3Н)-onе derivatives. ResearchGate. [Link]
-
Khan, K. M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(17), 3103. [Link]
-
Chong, D. P., & Hu, C. D. (2006). DFT calculation of core-electron binding energies of pyrimidine and purine bases. Journal of computational chemistry, 27(11), 1344-51. [Link]
-
Ghozlan, S. A. S., et al. (2015). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Molecules, 20(8), 13698–13708. [Link]
-
Martin, G. E. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 1-13. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Angelova, S., & Enchev, V. (2006). Tautomerism of oxazolidines, thiazolidines and selenazolidines. Journal of Molecular Structure: THEOCHEM, 774(1-3), 59-65. [Link]
-
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
-
Grimme, S., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(42), e202205735. [Link]
-
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(4), 1583–1591. [Link]
-
Wang, Y., et al. (2019). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. Organic & Biomolecular Chemistry, 17(11), 2963-2967. [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Wang, Z., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 145(2), 1149–1157. [Link]
-
Kauppinen, R. A., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Structural Chemistry, 24(1), 333-337. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Computational Guide for Drug Discovery
This technical guide provides a comprehensive framework for the theoretical investigation of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry. Pyrimidine derivatives are of significant interest due to their presence in the core structure of nucleic acids and a wide range of biologically active molecules, exhibiting anticancer, antiviral, and antimicrobial properties.[1][2][3][4][5][6] The introduction of a bromine atom and hydroxyl and methyl groups to the pyrimidinone scaffold can significantly alter its electronic properties and biological activity.[7]
This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the application of computational chemistry techniques to elucidate the structural, electronic, and reactive properties of this target molecule. By leveraging theoretical studies, we can gain profound insights into the molecule's behavior, predict its spectroscopic signatures, and evaluate its potential as a therapeutic agent prior to extensive experimental synthesis and testing.
Molecular Structure and Vibrational Analysis: The Foundation of Understanding
A precise understanding of a molecule's three-dimensional structure is paramount to comprehending its function. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable conformation (geometry optimization) and predicting its vibrational modes.
Rationale for Computational Approach
Experimental techniques like X-ray crystallography provide definitive structural information but are contingent on successful crystallization. Computational geometry optimization offers a reliable alternative for obtaining detailed structural parameters, including bond lengths, bond angles, and dihedral angles, in the gaseous phase or in solution.[8][9][10] Furthermore, theoretical vibrational analysis allows for the assignment of spectral bands observed in experimental Infrared (IR) and Raman spectroscopy, providing a deeper understanding of the molecule's vibrational degrees of freedom.[11][12][13]
Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation
A robust and widely accepted protocol for this analysis involves the following steps:
-
Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method Selection: DFT calculations are performed using a hybrid functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[8][9][10]
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on heteroatoms, and polarization functions (d,p) are crucial for describing the anisotropic shape of the electron density.[8][10]
-
Geometry Optimization: The initial 3D structure is optimized to find the global minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point is reached.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can then be compared with experimental IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.[13][14]
Illustrative Data: Predicted Structural Parameters
The following table presents representative optimized geometric parameters for a pyrimidine derivative, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.375 | C2-N1-C6 | 121.5 |
| C2-N3 | 1.389 | N1-C2-N3 | 118.0 |
| N3-C4 | 1.378 | C2-N3-C4 | 120.3 |
| C4-C5 | 1.445 | N3-C4-C5 | 117.8 |
| C5-C6 | 1.362 | C4-C5-C6 | 120.9 |
| C6-N1 | 1.355 | C5-C6-N1 | 121.5 |
| C5-Br | 1.890 | C4-C5-Br | 119.5 |
| C6-O | 1.230 | C5-C6-O | 123.0 |
| C2-C(CH3) | 1.510 | N1-C2-C(CH3) | 121.0 |
Note: These are hypothetical values for illustrative purposes and would need to be calculated specifically for this compound.
Spectroscopic Characterization: A Theoretical Fingerprint
Theoretical calculations can predict various spectroscopic properties, providing a "fingerprint" of the molecule that can be used to confirm its identity and structure in experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei.[15] These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental NMR data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of the molecule.[14][16] This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions provides insights into the nature of the electronic excitations (e.g., n → π, π → π).
Illustrative Data: Predicted Vibrational Frequencies
The following table shows a comparison of hypothetical experimental and calculated vibrational frequencies for key functional groups.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |
| N-H stretch | 3450 | 3445 | Pyrimidinone ring |
| C-H stretch (methyl) | 2980 | 2975 | -CH₃ group |
| C=O stretch | 1680 | 1675 | Pyrimidinone ring |
| C=C/C=N stretch | 1600-1450 | 1580, 1510, 1460 | Pyrimidine ring |
| C-Br stretch | 650 | 645 | Bromine substituent |
Note: These are representative values. Actual values require specific calculations.
Electronic Properties and Reactivity: Unveiling the Molecule's Behavior
Understanding the electronic structure and reactivity of a molecule is crucial for predicting its interactions with biological targets and its overall stability.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[1][2][17] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.[17]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[7][18][19][20] It is invaluable for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.
Diagram: Computational Workflow for Theoretical Analysis
Caption: Workflow for the theoretical study of the target molecule.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein.[4][5][21][22] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Rationale for Docking Studies
By docking this compound into the active site of a relevant biological target, we can estimate its binding affinity (often expressed as a docking score or binding energy) and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-receptor complex. This information can guide the rational design of more potent and selective analogs.
Experimental Protocol: Molecular Docking
A typical molecular docking workflow includes the following steps:
-
Target Selection and Preparation: A protein target relevant to a disease of interest is chosen, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the active site and to score the different binding poses.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and to visualize the intermolecular interactions between the ligand and the protein.
Diagram: Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of a kinase signaling pathway.
Conclusion
The theoretical studies outlined in this guide provide a powerful, multi-faceted approach to characterizing this compound at the molecular level. By combining quantum chemical calculations for structural and electronic properties with molecular docking for biological interactions, researchers can generate a comprehensive profile of this compound. This in-silico analysis is a cost-effective and time-efficient strategy to assess its potential as a drug candidate and to guide further experimental investigations in the field of drug discovery and development.
References
-
Computational analyses of cooperativity between pnicogen and halogen bonds in H2FP:pyrimidine: ClF complex. ResearchGate. Available at: [Link]
-
Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 6, 68-73. Available at: [Link]
-
MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (2023). International Research Journal of Education and Technology, 5(4). Available at: [Link]
-
Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of the Iranian Chemical Society, 19(11), 4785-4801. Available at: [Link]
-
structure, electronic and vibrational study of 7-methyl-2,3-dihydro-(1,3) thiazolo(3,2-a)pyrimidin-5-one by using density functional theory. Semantic Scholar. Available at: [Link]
-
Alagumuthu, M., Arumugam, B., & Pandian, C. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Informatics in Medicine Unlocked, 26, 100729. Available at: [Link]
-
Alam, M. M., Ahmad, S., Al-Jenoobi, F. I., & Al-Mohizea, A. M. (2018). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Journal of Heterocyclic Chemistry, 55(1), 15-26. Available at: [Link]
-
Exploring the Antiproliferative Potency of Pyrido[2,3‐d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. ResearchGate. Available at: [Link]
-
Boumi, S., Moghimirad, J., Amanlou, M., Ostad, S. N., Tavajohi, S., & Amini, M. (2021). Synthesis, Evaluation of Biological Activity, Docking and Molecular Dynamic Studies of Pyrimidine Derivatives. Letters in Organic Chemistry, 18(3), 212-225. Available at: [Link]
-
Mary, Y. S., Yohannan, C. M., & Panicker, C. Y. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 629-640. Available at: [Link]
-
Ghamri, M., Harkati, D., Saleh, B. A., Chikhaoui, A. R., & Belaidi, S. (2018). Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Der Pharma Chemica, 10(4), 118-130. Available at: [Link]
-
Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. Available at: [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology, 5(4). Available at: [Link]
-
Electrostatic potential surfaces of the methylated (purine N9 and pyrimidine N1) form of an optimized A·T base pair and its adenine (left) and thymine (right) components in a simulated aqueous environment. ResearchGate. Available at: [Link]
-
Shaheer, M. A., Fatima, A., Verma, I., Siddiqui, N., Javed, S., & Singh, M. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(1), 197. Available at: [Link]
-
Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. ResearchGate. Available at: [Link]
-
Molecular Electrostatic Potential (MEP). University of Oldenburg. Available at: [Link]
-
Arjunan, V., Santhanam, R., & Mohan, S. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 228-234. Available at: [Link]
-
Geronikaki, A., Galdyn, P., & Porochniak, T. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2548. Available at: [Link]
-
Experimental and Optimized Studies of Some Pyrimidine Derivatives. (2017). AIP Conference Proceedings, 1832(1), 040002. Available at: [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2012). Molecules, 17(10), 11663-11676. Available at: [Link]
-
Shaheer, M. A., Fatima, A., Verma, I., Siddiqui, N., Javed, S., & Singh, M. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(1), 197. Available at: [Link]
-
El-Malah, A. A., El-Kashef, H. S., & El-Sayed, W. M. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. Available at: [Link]
-
Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency. (2024). Journal of Chemical Information and Modeling, 64(15), 4937-4953. Available at: [Link]
-
DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine. (2022). Journal of Molecular Structure, 1265, 133423. Available at: [Link]
-
Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. ResearchGate. Available at: [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2020). Molecules, 25(24), 5894. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. irjweb.com [irjweb.com]
- 3. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. irjweb.com [irjweb.com]
- 18. researchgate.net [researchgate.net]
- 19. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 20. MEP [cup.uni-muenchen.de]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Introduction: The Strategic Importance of Pyrimidinone Scaffolds and the Suzuki-Miyaura Reaction
The pyrimidinone core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active molecules. The ability to functionalize this heterocyclic system with precision is paramount for the development of novel therapeutics. Among the array of synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable technique in modern organic synthesis.[2][3]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, a key intermediate for the synthesis of diverse pyrimidinone-based compounds. We will delve into the critical parameters of the reaction, offer a detailed experimental protocol, and discuss the underlying mechanistic principles to empower researchers in their synthetic endeavors.
Understanding the Substrate: Key Considerations for this compound
The successful application of the Suzuki-Miyaura coupling to this compound requires an appreciation of its unique structural features:
-
Electron-Deficient Heterocycle: The pyrimidine ring is inherently electron-deficient, which generally enhances the rate of the oxidative addition step, the first and often rate-limiting step in the catalytic cycle.[4]
-
Protic Functionality: The presence of both a hydroxyl (-OH) group and an N-H proton introduces acidity to the molecule. This necessitates careful selection of the base to avoid unwanted side reactions or deprotonation that might interfere with the catalytic cycle.
-
Potential for Tautomerism: The 6-hydroxy-pyrimidin-4(1H)-one moiety can exist in different tautomeric forms. While the keto-enol tautomerism can influence reactivity, for the purpose of the Suzuki coupling, the C-Br bond remains the primary site of reaction.[5]
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of the pyrimidine ring have the potential to coordinate with the palladium catalyst, leading to catalyst deactivation. The choice of an appropriate ligand is crucial to mitigate this effect.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is key to troubleshooting and optimizing the coupling reaction. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a series of well-defined steps involving a palladium catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key reaction components.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the ancillary ligand is critical for achieving high yields and efficient turnover. For electron-deficient heteroaryl bromides, catalyst systems that are both electron-rich and sterically demanding often provide the best results. This is because electron-rich ligands facilitate the oxidative addition step, while bulky ligands promote the reductive elimination step and prevent catalyst deactivation.
| Catalyst/Ligand System | Rationale & Considerations |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst. The triphenylphosphine ligands are moderately electron-rich and provide good stability. |
| PdCl₂(dppf) | The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust choice for many cross-coupling reactions, offering high stability and efficiency. |
| Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) | Buchwald's biarylphosphine ligands are highly effective for coupling challenging substrates. They are electron-rich and sterically hindered, which can enhance catalytic activity and prevent catalyst inhibition by the pyrimidine nitrogens. |
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation. For substrates with acidic protons, like our pyrimidinone, the choice of base is particularly important to avoid deprotonation of the substrate, which could lead to solubility issues or side reactions.
| Base | Strength | Key Considerations for this compound |
| K₂CO₃ or Na₂CO₃ | Moderate | Often a good starting point. Mild enough to avoid significant deprotonation of the pyrimidinone, yet effective in promoting the formation of the boronate. |
| K₃PO₄ | Stronger | Can be more effective for less reactive boronic acids. Its use should be monitored to ensure no adverse effects on the substrate. |
| Cs₂CO₃ | Strong | Often used for challenging couplings due to the high solubility of its boronate salts. |
| Organic Bases (e.g., Et₃N) | Weak | Generally not effective for Suzuki couplings as they are often not strong enough to form the active boronate species. |
Solvent System Selection
The solvent must be capable of dissolving all reaction components and facilitating the catalytic cycle. A mixture of an organic solvent and water is commonly employed, as water can aid in the dissolution of the base and the boronate salt.
| Solvent System | Rationale & Considerations |
| Dioxane/Water | A widely used and effective solvent system for Suzuki couplings. |
| Toluene/Water | Another common choice, particularly for reactions run at higher temperatures. |
| DMF or Acetonitrile | Polar aprotic solvents that can be effective, but their impact on the reaction should be evaluated. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous organic solvents for workup and purification (e.g., Ethyl Acetate, Hexanes)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) to the flask.
-
Bubble the inert gas through the solution for 15-20 minutes to ensure complete deoxygenation.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Troubleshooting and Further Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald ligand), or a stronger base. Ensure that the reaction is thoroughly deoxygenated, as oxygen can deactivate the catalyst.
-
Side Reactions: The primary side reaction to be aware of is the protodeboronation of the boronic acid. This can be minimized by using anhydrous solvents (if compatible with the base) and ensuring a truly inert atmosphere.
-
Substrate Scope: This protocol should be amenable to a wide range of aryl- and heteroarylboronic acids. For electron-deficient boronic acids, a more electron-rich palladium catalyst and a stronger base may be required.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the C-C bond formation on the 5-position of the 6-hydroxy-2-methylpyrimidin-4(1H)-one core. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of functionalized pyrimidinones for applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important transformation.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (24), 4544-4568. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Lagzian, M.; Gholami, M. R. Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Journal of the Iranian Chemical Society2019 , 16, 129–138. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
RSC Publishing. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including antiviral and anticancer agents. The introduction of a bromine atom at the C-5 position and hydroxyl groups at the C-4 and C-6 positions creates a versatile intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug development programs.
This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and the necessary data for successful execution and product characterization.
Synthetic Strategy and Mechanistic Considerations
The synthesis of this compound is typically achieved through a two-step process, commencing with the construction of the pyrimidine ring, followed by regioselective bromination.
Part 1: Synthesis of the Precursor: 4,6-Dihydroxy-2-methylpyrimidine
The foundational step is the synthesis of 4,6-dihydroxy-2-methylpyrimidine. This is accomplished via a condensation reaction between an amidine and a malonic ester derivative. Specifically, acetamidine hydrochloride is reacted with dimethyl malonate in the presence of a strong base, such as sodium methoxide, in an alcoholic solvent like methanol[1][2]. The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and tautomerization to yield the stable dihydroxy pyrimidine structure.
Part 2: Electrophilic Bromination of 4,6-Dihydroxy-2-methylpyrimidine
The second stage involves the selective bromination of the pyrimidine ring. Pyrimidine is an electron-deficient aromatic system, which generally deactivates it towards electrophilic substitution. However, the two hydroxyl groups on the ring at positions 4 and 6 are electron-donating, which activates the C-5 position for electrophilic attack[3].
The bromination is typically carried out using molecular bromine (Br₂) in an acidic medium, such as acetic acid or aqueous sulfuric acid[4]. The reaction mechanism is believed to proceed through an initial electrophilic attack of bromine at the electron-rich C-5 position to form a resonance-stabilized cationic intermediate. Subsequent loss of a proton re-aromatizes the ring to yield the 5-bromo product.
It is crucial to control the stoichiometry of the bromine, as the use of excess bromine can lead to the formation of a 5,5-dibromo derivative[4]. The acidic conditions facilitate the reaction and help in controlling the reactivity of the bromine.
Data Presentation: Reagents and Reaction Conditions
The following tables summarize the key reagents and recommended conditions for the synthesis.
Table 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| Dimethyl Malonate | 132.12 | 1.0 |
| Acetamidine Hydrochloride | 94.54 | 1.0 |
| Sodium Methoxide | 54.02 | 2.2 |
| Methanol | 32.04 | Solvent |
| Water | 18.02 | For work-up |
| Hydrochloric Acid | 36.46 | For acidification |
Table 2: Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4,6-Dihydroxy-2-methylpyrimidine | 126.11 | 1.0 |
| Bromine (Br₂) | 159.81 | 1.05 |
| Acetic Acid | 60.05 | Solvent |
| Sodium Thiosulfate | 158.11 | For quenching |
| Water | 18.02 | For work-up |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
Materials:
-
Dimethyl malonate
-
Acetamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Concentrated Hydrochloric Acid
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus.
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium methoxide (2.2 eq.) in methanol (200 mL) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
To the cooled solution, add dimethyl malonate (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Following the addition of dimethyl malonate, add acetamidine hydrochloride (1.0 eq.) portion-wise to the reaction mixture.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting solid residue in cold water (100 mL).
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine.
Protocol 2: Synthesis of this compound
Materials:
-
4,6-Dihydroxy-2-methylpyrimidine
-
Bromine
-
Glacial acetic acid
-
Saturated sodium thiosulfate solution
-
Distilled water
-
Three-necked flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus.
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-dihydroxy-2-methylpyrimidine (1.0 eq.) in glacial acetic acid (100 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of bromine (1.05 eq.) in glacial acetic acid (20 mL).
-
Add the bromine solution dropwise to the cooled pyrimidine solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate to quench the excess bromine. The reddish-brown color should dissipate.
-
Slowly add cold water (100 mL) to the reaction mixture to precipitate the product.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Reaction Mechanism: Bromination
Caption: Simplified mechanism of electrophilic bromination at the C-5 position.
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Methoxide (NaOMe): Corrosive and flammable solid. Reacts violently with water. Handle in a dry, inert atmosphere.
-
Acetic Acid and Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Always perform a thorough risk assessment before starting any chemical synthesis.
Conclusion
The protocols detailed in this guide provide a robust and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. Adherence to safety protocols is paramount when handling the hazardous reagents involved in this synthesis.
References
-
Tee, O. S., & Iyengar, N. R. (1985). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. Retrieved from [Link]
- Google Patents. (2011). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Retrieved from [Link]
Sources
Application Notes and Protocols for the Purification of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Introduction
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS No: 4722-76-3) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications. This guide provides a comprehensive overview of robust purification strategies for this compound, grounded in its physicochemical properties and potential impurity profile. We will explore methods ranging from classical recrystallization to modern chromatographic techniques, offering both theoretical insights and detailed, actionable protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target molecule's properties and likely contaminants is the foundation of an effective purification strategy.
Physicochemical Properties Summary
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₅H₅BrN₂O₂ | - |
| Molecular Weight | 205.01 g/mol [1][2][3][4][5] | Relevant for mass spectrometry-based purity analysis. |
| Physical Form | Solid[4] | Dictates the initial handling and dissolution steps. |
| Predicted LogP | 0.95872[6] | Suggests moderate polarity, influencing solvent selection for chromatography. |
| Topological Polar Surface Area (TPSA) | 66.24 Ų[6] | Indicates the molecule has polar functional groups capable of hydrogen bonding, affecting its solubility and chromatographic behavior. |
| Predicted pKa | The pKa of the structurally related 5-bromouracil is approximately 8.0. The hydroxyl and amide protons of the target molecule are acidic. | The ionizable nature of the compound is critical for developing pH-dependent purification methods, particularly reverse-phase HPLC. |
| UV Absorbance | Pyrimidinone ring systems are typically UV-active. | Allows for visualization on TLC plates and detection during HPLC analysis.[7][8][9] |
| Solubility | The related compound 5-bromouracil is sparingly soluble in water but more soluble in polar organic solvents like methanol and acetonitrile.[8] | This provides a starting point for selecting appropriate recrystallization and chromatography solvents. |
Potential Impurity Profile
The synthesis of 5-bromo-2-substituted pyrimidines can involve the condensation of a malonaldehyde derivative with an amidine.[10] For this compound, a likely synthetic route involves the reaction of 2-bromomalonic acid derivatives and acetamidine. Potential impurities may include:
-
Unreacted Starting Materials: Residual 2-bromomalonic acid derivatives or acetamidine.
-
Side-Reaction Products: Self-condensation products of the starting materials or incompletely cyclized intermediates.
-
Over-brominated or Under-brominated Species: Depending on the bromination step in the synthesis.
-
Degradation Products: The pyrimidinone core can be susceptible to hydrolysis under harsh acidic or basic conditions.[11]
Purification Workflow: A Strategic Approach
The purification of this compound should follow a logical progression from initial purity assessment to the final isolation of the highly pure compound. The choice of techniques will depend on the impurity profile and the desired scale of purification.
Caption: A strategic workflow for the purification of this compound.
Part 1: Analytical Methods for Purity Assessment
Before commencing any purification, it is crucial to assess the purity of the crude material. This will inform the selection of the most appropriate purification strategy.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the rapid, qualitative analysis of the crude mixture and for monitoring the progress of purification.[7]
Protocol: TLC Analysis
-
Plate Preparation: On a silica gel 60 F₂₅₄ TLC plate, gently draw a pencil line approximately 1 cm from the bottom. Mark lanes for the crude material, co-spot (crude material and a reference standard, if available), and the reference standard.[12]
-
Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.
-
Spotting: Using a capillary tube, spot a small amount of the prepared sample onto the marked origin on the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. Good starting solvent systems to evaluate include:
-
Ethyl acetate/Hexane (e.g., 1:1 to 100% ethyl acetate)
-
Dichloromethane/Methanol (e.g., 98:2 to 90:10)[13]
-
-
Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp at 254 nm.[8][9] The pyrimidinone ring should be UV active. Further visualization can be achieved using:
Interpretation: The presence of multiple spots indicates impurities. The relative polarity of the impurities can be inferred from their Rƒ values.
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC provides a quantitative assessment of purity and can resolve impurities that may not be separable by TLC.
Protocol: Analytical HPLC Method Development
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for polar heterocyclic compounds.[15]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier helps to protonate the molecule, leading to sharper peaks.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: A typical starting gradient would be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm for pyrimidinones).
-
Injection Volume: 10 µL of a ~1 mg/mL solution in the initial mobile phase composition.
Part 2: Purification Protocols
Based on the initial purity assessment, one or a combination of the following methods can be employed.
Recrystallization
Recrystallization is a powerful and economical method for purifying compounds that are crystalline solids, especially when the crude material is of relatively high purity (>90%).[16][17] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Promising solvents for this compound, based on its polarity, include:
-
Water
-
Ethanol
-
Methanol
-
Acetonitrile
-
Ethyl acetate
-
Mixtures of the above solvents (e.g., ethanol/water).
-
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent. Stir and heat until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.[18]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
For compounds that are poorly soluble in most common solvents but soluble in high-boiling point solvents like DMF or DMSO, vapor diffusion crystallization can be an effective alternative.[19] In this technique, the compound is dissolved in a small amount of DMF or DMSO in an open vial, which is then placed in a larger sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble, such as dichloromethane or diethyl ether). Over time, the anti-solvent vapor diffuses into the vial, reducing the solubility of the compound and promoting crystal growth.[19]
Column Chromatography
For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the workhorse for purification.[10]
Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Based on the TLC analysis, choose a solvent system that provides a good separation of the target compound from its impurities, with an Rƒ value for the target compound ideally between 0.2 and 0.4.
-
Column Packing:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor their composition by TLC. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
For achieving the highest levels of purity, especially for small to medium-scale purifications, preparative HPLC is the method of choice.[18][20]
Protocol: Preparative HPLC
-
Method Development: Optimize the separation on an analytical scale first to establish the best column and mobile phase conditions.
-
Scale-Up:
-
Column: Use a preparative C18 column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 20-50 mm).
-
Mobile Phase: Prepare larger volumes of the optimized mobile phase (e.g., water/acetonitrile with 0.1% TFA).
-
Flow Rate: The flow rate will be significantly higher than in analytical HPLC and will depend on the column dimensions.
-
Sample Preparation: Dissolve the crude or partially purified material in a solvent compatible with the mobile phase, at the highest possible concentration without causing precipitation.
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the eluting fractions corresponding to the peak of the target compound.
-
Product Recovery: Combine the fractions containing the pure product. The solvent can be removed by lyophilization (freeze-drying) or rotary evaporation. If an acidic modifier like TFA was used, it may need to be removed by subsequent processing steps.
Part 3: Purity Confirmation
After purification, the identity and purity of the final product should be confirmed using appropriate analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and information about any remaining impurities. The ¹H NMR spectrum of the related compound 5-bromouracil can serve as a useful comparison for the pyrimidinone core protons.[1][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[21][22]
-
Analytical HPLC: Provides a quantitative measure of purity (e.g., >98%).
Conclusion
The purification of this compound can be effectively achieved through a systematic approach that begins with a thorough analytical assessment of the crude material. For materials with high initial purity, recrystallization offers an efficient and scalable method. For more complex mixtures, silica gel column chromatography is a robust option. For instances requiring the highest purity, preparative HPLC is the preferred technique. By carefully selecting and optimizing these methods based on the principles outlined in this guide, researchers can consistently obtain high-purity material essential for their research and development endeavors.
References
-
Merck Millipore. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Electrospray Ionization Mass Spectrometry and HPLC Determination of the Products in the Radiolysis of 5-Bromouracil, its Nucleoside and Nucleotide Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). What solvent can I use to prepare a higher concentration of 5-Bromouracil?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
- Ibrahim, M. N. (2009). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 21(5), 3467-3470.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromouracil. Retrieved from [Link]
-
Waters. (n.d.). Preparative HPLC Columns. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Der Pharma Chemica. (2013). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
-
ChemRxiv. (2021). A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor. Retrieved from [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
Sources
- 1. 5-Bromouracil(51-20-7) 1H NMR spectrum [chemicalbook.com]
- 2. Analysis of 5-bromouracil distribution in partially substituted deoxyribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromouracil [drugfuture.com]
- 4. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-methyl-5-bromouracil(6327-97-5) 1H NMR [m.chemicalbook.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014684) [hmdb.ca]
- 11. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. silicycle.com [silicycle.com]
- 14. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Chromatography [chem.rochester.edu]
- 16. CN104788389A - Preparation method of 5-bromouracil - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. warwick.ac.uk [warwick.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 21. tandfonline.com [tandfonline.com]
- 22. 5-Bromouracil(51-20-7) MS spectrum [chemicalbook.com]
Application Note: Determination of the Thermodynamic Solubility of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one in Common Laboratory Solvents
Introduction
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is a substituted pyrimidinone, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3] The physicochemical properties of active pharmaceutical ingredients (APIs) and synthetic intermediates, such as solubility, are critical parameters that profoundly influence their behavior in various applications. Accurate solubility data is essential for drug discovery and development, guiding decisions in lead optimization, formulation design, purification strategies, and ensuring reliable results in biological screening assays.[4][5][6] Low aqueous solubility can lead to poor bioavailability and unpredictable in vivo performance, making early and accurate assessment a cornerstone of pre-formulation studies.[5]
This document provides a comprehensive, step-by-step protocol for determining the thermodynamic equilibrium solubility of this compound. The methodology is based on the widely recognized "shake-flask" method, which remains the gold standard for reliable solubility measurement.[7][8] The protocol is designed for researchers in pharmaceutical development, chemical synthesis, and analytical chemistry, providing a robust framework for generating high-quality, reproducible solubility data across a range of common laboratory solvents.
Principle of the Shake-Flask Method
The thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid phase. The shake-flask method directly measures this equilibrium state.[8] The procedure involves adding an excess amount of the solid compound to a known volume of the solvent.[9] The mixture is then agitated for an extended period to ensure that equilibrium is reached.[10] After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation.[11] The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]
Materials and Methods
Materials and Equipment
-
This compound (Purity ≥96%)
-
Analytical balance (± 0.01 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)
-
Syringes
-
Volumetric flasks and pipettes (Class A)
-
HPLC system with a UV detector, autosampler, and column (e.g., C18 reverse-phase column)[13]
-
Data acquisition and processing software
Solvents
A range of solvents should be selected to cover different polarities and functionalities. All solvents must be of HPLC grade or higher.
-
Polar Protic: Deionized Water, Ethanol, Methanol
-
Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Non-Polar: Toluene, Dichloromethane (DCM)
-
Buffered Aqueous Solutions: Phosphate-Buffered Saline (PBS) at pH 7.4
Experimental Protocol
This protocol is divided into three main stages: preparation of the saturated solution, sample analysis, and data calculation. A visual representation of this workflow is provided below.
Preparation of Saturated Solutions
-
Compound Addition: Accurately weigh approximately 5-10 mg of this compound into each of three separate glass vials for each solvent to be tested. The amount should be sufficient to ensure an excess of solid remains after equilibration.
-
Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials. Place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 850 rpm) for a minimum of 24 hours.[4][14] A longer incubation time (e.g., 48 hours) is recommended to ensure equilibrium is fully reached, especially for poorly soluble compounds.[14]
-
Phase Separation: After incubation, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
Sample Preparation and HPLC Quantification
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.
-
Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean HPLC vial. This step removes any remaining microscopic particulates.[11]
-
Dilution: Based on an estimated solubility range, dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Inject the prepared samples onto the HPLC system. A reverse-phase C18 column is typically suitable for pyrimidine derivatives.[13] An isocratic mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) is often a good starting point.[15] UV detection should be set at the wavelength of maximum absorbance (λmax) for the compound.
Preparation of Calibration Standards
-
Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or a solvent in which it is freely soluble) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of dilutions of the stock solution with the HPLC mobile phase to create at least five calibration standards of known concentrations that bracket the expected sample concentration.
-
Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.
Data Analysis and Results
The concentration of this compound in the diluted sample is determined by interpolating its peak area from the linear regression equation of the calibration curve.
The final solubility (S) is calculated using the following formula:
S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
The results should be reported as the mean ± standard deviation of the triplicate measurements for each solvent.
Expected Solubility Profile & Rationale
The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. For this compound, the following trends can be anticipated.
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF. These solvents can effectively solvate the polar pyrimidinone ring and accept hydrogen bonds from the N-H and O-H groups.
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While these solvents can form hydrogen bonds, they must also break their own strong solvent-solvent interactions to solvate the compound.
-
Low Solubility: Expected in water (due to the relatively non-polar methyl and bromo substituents) and in non-polar solvents like toluene, which cannot effectively interact with the polar functional groups of the molecule.
Exemplary Data Table
The final data should be compiled into a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Deionized Water | 25 | [Insert Data] | [Insert Data] |
| PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |
| Methanol | 25 | [Insert Data] | [Insert Data] |
| Ethanol | 25 | [Insert Data] | [Insert Data] |
| Acetonitrile | 25 | [Insert Data] | [Insert Data] |
| DMSO | 25 | [Insert Data] | [Insert Data] |
| Dichloromethane | 25 | [Insert Data] | [Insert Data] |
| Toluene | 25 | [Insert Data] | [Insert Data] |
Note: The molecular weight of this compound is 205.01 g/mol .[16]
Conclusion
This application note provides a robust and reliable protocol for determining the thermodynamic solubility of this compound in a variety of common laboratory solvents. By adhering to the principles of the shake-flask method and employing precise analytical quantification via HPLC, researchers can generate accurate data that is crucial for advancing drug development and chemical research projects. Understanding the solubility profile of this compound is a fundamental step toward its successful application in any scientific endeavor.
References
-
Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Zarmpi, P., & Vertzoni, M. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Singh, A., & Sharma, P. K. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Spasov, A. A., & Anisimova, V. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
ResearchGate. (n.d.). The physicochemical properties of the synthesized analogous (1-7). [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. CAS 4722-76-3 | this compound - Synblock [synblock.com]
1H NMR analysis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Application Note: 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Abstract
This application note provides a comprehensive guide to the ¹H NMR analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the foundational principles of its structural analysis, addressing the critical challenge of tautomerism inherent in hydroxypyrimidinone systems. This document outlines a robust, field-proven protocol for sample preparation and data acquisition, explains the causality behind experimental choices, and offers a detailed interpretation of the resulting spectrum. The methodologies described herein are designed to ensure scientific rigor and generate unambiguous, high-quality data for researchers, scientists, and drug development professionals.
Theoretical Framework: Structure and Tautomerism
This compound is a substituted pyrimidinone. The pyrimidine core is a foundational scaffold in numerous biologically active molecules. Accurate structural characterization is the bedrock of understanding its reactivity, and ¹H NMR spectroscopy is the primary tool for this purpose.
A key structural feature of 4-hydroxypyrimidines is their existence in a state of tautomeric equilibrium.[1][2] The molecule can exist in several forms, primarily the 4(1H)-one, 4(3H)-one, and the 6-hydroxy forms. For the title compound, the predominant tautomeric forms in solution are the two keto forms shown below. The equilibrium between these forms can be influenced by factors such as solvent polarity and temperature.[2] In polar aprotic solvents like DMSO, the keto forms are generally favored.[1] Our analysis will focus on identifying the signals corresponding to the dominant tautomer in solution.
Diagram 2: Workflow for ¹H NMR analysis and validation.
Part A: Protocol for NMR Sample Preparation
Causality: The choice of solvent is the most critical parameter. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for three primary reasons:
-
Solubility: It is an excellent solvent for many polar, heterocyclic compounds.
-
Signal Preservation: Unlike D₂O or CD₃OD, DMSO-d₆ does not readily exchange its deuterium with labile -OH and -NH protons. [3]3. Signal Sharpening: It is a hydrogen-bond acceptor, which slows the rate of intermolecular proton exchange, resulting in sharper and more easily observable -OH and -NH signals compared to less polar solvents like CDCl₃. [4][3] Materials:
-
This compound (5-10 mg)
-
High-quality 5 mm NMR tubes
-
DMSO-d₆ (min. 99.9% D), stored over molecular sieves
-
Glass Pasteur pipette with a small cotton or glass wool plug
-
Small vial for dissolution
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial. [5]A higher concentration may be needed for subsequent ¹³C NMR, but this range is ideal for ¹H NMR to avoid viscosity-related line broadening. 2. Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. [5]Gently vortex or swirl the vial until the solid is completely dissolved. Slight warming may be applied if necessary.
-
Filtration: It is crucial to remove any particulate matter, as suspended solids will degrade magnetic field homogeneity and result in poor spectral resolution (broad lines). [6]Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its neck.
-
Transfer: Carefully filter the solution directly into the NMR tube. The final solvent height should be 4-5 cm to ensure it is correctly positioned within the instrument's detection coil. [6][7]5. Capping: Cap the NMR tube securely to prevent contamination from atmospheric moisture. Label the tube clearly.
Part B: Protocol for NMR Data Acquisition
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Ensure the sample is at the correct depth and spinning at the standard rate (typically ~20 Hz).
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters (¹H Spectrum):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including potentially far downfield exchangeable protons, are captured.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for this sample concentration.
-
Temperature: 298 K (25 °C).
-
Part C: Data Processing and Interpretation
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm. [8]5. Integration: Integrate all signals. Set the integral of the sharpest, most well-defined non-exchangeable signal (the -CH₃ group) to a value of 3.0. The integrals of the other peaks should correspond to the number of protons they represent.
-
Peak Picking: Identify and label the chemical shift of all peaks.
Part D: Validation via D₂O Exchange
This step provides unequivocal proof for the assignment of -OH and -NH protons.
-
Procedure: Carefully uncap the NMR tube and add 1-2 drops of deuterium oxide (D₂O) using a clean pipette.
-
Mixing: Re-cap the tube and gently invert it several times to ensure thorough mixing. A cloudy emulsion may form initially but should dissipate.
-
Mechanism: The labile -OH and -NH protons will exchange with the deuterium from the D₂O (e.g., R-OH + D₂O <=> R-OD + HDO). Since deuterium is not observed in ¹H NMR, the signals for the -OH and -NH protons will significantly diminish or disappear entirely from the spectrum. [9]
Part E & F: Final Acquisition and Analysis
-
Re-acquire Data: Re-insert the sample into the spectrometer. It may be necessary to re-shim slightly. Acquire a second ¹H NMR spectrum using the same parameters as in Part B.
-
Compare Spectra: Overlay the new spectrum with the original one. The peaks that have disappeared or significantly reduced in intensity are confirmed to be the exchangeable N1-H and C6-OH protons. A new, broad peak for HDO will likely appear between 3.3 and 4.0 ppm. This validates the initial assignments.
Conclusion
The ¹H NMR analysis of this compound is straightforward when a systematic approach is employed. The selection of DMSO-d₆ as the solvent is critical for observing the labile N-H and O-H protons, which are key structural features. By following the detailed protocol for sample preparation and data acquisition, and by using a D₂O exchange for validation, researchers can obtain unambiguous spectral data. This rigorous characterization is essential for confirming the identity and purity of the compound, enabling its confident use in further research and development applications.
References
-
Hydroxyl Groups in NMR : r/Chempros. (2023). Reddit. [Link]
-
NMR Sample Preparation. (n.d.). Queen's University. [Link]
-
Ibrahim, M. N. (2008). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. [Link]
-
Garakani, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Sample Preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. [Link]
-
NMR Sample Preparation - NMR Spectroscopy. (n.d.). University of Zurich. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2017). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. [Link]
-
O. N. Chupakhin, et al. (1976). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds. [Link]
-
IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Proton NMR 5 - Dealing with -OH and -NH protons. (2015). YouTube. [Link]
-
Sample Preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. [Link]
-
The ¹H NMR spectra (DMSO-d₆) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e. (n.d.). ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]
-
Exarchou, V., et al. (2002). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Current Organic Chemistry. [Link]
-
¹H NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
Otting, G., et al. (1991). NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. Journal of Magnetic Resonance. [Link]
-
Supporting Information for: A General and Efficient Synthesis of Pyrimidines from Ketones and 1,3,5-Triazine. (n.d.). The Royal Society of Chemistry. [Link]
-
Approximating Proton NMR Chemical Shifts. (n.d.). University of Puget Sound. [Link]
-
A Guide to ¹H NMR Chemical Shift Values. (2015). Compound Interest. [Link]
-
Proton NMR Table. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
-
Hu, X., et al. (2022). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. [Link]
-
¹H NMR Chemical Shifts. (n.d.). ACS Division of Organic Chemistry. [Link]
-
G. M. Kheifets, et al. (1987). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by ¹³C NMR spectroscopy. Chemistry of Heterocyclic Compounds. [Link]
-
Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (n.d.). ResearchGate. [Link]
-
D. T. T. Nguyen, et al. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Vietnam Journal of Science and Technology. [Link]
-
F. A. J. Singelenberg, et al. (1992). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
P. J. F. de Rege, et al. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Tetrahedron. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
Analysis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one using mass spectrometry. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] Accurate structural characterization is therefore essential for drug discovery, metabolite identification, and quality control. This application note details optimized protocols for sample preparation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[2][3] We delve into the principles of electrospray ionization for this analyte, predict its characteristic fragmentation patterns under Collision-Induced Dissociation (CID), and highlight the unique isotopic signature conferred by the bromine atom, which serves as a crucial validation point in spectral interpretation.
Analyte Properties
This compound is a solid organic compound.[4] Its structure, incorporating a halogen, hydroxyl groups, and a heterocyclic core, dictates its behavior in a mass spectrometer. Understanding these fundamental properties is the first step in developing a robust analytical method.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonym(s) | 5-bromo-6-hydroxy-2-methyl-4(1H)-pyrimidinone | [5] |
| CAS Number | 4722-76-3 | [6][7] |
| Molecular Formula | C₅H₅BrN₂O₂ | [5][6] |
| Molecular Weight | 205.01 g/mol | [5][6] |
| Structure | ![]() |
Principles of Mass Spectrometric Analysis
The analysis of small molecules like this compound is ideally performed using a Liquid Chromatography (LC) system coupled to a mass spectrometer.[8] This setup provides separation of components in a mixture before they enter the mass spectrometer for detection and structural analysis.[9]
Ionization: Electrospray Ionization (ESI)
Given the analyte's polarity due to its hydroxyl and amide-like functionalities, Electrospray Ionization (ESI) is the preferred ionization technique.[9] ESI is a soft ionization method that generates intact molecular ions from polar, thermally labile compounds, making it highly compatible with LC.[10] The analyte is expected to ionize efficiently in both positive and negative modes:
-
Positive Ion Mode ([M+H]⁺): Protonation will likely occur on one of the nitrogen or oxygen atoms.
-
Negative Ion Mode ([M-H]⁻): Deprotonation can occur at the hydroxyl or N-H group.
The Bromine Isotopic Signature
A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[11] Consequently, any ion containing a bromine atom will appear as a pair of peaks separated by 2 m/z units (M and M+2) with nearly equal intensity.[12] This distinctive signature is an invaluable tool for confirming the presence of bromine in the molecular ion and its fragments.[13]
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating chemical structures.[14] In an MS/MS experiment, the molecular ion of interest is selected (MS1), subjected to fragmentation, and the resulting fragment ions are then analyzed (MS2).[14] Collision-Induced Dissociation (CID), where ions are fragmented by collision with an inert gas, is the most common method.[14] The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.
Predicted Fragmentation Pathway
The structural features of this compound suggest a predictable fragmentation pathway under CID. The pyrimidine ring and its substituents offer several potential cleavage points. The following diagram illustrates a plausible fragmentation cascade for the protonated molecule ([M+H]⁺ at m/z 205/207).
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 4722-76-3 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 7. achmem.com [achmem.com]
- 8. biocompare.com [biocompare.com]
- 9. zefsci.com [zefsci.com]
- 10. organomation.com [organomation.com]
- 11. savemyexams.com [savemyexams.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Guide to Storage and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Understanding the Molecule
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is a substituted pyrimidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The presence of a bromine atom, hydroxyl groups, and a methyl group on the pyrimidine core imparts specific chemical properties that influence its potential as a therapeutic agent and dictate its handling and storage requirements. The pyrimidine scaffold is a cornerstone in numerous biological processes, forming the basis of nucleobases, and its derivatives are known to exhibit a wide range of biological activities. The stability of such molecules is a critical parameter, directly impacting their shelf-life, formulation development, and ultimately, their safety and efficacy in preclinical and clinical settings.
This document provides a comprehensive guide to the appropriate storage and in-depth stability assessment of this compound, grounded in established scientific principles and regulatory expectations. The protocols outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing drug discovery and development programs.
Prudent Handling and Storage: Preserving Integrity
The inherent reactivity of the brominated and hydroxylated pyrimidinone ring necessitates careful handling and storage to prevent premature degradation. The following recommendations are based on the compound's chemical nature and information from various chemical suppliers.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon)[1] | Minimizes the risk of oxidative degradation. |
| Container | Tightly sealed, opaque container | Protects from moisture and light, which can catalyze degradation. |
| Environment | Dry, well-ventilated area[2] | Prevents hydrolysis and ensures a safe storage environment. |
Note: While some suppliers may indicate ambient storage is acceptable for short periods, for long-term research and development purposes, refrigerated and inert conditions are strongly advised to maintain the highest purity.
Safe Handling and Personal Protective Equipment (PPE)
As with any chemical substance, appropriate safety measures must be in place. Safety Data Sheets (SDS) for this compound indicate that it may cause skin, eye, and respiratory irritation[3]. Therefore, the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. For handling large quantities or if dust is generated, a respirator may be necessary.
Comprehensive Stability Assessment: A Protocol-Driven Approach
A thorough understanding of a compound's stability profile is a cornerstone of drug development. The following sections outline a systematic approach to evaluating the stability of this compound, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.
The Rationale for Stability Testing
Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This data is essential for:
-
Determining re-test periods and shelf life.
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing stable formulations.
-
Selecting appropriate packaging.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for any meaningful stability study. This method must be able to accurately quantify the parent compound and separate it from any degradation products and impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.
Protocol for HPLC Method Development:
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of polar and non-polar compounds.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. This will provide the highest sensitivity for detection.
-
Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation with good peak shape and resolution between the parent peak and any degradation peaks.
-
Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those expected during long-term storage. This helps to rapidly identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating method.
Workflow for Forced Degradation Studies:
Caption: Decision workflow for evaluating stability data.
Conclusion
The successful development of this compound as a potential therapeutic agent is contingent upon a thorough understanding and control of its storage and stability characteristics. Adherence to the recommended storage conditions will preserve the integrity of the compound for research and development activities. The systematic approach to stability testing outlined in this guide, from the development of a robust analytical method to the execution of forced degradation and long-term stability studies, will provide the necessary data to ensure the quality, safety, and efficacy of this promising molecule. The insights gained from these studies are invaluable for making informed decisions throughout the drug development lifecycle.
References
-
International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
Sources
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidinone Scaffold as a Privileged Motif in Kinase Inhibitor Design
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is particularly notable in the field of protein kinase inhibitors, where the pyrimidine motif can effectively mimic the purine core of ATP, enabling competitive binding to the enzyme's active site.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
This technical guide provides an in-depth exploration of the synthetic utility of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one as a versatile starting material for the construction of novel kinase inhibitors. We will delve into the chemical logic behind its functionalization, provide detailed, field-proven protocols for key transformations, and discuss the structure-activity relationships (SAR) that guide the design of potent and selective inhibitors.
Physicochemical Properties and Reactivity of this compound
This compound is a commercially available building block with the following key properties:
| Property | Value | Reference |
| CAS Number | 4722-76-3 | [5][6] |
| Molecular Formula | C₅H₅BrN₂O₂ | [5][6] |
| Molecular Weight | 205.01 g/mol | [5][6] |
| Appearance | Solid | [7] |
The reactivity of this molecule is dictated by two primary functional handles: the bromine atom at the 5-position and the hydroxyl group at the 6-position. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[4][8] The hydroxyl group can be functionalized through etherification reactions to further explore the chemical space around the pyrimidinone core.
Synthetic Strategies for Kinase Inhibitor Scaffolds
The strategic functionalization of this compound allows for the rapid generation of diverse libraries of potential kinase inhibitors. The following sections detail the core synthetic transformations and provide exemplary protocols.
Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[9] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing aryl or heteroaryl groups that can occupy the hydrophobic regions of the ATP-binding pocket and form key interactions with the kinase.
Causality behind Experimental Choices: The choice of a palladium catalyst, ligand, and base is critical for a successful Suzuki coupling. Catalysts like Pd(PPh₃)₄ are often effective for a broad range of substrates. The base, typically a carbonate or phosphate, is required to activate the boronic acid for transmetalation to the palladium center. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Stir the reaction mixture at 90 °C under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-hydroxy-2-methylpyrimidin-4(1H)-one.
Buchwald-Hartwig Amination: Introduction of Amino Substituents
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds.[10] This reaction is particularly useful for installing amine functionalities that can act as hydrogen bond donors or acceptors, often interacting with the hinge region of the kinase active site.
Causality behind Experimental Choices: The choice of ligand is crucial in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate the reductive elimination step and prevent catalyst deactivation. A strong base, such as sodium tert-butoxide, is typically required to deprotonate the amine and form the active aminating agent.
Caption: Buchwald-Hartwig Amination Workflow.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), Pd₂(dba)₃ (0.02 mmol, 0.02 eq.), and XPhos (0.04 mmol, 0.04 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add degassed toluene (10 mL).
-
Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-6-hydroxy-2-methylpyrimidin-4(1H)-one derivative.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process guided by SAR. The following table provides a hypothetical yet representative SAR for a series of kinase inhibitors derived from this compound, targeting a hypothetical kinase "Kinase X".
| Compound | R¹ (at C5) | R² (at O6) | Kinase X IC₅₀ (nM) |
| 1 | Phenyl | H | 5,200 |
| 2 | 4-Fluorophenyl | H | 2,100 |
| 3 | 3-Aminophenyl | H | 850 |
| 4 | 3-Pyridyl | H | 450 |
| 5 | 3-Pyridyl | Methyl | 380 |
| 6 | 3-Pyridyl | 2-Methoxyethyl | 150 |
| 7 | 1-Methyl-1H-pyrazol-4-yl | 2-Methoxyethyl | 85 |
Analysis of SAR:
-
Substitution at C5: The introduction of an aryl or heteroaryl group at the 5-position generally leads to an increase in potency compared to the unsubstituted analog. The presence of a hydrogen bond acceptor, such as the nitrogen in the pyridyl group (Compound 4 ), can significantly improve binding affinity, likely through interaction with the hinge region of the kinase.
-
Substitution at O6: Alkylation of the hydroxyl group can further enhance potency. The introduction of a small, flexible chain with a polar group, such as a methoxyethyl group (Compound 6 ), can lead to additional favorable interactions within the active site.
-
Combined Effect: The combination of an optimal C5 substituent and O6-alkylation can lead to a synergistic improvement in inhibitory activity, as seen in Compound 7 .
Signaling Pathway Context
The rational design of kinase inhibitors requires an understanding of the signaling pathways they target. For instance, many pyrimidine-based inhibitors target kinases within the mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in cancer.
Caption: Simplified MAPK Signaling Pathway and Point of Inhibition.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to robust and well-established cross-coupling and functionalization reactions provides a straightforward entry into diverse chemical space. The strategic application of Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in this guide, allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of potent and selective kinase inhibitors for the treatment of a wide range of diseases.
References
-
chemical-kinomics. Drug Discovery - Inhibitor. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]
-
PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
-
Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
PubMed Central. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
-
NIH. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. [Link]
-
NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][10]naphthyrin-5(6H)-one. [Link]
-
NIH. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
PubMed. Recent Advances in Pyrimidine-Based Drugs. [Link]
Sources
- 1. Patents In BindingDB [bindingdb.org]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening Pyrimidinone Derivatives
The pyrimidine nucleus is a fundamental scaffold in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a bromine atom and hydroxyl groups to the pyrimidine ring, as in 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, can significantly alter the compound's electronic distribution and lipophilicity, potentially enhancing its interaction with microbial targets. This makes it a compelling candidate for antimicrobial screening.
These application notes provide a detailed, step-by-step protocol for the initial in vitro screening of this compound to determine its potential as an antimicrobial agent. The protocols are designed to be robust and are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Safety and Handling Precautions
This compound is a brominated organic compound and should be handled with care.[9][10][11][12][13] Assume the compound is potentially toxic and handle it in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[11] Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[9][14]
Experimental Workflow Overview
The screening process follows a logical progression from qualitative to quantitative assessments. This workflow is designed to efficiently identify and characterize the antimicrobial potential of the test compound.
Caption: A streamlined workflow for the antimicrobial screening of novel compounds.
Part 1: Primary Screening - Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used preliminary test to assess the antimicrobial activity of a compound.[15][16][17] It provides a qualitative measure of the compound's ability to inhibit microbial growth.
Principle
A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[16][18] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Materials
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Solvent for dissolving the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator
Protocol
-
Preparation of Test Compound Disks:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Impregnate sterile paper disks with a specific volume (e.g., 20 µL) of the compound solution to achieve a desired concentration per disk (e.g., 20 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Prepare solvent control disks by impregnating them with the same volume of the solvent used to dissolve the compound.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[19]
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[15][17]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.[19]
-
-
Interpretation of Results:
-
Measure the diameter of the zones of inhibition in millimeters (mm).
-
The presence of a clear zone around the test compound disk (and not the solvent control) indicates antimicrobial activity. The size of the zone provides a qualitative measure of the compound's potency.[20]
-
Part 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism in vitro.[21][22]
Principle
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[19][21]
Materials
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test microorganisms
-
Positive control antibiotic
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Protocol
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[19]
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism as described for the disk diffusion assay.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[21]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[19]
-
-
Determination of MIC:
Data Presentation
Summarize the MIC data in a clear and structured table for easy comparison.
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | 0.25 - 128 | Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | 0.25 - 128 | Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | 0.25 - 128 | Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A | 0.25 - 128 | Fluconazole | [Insert Data] | [Insert Data] |
Part 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[23][24] This assay helps to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Principle
Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the test compound. After incubation, the plates are examined for colony growth. The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the initial inoculum.[23][25]
Protocol
-
Subculturing:
-
From the wells corresponding to the MIC and at least two higher concentrations in the MIC plate, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
-
Determination of MBC/MFC:
-
The MBC/MFC is the lowest concentration of the compound that shows no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[23]
-
Conclusion
This comprehensive protocol provides a robust framework for the initial antimicrobial screening of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data to evaluate the potential of this novel compound as a new antimicrobial agent. Positive results from this initial screening would warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy studies.
References
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Online. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Royal Society of Chemistry. [Link]
-
Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. National Institutes of Health. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
M07-A8. Regulations.gov. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Standard Operating Procedure: Bromine Safety. University of Washington. [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health. [Link]
-
SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]
-
Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. ResearchGate. [Link]
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Springer. [Link]
-
Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. National Institutes of Health. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. researchgate.net [researchgate.net]
- 13. dollycorporation.com [dollycorporation.com]
- 14. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 15. asm.org [asm.org]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 23. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Determining the Cytotoxicity of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one on Cancer Cell Lines
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2] These compounds often exert their cytotoxic effects by targeting critical cellular machinery involved in cancer cell proliferation and survival, such as protein kinases and metabolic pathways.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of a novel pyrimidine derivative, 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS No: 4722-76-3).[6][7][8][9]
While the specific biological activity of this compound is yet to be fully elucidated, its structural similarity to other biologically active pyrimidines suggests a potential role as an anticancer agent. This document outlines detailed, validated protocols for a panel of standard cytotoxicity assays—MTT, XTT, and LDH—to systematically characterize its dose-dependent effects on various cancer cell lines. Furthermore, we provide insights into the selection of appropriate cancer cell lines and the interpretation of the resulting data, thereby establishing a robust framework for the preliminary assessment of this compound's therapeutic potential.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 4722-76-3 | [6][7][8][9] |
| Molecular Formula | C5H5BrN2O2 | [6] |
| Molecular Weight | 205.01 g/mol | [6] |
| Physical Form | Solid | [7] |
| Storage | Sealed in dry, 2-8°C | [7] |
I. Strategic Selection of Cancer Cell Lines
The choice of cancer cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data. Given that various pyrimidine derivatives have shown efficacy against a broad spectrum of cancers, a panel of cell lines representing diverse tumor types is recommended for initial screening.[10][11]
Recommended Panel of Human Cancer Cell Lines:
| Cell Line | Cancer Type | Rationale |
| A549 | Non-Small Cell Lung Cancer | Commonly used, well-characterized, and known to be responsive to compounds targeting EGFR and other kinases, which are potential targets for pyrimidine derivatives.[12] |
| MCF-7 | Breast Cancer (Estrogen Receptor-Positive) | A standard for breast cancer research, sensitive to agents affecting cell cycle and apoptotic pathways. |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Represents a more aggressive and difficult-to-treat breast cancer subtype, useful for identifying compounds with broad efficacy. |
| HeLa | Cervical Cancer | A robust and widely used cell line for general cytotoxicity screening. |
| LoVo | Colon Adenocarcinoma | Represents gastrointestinal cancers and can be used to assess activity against this common cancer type. |
| PC-3 | Prostate Cancer | A common model for androgen-independent prostate cancer. |
It is also advisable to include a non-cancerous cell line, such as human dermal fibroblasts (HDF) or an immortalized normal epithelial cell line (e.g., hTERT-immortalized cells), to assess the compound's selectivity for cancer cells.[13]
II. Experimental Workflow for Cytotoxicity Assessment
A systematic approach is essential for obtaining reliable and reproducible cytotoxicity data. The following workflow provides a general framework for screening this compound.
Figure 1: A generalized experimental workflow for assessing the cytotoxicity of this compound.
III. Detailed Protocols for Cytotoxicity Assays
This section provides step-by-step protocols for three widely used cytotoxicity assays. It is crucial to include appropriate controls in each assay, including untreated cells (negative control), vehicle-treated cells (e.g., DMSO), and a positive control (a known cytotoxic agent).
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well.[17]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][18]
B. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the solubilization step.[1][19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[9][20]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm should be used to correct for non-specific background absorbance.[19]
C. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7][21]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a maximum LDH release control by adding a lysis buffer (e.g., Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[2][8]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[2]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[2]
IV. Data Analysis and Interpretation
For all assays, the raw absorbance values are first corrected by subtracting the background absorbance (from wells with medium only).
For MTT and XTT Assays:
-
% Cell Viability = [(Absorbance of Treated Cells - Background Absorbance) / (Absorbance of Untreated Cells - Background Absorbance)] x 100
For LDH Assay:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Determining the IC50 Value:
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic compound. It is the concentration of the compound that reduces cell viability by 50%. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
V. Potential Mechanisms of Action and Further Investigations
Should this compound exhibit significant cytotoxicity, further studies to elucidate its mechanism of action are warranted. Based on the known activities of other pyrimidine derivatives, potential signaling pathways to investigate include:[1][4]
-
Kinase Inhibition: Many pyrimidine-based anticancer drugs target protein kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/Akt/mTOR pathway.[3][4][5][22]
-
Metabolic Interference: Some pyrimidine analogs can interfere with nucleotide metabolism, thereby disrupting DNA and RNA synthesis.[23]
Figure 2: Potential signaling pathways that may be targeted by pyrimidine derivatives, leading to reduced cell proliferation and survival.
VI. Conclusion
This application note provides a robust and detailed framework for the initial cytotoxic evaluation of this compound. By employing the described panel of assays and cell lines, researchers can obtain reliable and comprehensive data to guide further preclinical development of this promising compound. The elucidation of its cytotoxic profile and mechanism of action will be crucial in determining its potential as a novel anticancer therapeutic agent.
References
-
Cell Biologics, Inc. LDH Assay. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
University of California, San Diego. XTT Proliferation Assay Protocol. [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
-
Future Medicinal Chemistry. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [Link]
-
Taylor & Francis Online. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]
-
Frontiers in Oncology. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. [Link]
-
BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]
-
SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
ACS Central Science. Selection of Optimal Cell Lines for High-Content Phenotypic Screening. [Link]
-
Molecules. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
ResearchGate. Anticancer drugs based on pyrimidine derivatives. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. cellbiologics.com [cellbiologics.com]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
Application Notes and Protocols for the Derivatization of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Introduction: The Versatile Scaffold of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one in Drug Discovery
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleobases essential to life.[1][2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a particularly attractive starting material for the synthesis of novel derivatives due to its multiple reactive sites. The presence of a bromine atom at the 5-position, a hydroxyl group at the 6-position, and two nitrogen atoms within the pyrimidinone ring system offers a rich landscape for chemical modification. These modifications can lead to the development of new therapeutic agents with a wide range of potential applications, from kinase inhibitors to anti-inflammatory drugs.[1][2]
This guide provides detailed protocols for the derivatization of this compound, focusing on three key transformations: N-alkylation, O-alkylation, and Suzuki-Miyaura cross-coupling. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by the electronic properties of its functional groups. The pyrimidinone core can exist in tautomeric forms, influencing the nucleophilicity of the nitrogen and oxygen atoms. The bromine atom at the electron-rich C5 position is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.
The hydroxyl group at the C6 position and the nitrogen atoms at the N1 and N3 positions are all potential sites for alkylation. The regioselectivity of alkylation (N- vs. O-alkylation) is a critical consideration and can be controlled by carefully selecting the reaction conditions, such as the base, solvent, and alkylating agent. Generally, polar aprotic solvents and strong, non-coordinating bases favor O-alkylation, while less polar solvents and weaker bases can favor N-alkylation.
Protocol 1: Selective N-Alkylation
Selective N-alkylation of the pyrimidinone ring is a valuable strategy for introducing substituents that can modulate a compound's solubility, cell permeability, and target engagement. The choice of the N1 versus N3 position for alkylation can be influenced by steric hindrance from the adjacent methyl group at the C2 position.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of the pyrimidinone core.
Detailed Step-by-Step Protocol for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 1.5 mmol).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated derivative.
Causality and Experimental Choices
-
Base: Potassium carbonate is a moderately strong base that is often effective for N-alkylation. Cesium carbonate is a stronger and more soluble base that can enhance the reaction rate.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the pyrimidinone and facilitates the Sₙ2 reaction.
-
Temperature: Heating is typically required to drive the reaction to completion. The optimal temperature will depend on the reactivity of the alkylating agent.
Protocol 2: Selective O-Alkylation
O-alkylation of the hydroxyl group at the C6 position introduces an alkoxy substituent, which can significantly alter the molecule's electronic properties and hydrogen bonding capabilities. Achieving selective O-alkylation over N-alkylation often requires specific reaction conditions.
Experimental Workflow: O-Alkylation
Caption: Workflow for the O-alkylation of the pyrimidinone core.
Detailed Step-by-Step Protocol for O-Alkylation
-
Reaction Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up and Extraction: Extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired O-alkylated product.
Causality and Experimental Choices
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group, favoring O-alkylation.[3]
-
Solvent: THF is a less polar aprotic solvent compared to DMF, which can also favor O-alkylation.
-
Temperature: The initial low temperature is to control the exothermic deprotonation step. The reaction is then typically allowed to proceed at room temperature.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[4][5][6] In this context, it enables the introduction of a wide variety of aryl and heteroaryl groups at the C5 position of the pyrimidinone ring, which is crucial for exploring structure-activity relationships.[4][5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling at the C5 position.
Detailed Step-by-Step Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (20 mL) and brine (20 mL).
-
Extraction and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the C5-arylated pyrimidinone derivative.
Causality and Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. Other palladium catalysts and ligands may be screened for optimal results.[5]
-
Base: A base is required for the transmetalation step of the catalytic cycle. Potassium carbonate is a common and effective choice.[7]
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium(0) catalyst.
Quantitative Data Summary
| Derivatization Protocol | Key Reagents | Typical Conditions | Expected Product |
| N-Alkylation | Alkyl Halide, K₂CO₃, DMF | 60-80 °C, 4-12 h | N-Alkyl-5-bromo-6-hydroxypyrimidinone |
| O-Alkylation | Alkyl Halide, NaH, THF | 0 °C to RT, 2-6 h | 6-Alkoxy-5-bromo-2-methylpyrimidin-4(1H)-one |
| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 80-100 °C, 6-24 h | 5-Aryl-6-hydroxy-2-methylpyrimidin-4(1H)-one |
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust starting point for the derivatization of this compound. The strategic application of N-alkylation, O-alkylation, and Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the synthesis of novel pyrimidinone derivatives. Further exploration of different alkylating agents, a wider range of boronic acids, and other cross-coupling reactions (e.g., Buchwald-Hartwig amination) will undoubtedly lead to the discovery of new compounds with significant potential in drug development and other scientific disciplines. The inherent versatility of the pyrimidine scaffold ensures its continued importance in the field of medicinal chemistry.[1][2]
References
-
ResearchGate. (n.d.). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. [Link]
-
Scientific Research Publishing. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. [Link]
-
Elsevier BV. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]
-
ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. [Link]
-
National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: A Practical Guide to Monitoring Reactions of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one by Thin-Layer Chromatography
An Application Guide by Gemini Scientific
Abstract
This comprehensive application note provides a detailed protocol and expert guidance for monitoring the progress of chemical reactions involving the heterocyclic building block, 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS No: 4722-76-3).[1][2] Given the importance of pyrimidinone scaffolds in medicinal chemistry and drug development, reliable reaction monitoring is crucial for optimizing yields, minimizing side products, and determining reaction endpoints.[3] Thin-Layer Chromatography (TLC) is presented as a rapid, cost-effective, and powerful analytical technique for the qualitative analysis of these reactions.[4][5] This guide covers the fundamental principles of TLC, a step-by-step experimental protocol, solvent system selection, visualization techniques, and advanced troubleshooting, designed for researchers, chemists, and drug development professionals.
Introduction: The Importance of Reaction Monitoring
This compound is a substituted pyrimidinone, a class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Its functional groups—a bromine atom, a hydroxyl group, and a lactam moiety—make it a versatile precursor for further chemical modification.[6]
Effectively synthesizing derivatives from this starting material requires precise control over the reaction process. Guesswork regarding reaction completion can lead to low yields, complex purification challenges, or complete failure of the synthesis. Real-time, or near-real-time, monitoring allows the chemist to make informed decisions about the reaction, such as determining when it is complete, identifying the formation of intermediates or side products, and optimizing parameters like temperature or reaction time.[7][8]
Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. It is a form of planar chromatography that separates compounds in a mixture based on their differential affinities for a stationary phase (typically silica gel) and a mobile phase (a solvent system). By observing the disappearance of the starting material spot and the appearance of a new product spot on a TLC plate, a chemist can effectively track the reaction's progress.[8]
Foundational Principles of TLC
A successful TLC analysis hinges on understanding the interplay between the compound, the stationary phase, and the mobile phase.
-
The Stationary Phase: For polar compounds like our pyrimidinone, the standard stationary phase is silica gel (SiO₂), a highly polar adsorbent.[9] The surface of the silica is covered in polar silanol (-OH) groups.
-
The Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that travels up the TLC plate via capillary action.[10] The polarity of the mobile phase is a critical variable that the chemist controls.
-
Separation Mechanism: The separation is governed by polarity. Polar compounds, like our starting material with its hydroxyl group and N-H protons, will adsorb strongly to the polar silica gel and will be moved less by the mobile phase.[5] Less polar compounds will have a weaker interaction with the silica gel and will be carried further up the plate by the solvent.[5][11]
-
The Retention Factor (Rf): The Rf value is a quantitative measure of a compound's movement on the TLC plate. It is a ratio, and therefore a unitless value, calculated by dividing the distance the compound traveled from the origin by the distance the solvent front traveled from the origin.[12][13]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Under constant conditions (adsorbent, solvent system, temperature), the Rf value is a characteristic property of a compound.[11][14] In reaction monitoring, we expect the Rf of the product to be different from that of the starting material. Generally, a more polar compound will have a lower Rf value, while a less polar compound will have a higher Rf value.[15]
Experimental Protocol: Monitoring an N-Alkylation Reaction
This section details a step-by-step protocol for monitoring a representative reaction: the N-alkylation of this compound. In this reaction, an alkyl group is attached to one of the ring nitrogens, which typically reduces the compound's overall polarity by removing a polar N-H bond. This change in polarity is easily detected by TLC.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the F₂₅₄ indicates the presence of a fluorescent indicator that is active at 254 nm).
-
Reactants: this compound (Starting Material, SM), alkylating agent (e.g., benzyl bromide), base (e.g., K₂CO₃), and reaction solvent (e.g., DMF or Acetonitrile).
-
TLC Solvents: Reagent-grade solvents such as Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM), and Methanol (MeOH).
-
Apparatus:
-
Glass TLC developing chamber with a lid.
-
Capillary tubes for spotting.
-
Pencil (never a pen, as the ink will chromatograph).
-
Ruler.
-
Forceps.
-
UV Lamp (with 254 nm and 365 nm settings).
-
Staining jar/solution (e.g., potassium permanganate stain).
-
Heat gun.
-
Step-by-Step Methodology
Step 1: Prepare the Developing Chamber
-
Causality: Saturating the chamber atmosphere with solvent vapor is critical for ensuring that the solvent front moves evenly up the plate and that Rf values are reproducible.[4] An unsaturated atmosphere can lead to a curved solvent front and artificially high Rf values.
-
Procedure:
-
Pour a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes, see Section 4.1) into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall, to act as a wick and aid saturation.
-
Cover the chamber with the lid and let it stand for 5-10 minutes before use.
-
Step 2: Prepare the TLC Plate
-
Causality: A properly prepared plate ensures clear separation and accurate Rf calculation.
-
Procedure:
-
Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the plate.[4] Ensure the origin line will be above the solvent level in the chamber.
-
Mark three small tick marks on the origin line for the different lanes: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
-
Step 3: Prepare and Spot the Samples
-
Causality: Small, concentrated spots provide the best separation (resolution). Overloading the plate leads to streaking and poor results.[4][11] The co-spot lane is a self-validating internal control, confirming the identity of spots in the reaction lane.[8]
-
Procedure:
-
"S" Lane: Dissolve a tiny amount of the pure starting material in a volatile solvent (like EtOAc or DCM). Using a capillary tube, touch it briefly to the "S" tick mark on the origin line. Allow the solvent to evaporate completely. The goal is a spot 1-2 mm in diameter.
-
"R" Lane: As the reaction proceeds, take a small aliquot (a drop on the end of a glass rod or a capillary tube) from the reaction mixture.[8] Dilute it in a vial with a volatile solvent. Spot this diluted mixture on the "R" tick mark.
-
"C" Lane: First, spot the starting material ("S") on the "C" tick mark. Let it dry. Then, carefully spot the reaction mixture ("R") directly on top of the "S" spot.
-
Step 4: Develop the TLC Plate
-
Causality: Capillary action draws the mobile phase up the stationary phase, effecting the separation.[10] The process must be stopped before the solvent front reaches the top edge to allow for an accurate Rf calculation.[15]
-
Procedure:
-
Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the plate is level and the solvent level is below the origin line.
-
Replace the lid and allow the plate to develop undisturbed.
-
When the solvent front has advanced to about 1 cm from the top of the plate, remove the plate with forceps.
-
Immediately, use a pencil to mark the position of the solvent front.
-
Step 5: Visualize the Plate
-
Causality: Most organic compounds are colorless. Visualization techniques are required to see the separated spots. A non-destructive method like UV light should always be used first.[16]
-
Procedure:
-
UV Light (Non-destructive): Allow the plate to air dry completely. View the plate under a UV lamp at 254 nm.[17] Compounds that absorb UV light (especially aromatic and conjugated systems) will appear as dark purple/black spots against the fluorescent green background.[18] Lightly circle any visible spots with a pencil.
-
Chemical Stain (Destructive): If spots are not UV-active or for confirmation, use a chemical stain. A good general-purpose stain is potassium permanganate (KMnO₄).
-
Quickly dip the plate into the KMnO₄ solution using forceps.
-
Blot the excess stain with a paper towel.
-
Gently warm the plate with a heat gun. Compounds that can be oxidized (like alcohols, amines, and even the pyrimidinone ring) will appear as yellow/brown spots on a purple background.
-
-
Step 6: Interpret the Results
-
Initial State (Time = 0): The "S" lane will show one spot. The "R" lane should show a spot at the same height. The "C" lane will show a single, intense spot.
-
Reaction in Progress: The "R" lane will show a diminishing spot for the starting material and a new spot appearing (usually with a higher Rf for an N-alkylation product). The "C" lane will show two separated spots, confirming their different identities.
-
Reaction Completion: The "R" lane will show that the starting material spot has completely disappeared, and only the product spot remains.
Calculate the Rf values for the starting material and the new product to document the results.
Visualization and Data Presentation
Workflow Diagrams
The following diagrams illustrate the TLC process and how to interpret the results over time.
Caption: General workflow for TLC reaction monitoring.
Caption: Idealized TLC plates for reaction monitoring over time.
Data Tables
Table 1: Guideline for Selecting a TLC Mobile Phase The goal is to find a solvent system where the Rf of the compound of interest is between 0.2 and 0.4 for optimal separation.[10] this compound is a polar compound.
| Compound Polarity | Starting Solvent System (v/v) | Adjustment if Rf is too Low | Adjustment if Rf is too High |
| Very Polar | 10% Methanol in DCM | Increase % of Methanol | Decrease % of Methanol |
| Medium Polarity | 30-50% Ethyl Acetate in Hexanes | Increase % of Ethyl Acetate | Decrease % of Ethyl Acetate |
| Non-Polar | 5-10% Ethyl Acetate in Hexanes | Increase % of Ethyl Acetate | Decrease % of Ethyl Acetate |
Table 2: Example TLC Data Log
| Reaction Time (min) | SM Rf | Product Rf | Observations |
| 0 | 0.25 | - | Clean SM spot. |
| 30 | 0.25 | 0.62 | SM spot is faint, strong product spot. |
| 60 | - | 0.62 | SM spot completely gone. |
| Mobile Phase: 40% EtOAc / 60% Hexanes | |||
| Visualization: UV (254 nm) & KMnO₄ stain |
Troubleshooting Common TLC Problems
| Problem | Probable Cause(s) | Solution(s) |
| Streaking Spots | - Sample is too concentrated (overloaded).- Compound is highly acidic/basic.- Inappropriate solvent polarity. | - Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.- Adjust solvent system polarity. |
| Spots Remain at Origin (Rf ≈ 0) | - Mobile phase is not polar enough to move the compound. | - Increase the polarity of the mobile phase (e.g., add more EtOAc or MeOH).[15] |
| Spots at Solvent Front (Rf ≈ 1) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., add more Hexanes).[14][15] |
| No Spots Visible | - Compound is not UV-active.- Compound does not react with the chosen stain.- Sample is too dilute. | - Use a variety of visualization methods (Iodine, different stains like p-anisaldehyde, phosphomolybdic acid).[19][20]- Spot a more concentrated sample. |
| Curved Solvent Front | - Chamber was not properly saturated.- TLC plate touching the side of the chamber or filter paper. | - Ensure the chamber is sealed and saturated before use.- Center the plate in the chamber carefully. |
Conclusion
Thin-Layer Chromatography is a fundamental, yet powerful, technique for the real-time monitoring of reactions involving key synthetic intermediates like this compound. Its simplicity, speed, and low cost make it the first choice for qualitative analysis in any synthetic chemistry lab. By mastering the principles of solvent selection, proper spotting technique, and visualization, researchers can gain critical insights into their chemical transformations, leading to improved outcomes and more efficient discovery processes. This guide provides a robust framework for implementing TLC as a reliable, self-validating system for reaction monitoring.
References
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Guerrero, A. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]
-
BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. Retrieved from [Link]
-
MDPI. (2022). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
Sources
- 1. This compound | 4722-76-3 [sigmaaldrich.com]
- 2. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. LabXchange [labxchange.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. Khan Academy [khanacademy.org]
- 13. pediaa.com [pediaa.com]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. silicycle.com [silicycle.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. theory.labster.com [theory.labster.com]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. scribd.com [scribd.com]
Application Note & Protocol: A Scalable and Efficient Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, a valuable heterocyclic building block in pharmaceutical and materials science research. The described two-step synthetic pathway is designed for scalability, efficiency, and safety. The protocol begins with the base-catalyzed condensation of ethyl acetoacetate and acetamidine hydrochloride to yield the precursor, 2-methyl-6-hydroxypyrimidin-4(1H)-one. This intermediate is subsequently brominated at the C5 position using N-Bromosuccinimide (NBS) under controlled conditions. This guide offers detailed, step-by-step protocols, mechanistic insights, safety considerations for handling hazardous reagents, and analytical characterization data, intended for researchers and process chemists in drug development and chemical manufacturing.
Introduction and Synthetic Strategy
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of many therapeutic agents.[1][2] this compound (CAS 4722-76-3) is a key intermediate, offering multiple reactive sites for further functionalization, making it highly valuable for constructing diverse molecular libraries.[3][4]
The synthetic strategy detailed herein is a robust two-step process optimized for large-scale production. This approach avoids the use of elemental bromine, instead employing N-Bromosuccinimide (NBS), a safer and more manageable brominating agent for industrial applications.[5]
The overall synthetic pathway is as follows:
-
Step 1: Pyrimidinone Ring Formation. A base-catalyzed condensation reaction between ethyl acetoacetate and acetamidine hydrochloride to form 2-methyl-6-hydroxypyrimidin-4(1H)-one. This is a classic pyrimidine synthesis that is efficient and high-yielding.[6]
-
Step 2: Regioselective Bromination. Electrophilic aromatic substitution on the pyrimidinone ring using N-Bromosuccinimide (NBS) to selectively install a bromine atom at the electron-rich C5 position.[7]
Figure 1: Overall two-step synthetic scheme.
Part I: Large-Scale Synthesis of 2-methyl-6-hydroxypyrimidin-4(1H)-one (Intermediate)
Principle and Mechanism
This reaction is a variation of the classical pyrimidine synthesis, involving the cyclocondensation of a β-ketoester (ethyl acetoacetate) with an amidine (acetamidine). The reaction proceeds via nucleophilic attack of the amidine nitrogen onto the ester and ketone carbonyls of ethyl acetoacetate, followed by intramolecular cyclization and dehydration to form the stable pyrimidinone ring. The use of a strong base like sodium ethoxide is crucial to deprotonate the amidine hydrochloride salt, generating the free amidine base required for the initial nucleophilic attack.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Quantity (Example Scale) |
| Ethyl Acetoacetate | 141-97-9 | 130.14 g/mol | 1.30 kg (10.0 mol) |
| Acetamidine Hydrochloride | 124-42-5 | 94.54 g/mol | 1.04 kg (11.0 mol) |
| Sodium Metal | 7440-23-5 | 22.99 g/mol | 253 g (11.0 mol) |
| Absolute Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | 8.0 L |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | As needed (~660 mL) |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~20 L |
Equipment:
-
20 L glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Heating/cooling mantle.
-
Large Buchner funnel and filtration flask.
-
Vacuum oven.
Detailed Experimental Protocol
-
Reactor Setup: Assemble the 20 L reactor and ensure it is clean, dry, and purged with nitrogen. Equip it with a robust mechanical stirrer, reflux condenser with a drying tube, and a thermocouple for temperature monitoring.
-
Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, carefully add 8.0 L of absolute ethanol to the reactor. Cautiously add 253 g (11.0 mol) of sodium metal in small portions. The reaction is highly exothermic and produces hydrogen gas; ensure adequate ventilation and control the addition rate to maintain the temperature below 60°C. Stir until all the sodium has dissolved completely.
-
Reactant Addition: Cool the freshly prepared sodium ethoxide solution to 20-25°C. In a separate container, mix 1.30 kg (10.0 mol) of ethyl acetoacetate and 1.04 kg (11.0 mol) of acetamidine hydrochloride.
-
Reaction Execution: Slowly add the reactant mixture to the sodium ethoxide solution over 1-2 hours, maintaining the internal temperature between 25-35°C. After the addition is complete, heat the mixture to a gentle reflux (~78°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Product Isolation and Workup: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding glacial acetic acid until the pH is between 6.0 and 7.0. A thick white precipitate will form.
-
Filtration and Washing: Filter the resulting slurry through a large Buchner funnel. Wash the filter cake sequentially with 5 L of deionized water, followed by 2 L of cold ethanol to remove salts and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.9 (br s, 2H), 5.0 (s, 1H), 2.1 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.2, 160.1, 153.8, 98.5, 22.7 |
Part II: Synthesis of this compound (Final Product)
Principle and Mechanism
This step involves the regioselective bromination of the pyrimidinone intermediate. The pyrimidinone ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The C5 position is the most nucleophilic site, leading to selective bromination. N-Bromosuccinimide (NBS) serves as the bromine source. In an acidic solvent like acetic acid, NBS is protonated, which makes it a more potent electrophile, facilitating the reaction.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Quantity (Example Scale) |
| 2-methyl-6-hydroxypyrimidin-4(1H)-one | 3524-87-6 | 126.11 g/mol | 1.0 kg (7.93 mol) |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 1.48 kg (8.32 mol) |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 10.0 L |
| Sodium Thiosulfate | 7772-98-7 | 158.11 g/mol | As needed for quenching |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~30 L |
Equipment:
-
20 L glass reactor with overhead mechanical stirrer and temperature probe.
-
Heating/cooling mantle.
-
Large Buchner funnel and filtration flask.
-
Vacuum oven.
Detailed Experimental Protocol
-
Reactor Setup: Charge a clean, dry 20 L reactor with 10.0 L of glacial acetic acid.
-
Dissolution of Starting Material: Add 1.0 kg (7.93 mol) of 2-methyl-6-hydroxypyrimidin-4(1H)-one to the reactor. Stir the mixture at room temperature until all the solid has dissolved, forming a clear solution.
-
NBS Addition: Begin portion-wise addition of 1.48 kg (8.32 mol) of N-Bromosuccinimide (NBS) to the solution over 1-2 hours. Caution: The reaction is exothermic. Maintain the internal temperature below 40°C using a cooling bath if necessary.
-
Reaction Execution: After the addition is complete, stir the reaction mixture at room temperature (20-25°C) for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC to confirm the consumption of the starting material.
-
Product Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a larger vessel containing 30 L of cold deionized water with vigorous stirring. A pale yellow or off-white precipitate will form immediately.
-
Quenching (Optional but Recommended): Test the slurry for the presence of excess bromine/NBS using starch-iodide paper. If positive, add a saturated aqueous solution of sodium thiosulfate dropwise until the test is negative.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake thoroughly with 10 L of deionized water to remove acetic acid and succinimide by-product.
-
Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to pale yellow solid |
| Melting Point | 245-250 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.1 (br s, 2H), 2.2 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 162.5, 158.0, 151.2, 91.8, 20.1 |
| Molecular Formula | C₅H₅BrN₂O₂[3] |
| Molecular Weight | 205.01 g/mol [3] |
Process Workflow and Safety
Overall Process Flow Diagram
Figure 2: Step-by-step process workflow diagram.
Critical Safety Considerations
All operations should be conducted by trained personnel in a well-ventilated chemical fume hood or an appropriate manufacturing environment, adhering to all local safety regulations.
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Sodium Ethoxide: Corrosive and flammable solution. The preparation is highly exothermic.
-
N-Bromosuccinimide (NBS): A strong oxidizing agent that is corrosive and can cause severe skin burns and eye damage.[8][9] It is harmful if swallowed.[8][10] Avoid inhalation of dust and contact with skin and eyes.[8][11] Keep away from combustible materials.[9][10] In case of fire, it may intensify the blaze.[10]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Personal Protective Equipment (PPE): At all stages, appropriate PPE must be worn, including but not limited to:
-
Waste Disposal: All chemical waste must be disposed of according to institutional and governmental regulations. Acidic and basic waste streams should be neutralized before disposal. Halogenated organic waste should be segregated.
Conclusion
The synthetic protocol detailed in this document presents a reliable, scalable, and efficient method for producing high-purity this compound. By providing clear, step-by-step instructions, mechanistic context, and critical safety information, this guide serves as an authoritative resource for researchers and chemical professionals. The use of NBS in place of elemental bromine significantly enhances the safety profile of the process, making it suitable for large-scale industrial applications.
References
-
Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
-
ChemScience. Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Kim, S., & Lee, J. (2021). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules. Retrieved from [Link]
-
Tee, O. S., & Iyengar, N. R. (1985). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry. Retrieved from [Link]
-
Al-Obaid, A. M., & Al-Badawi, M. A. (2020). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Journal of the Iranian Chemical Society. Retrieved from [Link]
- Google Patents. RU2165926C2 - 2-methyl-4-amino-6-hydroxypyrimidine and methods of its synthesis (variants).
-
Unversity of Tanta. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Archiv der Pharmazie. Retrieved from [Link]
-
Request PDF. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Retrieved from [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
ResearchGate. Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Retrieved from [Link]
- Google Patents. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
- Google Patents. WO2005023738A1 - Bromination of hydroxyaromatic compounds.
-
MDPI. Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Retrieved from [Link]
-
PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]
-
ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
PubMed Central. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 4. achmem.com [achmem.com]
- 5. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. lobachemie.com [lobachemie.com]
- 9. chemscience.com [chemscience.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
The Privileged Scaffold: 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one in Modern Drug Discovery
Introduction: The Pyrimidinone Core - A Cornerstone of Medicinal Chemistry
The pyrimidine ring is a quintessential pharmacophore, forming the structural basis of numerous natural biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biocompatibility and its versatile chemical nature have established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and the precise spatial arrangement of substituents to optimize interactions with biological targets.
This guide focuses on a particularly valuable, functionalized pyrimidinone: 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one . This scaffold offers medicinal chemists a robust starting point for library synthesis due to its multiple, chemically distinct handles for diversification. The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The hydroxyl group at the 6-position and the methyl group at the 2-position also offer opportunities for further modification, influencing the molecule's electronic properties, solubility, and target engagement. This document provides a comprehensive overview of the synthesis, derivatization, and application of this scaffold in drug discovery, complete with detailed experimental protocols.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its application.
| Property | Value | Source |
| CAS Number | 4722-76-3 | [1][2] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 205.01 g/mol | [1][2] |
| Appearance | Solid | - |
| Storage | 4°C, stored under nitrogen, away from moisture | [1] |
Synthesis of the Scaffold: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step process starting from readily available commercial reagents.
Figure 1: Synthetic workflow for the preparation of the target scaffold.
Protocol 1: Synthesis of 2-Methylpyrimidine-4,6-diol
This protocol is adapted from established methods for pyrimidine synthesis involving the condensation of a 1,3-dicarbonyl equivalent with an amidine.[3][4]
Materials:
-
Dimethyl malonate
-
Acetamidine hydrochloride
-
Sodium methoxide
-
Methanol (anhydrous)
-
Hydrochloric acid (4M)
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
In a 500 mL round-bottom flask, add methanol (150 mL) and cool in an ice bath.
-
While stirring, slowly add sodium methoxide (18.4 g, 0.34 mol).
-
Once the sodium methoxide has dissolved, add dimethyl malonate (13.2 g, 0.1 mol) followed by acetamidine hydrochloride (9.45 g, 0.1 mol).[4]
-
Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C).
-
Stir the reaction mixture for 4-5 hours. The solution will become a creamy white suspension.
-
After the reaction is complete (monitored by TLC), remove the methanol by rotary evaporation under reduced pressure.
-
Dissolve the resulting residue in water (50 mL).
-
Cool the solution in an ice bath and acidify to pH 1-2 by the slow addition of 4M HCl.
-
A white solid will precipitate. Continue stirring in the ice bath for 3-5 hours to ensure complete crystallization.
-
Collect the solid by suction filtration, wash with ice-cold water, followed by a small amount of ice-cold methanol.
-
Dry the solid under vacuum to yield 2-methylpyrimidine-4,6-diol.
Protocol 2: Synthesis of this compound
This protocol is based on the bromination of activated pyrimidine rings.[1][5]
Materials:
-
2-Methylpyrimidine-4,6-diol
-
Hydrobromic acid (48%)
-
Hydrogen peroxide (30%)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a reaction vessel, suspend 2-methylpyrimidine-4,6-diol (12.6 g, 0.1 mol) in a mixture of hydrobromic acid and water.
-
Cool the suspension in an ice bath.
-
Slowly add hydrogen peroxide dropwise to the stirring suspension. The in situ generation of bromine will occur.
-
Maintain the reaction at a low temperature (0-10 °C) and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The resulting precipitate is the desired product. Collect the solid by suction filtration.
-
Wash the solid thoroughly with cold water to remove any unreacted reagents.
-
Dry the product under vacuum to yield this compound.
Strategic Derivatization of the Scaffold
The true power of this scaffold lies in its potential for diversification. The 5-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are workhorses of modern medicinal chemistry.
Figure 2: Key derivatization strategies for the scaffold.
A Note on the Hydroxyl Group: The hydroxyl group at the 6-position is acidic and may interfere with some coupling reactions, particularly those employing strong bases. While some Suzuki and Buchwald-Hartwig reactions may proceed without protection, for broader substrate scope and to avoid potential side reactions, protection of the hydroxyl group should be considered. A common strategy is the use of a silyl protecting group, such as tert-butyldimethylsilyl (TBS), which is robust to many coupling conditions and can be readily removed post-coupling.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the arylation/heteroarylation of the 5-bromo position. Optimization of the catalyst, ligand, base, and solvent is often necessary for each specific boronic acid.[6]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane/water (4:1 mixture), degassed
-
Anhydrous, degassed toluene can also be used as a solvent.
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (3-5 mol%).
-
Add the degassed solvent (e.g., 1,4-Dioxane/water).
-
Heat the reaction mixture at 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation at the 5-position. The choice of ligand is critical for successful coupling, especially with less nucleophilic amines.[7][8]
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
XPhos or RuPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the base (1.5-2.5 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add the palladium precursor (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add this compound (1 equivalent) and the amine (1.2-1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120 °C for 4-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Applications in Drug Discovery
The versatility of the this compound scaffold makes it a valuable starting point for targeting a range of diseases.
Oncology: Targeting Protein Kinases
Protein kinases are a major class of drug targets in oncology. The pyrimidine core can act as a hinge-binding motif, mimicking the adenine ring of ATP. By decorating the scaffold with appropriate substituents at the 5-position, potent and selective kinase inhibitors can be developed.
Structure-Activity Relationship (SAR) Insights:
-
5-Position: Introduction of aryl and heteroaryl groups via Suzuki coupling can lead to potent kinase inhibition. The nature of these groups influences selectivity. For example, in the development of c-Jun N-terminal kinase (JNK) inhibitors, specific substitutions on a pyrimidine core were crucial for achieving isoform selectivity.[9][10]
-
Amine Substituents: In series like 2,4-diaminopyrimidines, the amine at the 4-position often interacts with the hinge region, while substitutions at the 2- and 5-positions explore other pockets of the ATP-binding site, influencing potency and selectivity against kinases like CDK9 and ALK.[11][12]
Sources
- 1. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 2. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. RU2503666C1 - Method of producing 2-methylpyrimidine-4,6-(3h,5h)-dione - Google Patents [patents.google.com]
- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Roadmap for Developing Anti-Inflammatory Agents from 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Introduction: The Therapeutic Potential of Pyrimidinone Scaffolds in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2][3] Pyrimidinone derivatives, in particular, have garnered significant attention for their anti-inflammatory properties.[1][4] These compounds often exert their effects by modulating key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and by inhibiting the production of pro-inflammatory mediators like prostaglandins, nitric oxide, and various cytokines.[5][6]
This document provides a comprehensive guide for researchers and drug development professionals on the systematic evaluation of a novel compound, 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, as a potential anti-inflammatory agent. While specific biological data for this compound is not yet available in the public domain, its structural similarity to other biologically active pyrimidinones suggests a promising starting point for an anti-inflammatory drug discovery program.[7][8][9]
This guide will detail the rationale and protocols for a tiered screening approach, beginning with foundational in vitro assays to establish proof-of-concept and progressing to more complex in vivo models to assess efficacy and safety. We will also explore potential mechanisms of action and provide a framework for structure-activity relationship (SAR) studies.
Section 1: Compound Synthesis and Characterization
The first critical step is the synthesis and rigorous characterization of this compound. A plausible synthetic route, based on established pyrimidinone synthesis methodologies, is outlined below.
Protocol 1.1: Synthesis of this compound
A potential synthetic approach involves the cyclocondensation of an appropriate three-carbon precursor with a substituted urea or thiourea, followed by bromination. A regioselective synthesis approach may also be considered to ensure the correct isomer is obtained.[10]
Materials:
-
Substituted acetoacetate derivative
-
N-methylurea
-
N-Bromosuccinimide (NBS)
-
Appropriate solvents (e.g., ethanol, acetic acid)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Cyclization: React the substituted acetoacetate with N-methylurea in a suitable solvent under reflux to form the pyrimidinone ring.
-
Bromination: Treat the resulting pyrimidinone with N-Bromosuccinimide in a solvent like acetic acid to introduce the bromine atom at the 5-position.
-
Purification: Purify the crude product using recrystallization or column chromatography to obtain highly pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using modern analytical techniques, including:
-
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Elemental Analysis
-
Section 2: In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are crucial for the initial screening of compounds as they are cost-effective, rapid, and provide valuable preliminary data on the compound's potential efficacy and mechanism of action.[11][12]
Protocol 2.1: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of the test compound to inhibit heat-induced protein denaturation.[13]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS)
-
Test compound (this compound)
-
Reference standard (e.g., Diclofenac sodium)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., DMSO).
-
Prepare reaction mixtures containing BSA solution and varying concentrations of the test compound or reference standard.
-
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation.
Protocol 2.2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane. The inhibition of hypotonicity-induced HRBC membrane lysis is a widely used method to assess the anti-inflammatory activity of compounds.[13]
Materials:
-
Fresh human blood
-
Alsever's solution (anticoagulant)
-
Isotonic and hypotonic saline solutions
-
Test compound
-
Reference standard (e.g., Diclofenac sodium)
-
Centrifuge and UV-Visible Spectrophotometer
Procedure:
-
Prepare a 10% v/v suspension of HRBCs in isotonic saline.
-
Incubate varying concentrations of the test compound or reference standard with the HRBC suspension.
-
Induce hemolysis by adding a hypotonic saline solution.
-
Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization.
Protocol 2.3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes.[5] This assay will determine if the test compound selectively inhibits COX-2, which is desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[14]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compound
-
Reference standards (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
Prostaglandin screening kits (e.g., ELISA-based)
Procedure:
-
Pre-incubate the COX enzymes with varying concentrations of the test compound or reference standards.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an appropriate detection method (e.g., ELISA).
-
Calculate the IC50 values for both COX-1 and COX-2 inhibition to determine the compound's potency and selectivity.
Protocol 2.4: Lipoxygenase (LOX) Inhibition Assay
The lipoxygenase pathway is another important target for anti-inflammatory agents.[6]
Materials:
-
Lipoxygenase enzyme (e.g., from soybean)
-
Linoleic acid (substrate)
-
Test compound
-
Reference standard (e.g., Quercetin)
-
UV-Visible Spectrophotometer
Procedure:
-
Pre-incubate the LOX enzyme with the test compound or reference standard.
-
Initiate the reaction by adding linoleic acid.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage inhibition of LOX activity.
Section 3: Mechanistic Studies in Cell-Based Assays
Cell-based assays provide a more biologically relevant system to investigate the anti-inflammatory effects of the compound.
Protocol 3.1: Measurement of Nitric Oxide (NO) Production in Macrophages
Overproduction of nitric oxide is a hallmark of inflammation. This assay will assess the compound's ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Test compound
-
Reference standard (e.g., L-NAME)
-
Cell culture reagents and equipment
Procedure:
-
Culture RAW 264.7 cells and seed them in 96-well plates.
-
Pre-treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS for 24 hours to induce NO production.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Determine the effect of the compound on cell viability using an MTT assay to rule out cytotoxicity.
Protocol 3.2: Quantification of Pro-Inflammatory Cytokines
Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a central role in the inflammatory cascade.
Materials:
-
RAW 264.7 macrophage cell line or human peripheral blood mononuclear cells (PBMCs)
-
LPS
-
Test compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Follow the cell culture and treatment protocol as described in Protocol 3.1.
-
Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits.
Visualizing the Inflammatory Signaling Pathway
The following diagram illustrates the key inflammatory pathways that can be targeted by anti-inflammatory agents.
Caption: Key Inflammatory Signaling Pathways
Section 4: In Vivo Evaluation of Anti-Inflammatory Activity
Promising candidates from in vitro and cell-based assays should be further evaluated in animal models of inflammation.[15][16]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[17]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound
-
Reference standard (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Administer the test compound or reference standard orally or intraperitoneally to the animals.
-
After a specified time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema.
Protocol 4.2: Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of compounds on the proliferative phase of inflammation (chronic inflammation).
Materials:
-
Wistar rats
-
Sterile cotton pellets
-
Test compound
-
Reference standard (e.g., Dexamethasone)
Procedure:
-
Implant sterile cotton pellets subcutaneously in the axilla or groin of the rats.
-
Administer the test compound or reference standard daily for a specified period (e.g., 7 days).
-
On the 8th day, sacrifice the animals, dissect out the cotton pellets, and dry them to a constant weight.
-
The difference between the initial and final dry weights of the pellets indicates the amount of granulomatous tissue formed.
-
Calculate the percentage inhibition of granuloma formation.
Visualizing the Experimental Workflow
The following diagram outlines the workflow for evaluating the anti-inflammatory potential of the test compound.
Caption: Experimental Workflow for Anti-Inflammatory Agent Development
Section 5: Data Analysis and Interpretation
Table 1: Hypothetical In Vitro Anti-Inflammatory Activity Data
| Assay | Test Compound (IC50/EC50 in µM) | Diclofenac Sodium (IC50/EC50 in µM) |
| Protein Denaturation Inhibition | 25.4 | 15.8 |
| HRBC Membrane Stabilization | 32.1 | 18.2 |
| COX-1 Inhibition | >100 | 5.2 |
| COX-2 Inhibition | 8.9 | 0.5 |
| LOX Inhibition | 15.6 | Not Tested |
Table 2: Hypothetical In Vivo Anti-Inflammatory Activity Data
| Model | Test Compound (Dose) | % Inhibition of Edema/Granuloma | Indomethacin/Dexamethasone (Dose) | % Inhibition of Edema/Granuloma |
| Carrageenan-Induced Paw Edema | 50 mg/kg | 45.2% | 10 mg/kg | 55.8% |
| Cotton Pellet Granuloma | 50 mg/kg/day | 38.7% | 1 mg/kg/day | 52.1% |
Conclusion and Future Directions
This guide provides a structured and comprehensive approach to evaluating the anti-inflammatory potential of this compound. The proposed tiered screening strategy, from initial in vitro assays to in vivo models, allows for a systematic and resource-efficient assessment of the compound's efficacy and potential mechanism of action. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting for key signaling proteins, transcriptomic analysis), pharmacokinetic and toxicological profiling, and structure-activity relationship (SAR) studies to optimize the lead compound. The pyrimidinone scaffold holds significant promise, and a thorough investigation of this novel derivative could lead to the development of a new and effective anti-inflammatory therapeutic.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany.
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflamm
- Pyrimidinone derivatives as anti-inflamm
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances.
- Pyrimidinone derivatives as anti-inflamm
- (PDF)
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
- (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). (n.d.).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- Pyrimidine as antiinflammatory agent: A review. (2007). Indian Journal of Pharmaceutical Sciences.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). Molecules.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). Medicines.
- Pyrimidine Derivatives as Anti-Inflamm
- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pyrimidine as antiinflamm
- This compound. (n.d.). ChemScene.
- CAS 4722-76-3 | this compound. (n.d.). Synblock.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). Bioorganic & Medicinal Chemistry Letters.
- (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024).
- This compound. (n.d.). Achmem.
- This compound. (n.d.). Sigma-Aldrich.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. [PDF] Pyrimidine as antiinflammatory agent: A review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 9. achmem.com [achmem.com]
- 10. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalajrb.com [journalajrb.com]
- 12. researchgate.net [researchgate.net]
- 13. bbrc.in [bbrc.in]
- 14. mdpi.com [mdpi.com]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. mdpi.com [mdpi.com]
- 17. ijpras.com [ijpras.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Crystallization of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Welcome to the dedicated technical support center for the crystallization of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-quality crystals of this compound. Here, we address common challenges with in-depth, scientifically-grounded solutions and practical, field-proven insights.
Introduction
This compound is a halogenated pyrimidine derivative with significant potential in medicinal chemistry and materials science.[1][2] The successful crystallization of this molecule is a critical step for its purification, structural elucidation via X-ray crystallography, and for ensuring the solid-state properties required for downstream applications. This guide provides a structured approach to troubleshooting and optimizing the crystallization process, empowering you to achieve consistent and high-quality results.
Physicochemical Properties at a Glance
A fundamental understanding of the molecule's properties is paramount for successful crystallization.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O₂ | [3][4] |
| Molecular Weight | 205.01 g/mol | [3][4] |
| Appearance | Solid | |
| Storage | 2-8°C, sealed in dry conditions | |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
The presence of both hydrogen bond donors and acceptors, along with the bromine atom, suggests that solvent selection will be critical in modulating solubility and promoting the ordered arrangement necessary for crystallization.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your crystallization experiments.
Issue 1: No Crystals Form Upon Cooling
Question: I've dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have formed. What's going on?
Answer: This is a common issue that typically points to a problem with supersaturation. Here’s a systematic approach to troubleshoot this:
-
Insufficient Supersaturation: The concentration of your compound in the solvent may be too low.[5] To address this, you can try reheating the solution and carefully evaporating some of the solvent to increase the concentration.[6] Afterwards, allow it to cool slowly again.
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at lower temperatures.[5] The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvents with different polarities. Given the polar nature of the pyrimidinone core and the presence of hydrogen bonding moieties, polar solvents like ethanol or methanol, or mixtures with water, might be a good starting point. However, if it's too soluble, you may need to explore less polar options or solvent/anti-solvent systems.
-
Inhibition of Nucleation: Crystal formation requires an initial nucleation event. If spontaneous nucleation is inhibited, you can induce it through several methods:
-
Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[5]
-
Seeding: If you have a previous batch of crystals, introduce a tiny "seed" crystal into the supersaturated solution to initiate growth.[5]
-
Evaporation Technique: Dip a glass rod into the solution, allow the solvent to evaporate, and then reintroduce the rod, now coated with a thin film of microcrystals, back into the solution.[5]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: When I cool my solution, a viscous oil forms at the bottom of the flask instead of solid crystals. How can I prevent this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration is too high for orderly crystal lattice formation.[6] Here are some corrective measures:
-
Reduce the Cooling Rate: Rapid cooling can shock the system, preventing molecules from orienting themselves into a crystal lattice. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask with a beaker can help slow down the cooling process.[5][6]
-
Adjust the Solvent System:
-
Add More Solvent: The solution might be too concentrated. Reheat the mixture to dissolve the oil, and then add a small amount of additional solvent to decrease the supersaturation level.[6]
-
Change the Solvent: The compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble. A general rule of thumb is that solvents with functional groups similar to the solute tend to be very good solubilizers, so consider alternatives.[7]
-
-
Purity Concerns: Impurities can significantly disrupt the crystallization process and promote oiling out.[5] If you suspect impurities, consider purifying the material further using techniques like column chromatography before attempting crystallization again.
Issue 3: The Resulting Crystals are of Poor Quality (e.g., small, needle-like, or clumped)
Question: I'm getting crystals, but they are very small, needle-like, or form aggregates. How can I grow larger, single crystals suitable for X-ray diffraction?
Answer: Crystal morphology is influenced by factors that affect nucleation and growth rates. To obtain larger, well-defined crystals, the goal is to favor crystal growth over nucleation.
-
Slow Down the Crystallization Process: Rapid crystallization often leads to a large number of small crystals.
-
Slower Cooling: As mentioned previously, a slower cooling rate is crucial.
-
Vapor Diffusion: This technique is excellent for growing high-quality single crystals from a small amount of material.[8] Dissolve your compound in a small vial using a "good" solvent. Place this vial inside a larger, sealed chamber containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your solution, gradually reducing the solubility of your compound and promoting slow crystal growth.
-
-
Optimize the Solvent: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to find the conditions that favor the growth of well-formed, single crystals.
-
Control Nucleation: Too many nucleation sites will result in a large number of small crystals. Aim for a few nucleation sites to allow for the growth of larger crystals. This can sometimes be achieved by filtering the hot solution to remove any particulate matter that could act as nucleation sites.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for this compound?
A1: Given the molecule's structure with hydrogen bond donors and acceptors, polar protic solvents like ethanol, methanol, or isopropanol are good starting points. You could also explore polar aprotic solvents like acetone or ethyl acetate. It is often beneficial to try solvent mixtures, such as ethanol/water or acetone/hexane, to fine-tune the solubility.
Q2: How can I tell if my crystals are of good quality for X-ray diffraction?
A2: Good quality single crystals should be transparent with well-defined, smooth faces and sharp edges.[8] They should not appear cloudy, cracked, or as a conglomerate of smaller crystals.[8] Examining them under a microscope, preferably with cross-polarized light, can help assess their quality. A good single crystal will extinguish plane-polarized light every 90 degrees of rotation.
Q3: My yield is very low. What can I do to improve it?
A3: A low yield can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor.[6] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.
-
Incomplete precipitation: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature.
-
Losses during handling: Be careful during filtration and washing steps to minimize mechanical losses. Wash the crystals with a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[5]
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound.
-
Solvent Addition: Add a minimal amount of a suitable solvent and heat the mixture to the solvent's boiling point with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound is completely dissolved.[5]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[5]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the crystals thoroughly.
Protocol 2: Vapor Diffusion
-
Prepare the Solution: Dissolve the compound in a minimal amount of a relatively volatile "good" solvent (e.g., methanol) in a small, open vial.
-
Prepare the Reservoir: In a larger vial or beaker, add a layer of a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).
-
Set Up the System: Place the small vial containing your solution inside the larger chamber with the anti-solvent. Seal the outer chamber.
-
Crystal Growth: The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting the slow growth of high-quality crystals.[8]
-
Monitoring: Monitor the setup over several days until suitable crystals have formed.
Visualizing the Process
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization issues.
Solvent Selection Logic
Caption: The principle of ideal solvent selection for cooling crystallization.
References
-
Troubleshooting. Chemistry LibreTexts. 2022. Available from: [Link]
-
Crochet, A. Guide for crystallization. Available from: [Link]
-
5-Bromo-2-methylpyrimidin-4-OL. PubChem. Available from: [Link]
-
5-Bromo-6-methylpyrimidin-4-ol. AMERICAN ELEMENTS. Available from: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
Chayen, N. E. Choosing the Method of Crystallization to Obtain Optimal Results. Crystals. 2019. Available from: [Link]
-
N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E. 2011. Available from: [Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. 2018. Available from: [Link]
-
Advice for Crystallization. University of Potsdam. Available from: [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. 2024. Available from: [Link]
-
Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E. 2022. Available from: [Link]
-
Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. Pharmacology & Therapeutics. 1990. Available from: [Link]
-
The crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate, C11H16BrNO5. Zeitschrift für Kristallographie - New Crystal Structures. 2020. Available from: [Link]
Sources
- 1. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. unifr.ch [unifr.ch]
Technical Support Center: Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification, prevention, and removal of common impurities. Our approach is grounded in mechanistic principles to empower users to not only solve immediate experimental issues but also to build a robust and reproducible synthetic process.
I. Overview of the Core Synthesis
The most common laboratory-scale synthesis of this compound involves the direct electrophilic bromination of the parent heterocycle, 6-hydroxy-2-methylpyrimidin-4(1H)-one (also known as 2-methyl-4,6-dihydroxypyrimidine). The pyrimidine ring, particularly with two activating hydroxyl groups, is susceptible to electrophilic attack. The C-5 position is electronically enriched and sterically accessible, making it the primary site for bromination.
Common brominating agents for this transformation include N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH), or molecular bromine (Br₂) in a suitable solvent system.[1][2] The choice of reagent and reaction conditions is critical and directly influences the impurity profile of the crude product.
Caption: Core synthetic route to the target compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is highly dependent on your reaction control. However, the most frequently observed impurities are:
-
Unreacted Starting Material (SM): 6-hydroxy-2-methylpyrimidin-4(1H)-one.
-
Over-brominated Product: 5,5-Dibromo-2-methyl-2,3,4,5-tetrahydropyrimidine-4,6-dione. This arises from the reaction of the product with excess brominating agent.[3]
-
Reaction Intermediates: Unstable intermediates, such as a 5-bromo-5,6-dihydro-6-hydroxy adduct, can persist if the final elimination step is incomplete.[3]
-
Isomeric Byproducts: While less common due to the directing effects of the hydroxyl groups, bromination at other positions is theoretically possible under poorly controlled conditions.
Q2: My final product has a persistent yellow or brownish tint after initial isolation. What is the likely cause?
A2: A persistent color often indicates the presence of trace impurities, which can include degradation products or residual reagents. In bromination reactions, trace amounts of molecular bromine or related species can cause discoloration. This can often be resolved with a proper purification step, such as recrystallization with the aid of activated charcoal.[4]
Q3: How do I effectively monitor the reaction to prevent the formation of impurities?
A3: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Develop a TLC system (e.g., using a mixture of ethyl acetate and hexanes) that clearly resolves the starting material, the desired product, and potential byproducts. By monitoring the consumption of the starting material, you can stop the reaction at the optimal time to prevent the formation of over-brominated impurities.[5]
III. Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental observations and provides a logical workflow to identify the cause and implement a solution.
Caption: A logical workflow for troubleshooting impurities.
Problem 1: Significant Amount of Unreacted Starting Material Detected
-
Observation: A strong spot corresponding to the starting material (SM) remains on the TLC plate after the expected reaction time. The isolated product yield is low.
-
Causality: This issue points to an incomplete reaction. The root causes can be insufficient brominating agent, low reaction temperature, short reaction time, or poor reagent quality.[5]
-
Troubleshooting & Prevention:
-
Reagent Stoichiometry: Ensure you are using at least 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS). Using a slight excess can drive the reaction to completion, but be cautious as a large excess can lead to over-bromination.
-
Reaction Conditions: The reaction may require a moderate increase in temperature or a longer duration. Monitor the reaction by TLC every 30-60 minutes to track the disappearance of the starting material.[5]
-
Reagent Quality: Ensure your brominating agent is pure and has not degraded. For example, NBS can decompose over time. It is good practice to use freshly opened or purified reagents.
-
Problem 2: Product is Contaminated with an Over-Brominated Impurity
-
Observation: Mass spectrometry (MS) analysis shows a peak corresponding to the desired product mass +78/80 Da (the isotopic mass of bromine). HPLC or NMR analysis indicates the presence of a significant secondary product.
-
Causality: This is a classic case of over-bromination, where the desired mono-brominated product reacts further to yield a dibromo species.[3][6] This is favored by using a large excess of the brominating agent, high temperatures, or allowing the reaction to proceed long after the starting material has been consumed.
Caption: Formation pathway of the over-brominated impurity.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use the brominating agent in a controlled manner, typically not exceeding 1.1 equivalents.
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This prevents localized high concentrations that promote over-bromination.[6]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature).[6]
-
Vigilant Monitoring: Stop the reaction via quenching (e.g., by adding a solution of sodium thiosulfate) as soon as TLC indicates the complete consumption of the starting material.
-
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| 6-Hydroxy-2-methylpyrimidin-4(1H)-one | C₅H₆N₂O₂ | 126.11 | ¹H NMR: A singlet for the C-5 proton. MS: [M+H]⁺ at m/z 127. |
| Target Product | C₅H₅BrN₂O₂ | 205.01 | ¹H NMR: Absence of the C-5 proton signal. MS: Isotopic pattern for one Br atom at [M+H]⁺ m/z 205/207. |
| 5,5-Dibromo Adduct* | C₅H₆Br₂N₂O₂ | 285.92 | ¹H NMR: Signal for the C-5 proton will be absent; other shifts may change. MS: Isotopic pattern for two Br atoms at [M+H]⁺ m/z 285/287/289. |
Note: The exact structure of the over-brominated product may be the 5,5-dibromo-2-methyl-2,3,4,5-tetrahydropyrimidine-4,6-dione as suggested by mechanistic studies.[3]
IV. Experimental Protocols
Protocol 1: General Procedure for Impurity Prevention (Using NBS)
-
Setup: To a stirred solution of 6-hydroxy-2-methylpyrimidin-4(1H)-one (1.0 eq) in a suitable solvent (e.g., DMF or Acetonitrile) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the mixture at 0 °C. Monitor the reaction progress every 30 minutes by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Workup: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Remove the solvent under reduced pressure to yield the crude product, which can then be purified.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol/water or ethyl acetate/hexanes are common starting points.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or the more polar solvent of a binary system). If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Filtration: Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a binary system, the less polar solvent can be added slowly until turbidity is observed. Further cooling in an ice bath can maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
V. References
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from
-
ChemScene. (n.d.). This compound. Retrieved from
-
Synblock. (n.d.). CAS 4722-76-3 | this compound. Retrieved from
-
PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from
-
PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from
-
PMC - NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from
-
Achmem. (n.d.). This compound. Retrieved from
-
ScienceDirect. (n.d.). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Retrieved from
-
ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Retrieved from
-
BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from
-
BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings. Retrieved from
-
ChemScene. (n.d.). 3438-52-6 | 5-Bromo-4-hydroxy-6-methylpyrimidine. Retrieved from
-
PMC - NIH. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Retrieved from
-
ResearchGate. (n.d.). Bromination of Pyrimidines: A Simple Inexpensive Method. Retrieved from
-
BenchChem. (2025). common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal. Retrieved from
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from
Sources
troubleshooting failed 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one reactions
Welcome to the dedicated technical support guide for reactions involving 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS 4722-76-3). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. Here, we synthesize peer-reviewed data and field-proven insights to provide actionable troubleshooting strategies in a direct question-and-answer format.
Core Concepts: Understanding the Reactivity of the Pyrimidinone Core
This compound is a multifunctional scaffold with several reactive sites. A fundamental understanding of its chemical nature is crucial for successful experimentation.
-
Tautomerism: The molecule exists in equilibrium between its keto-enol tautomeric forms. The predominant tautomer can be influenced by the solvent, pH, and temperature, which in turn affects the reactivity, particularly in alkylation reactions.
-
Ambident Nucleophilicity: The pyrimidinone ring system is an ambident nucleophile. Deprotonation, typically at the N1-H or the C6-OH, generates a nucleophile that can react at multiple sites (N1, O4, O6). This is a primary consideration in alkylation reactions.
-
Electrophilic Bromine: The bromine atom at the C5 position is susceptible to participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making it a key handle for introducing molecular diversity.
Caption: Key reactive sites and potential reaction pathways.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not working. I'm only recovering my starting material. What's the first thing I should check?
A: The most common culprits for a stalled Suzuki reaction are inactive catalyst and inadequate degassing. Ensure your palladium catalyst is from a reliable source and has been stored properly. More importantly, oxygen can kill the catalytic cycle. We recommend degassing your solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes and maintaining an inert atmosphere throughout the reaction setup and duration.
Q2: I'm attempting an N-alkylation but I'm getting a mixture of products, or a product with a different molecular weight than expected.
A: This is a classic case of competing N- and O-alkylation due to the molecule's ambident nucleophilicity. The choice of base and solvent is critical for directing the regioselectivity. A strong base in a polar aprotic solvent like DMF or DMSO typically favors N-alkylation. If you are observing an unexpected product, consider the possibility of O-alkylation at either the C4 or C6 oxygen.
Q3: I see a significant byproduct in my cross-coupling reaction that appears to be my starting material without the bromine atom. What is this?
A: You are likely observing hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[1] This occurs when a palladium-hydride species is generated in the catalytic cycle, which then reductively cleaves the C-Br bond. The source of the hydride can be solvents (e.g., alcohols), bases (e.g., alkoxides), or impurities in your reagents.[1]
In-Depth Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This section addresses common failures when using the C5-bromo position as a handle for C-C bond formation.
Q: My Suzuki reaction has low yield and multiple byproducts. Besides starting material, I see a debrominated product and what might be a boronic acid homocoupling product. How do I troubleshoot this?
A: A complex product mixture points to several competing pathways. A systematic approach is required to favor the desired cross-coupling.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.
Detailed Causality:
-
Catalyst & Ligand Choice: The oxidative addition of palladium into the C-Br bond is the first critical step. Electron-rich pyrimidinones can make this step sluggish. Using bulky, electron-rich phosphine ligands (like SPhos or XPhos) accelerates this step and the subsequent reductive elimination, which outcompetes the dehalogenation pathway.[1] Modern palladacycle pre-catalysts are often more stable and air-resistant, ensuring a higher concentration of active Pd(0) at the start of the reaction.
-
Base Selection: The base plays a crucial role in the transmetalation step, but can also be a source of problems. Strong bases can promote the degradation of boronic acids (protodeboronation).[2] Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred for heterocyclic substrates.[2][3] They are generally effective enough to facilitate transmetalation without causing excessive side reactions.
-
Solvent and Temperature: A common solvent system for Suzuki reactions with N-heterocycles is a mixture of an organic solvent (like 1,4-dioxane or toluene) with water.[4] Water can help solubilize the inorganic base and facilitate the transmetalation step. However, excessive temperature can accelerate catalyst decomposition and byproduct formation. It is recommended to start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is not proceeding.
Guide 2: N- vs. O-Alkylation Regioselectivity
This section provides guidance on controlling the outcome of alkylation reactions.
Q: I want to perform a selective N1-alkylation, but I am isolating the O6-alkylated product. How can I reverse this selectivity?
A: The regioselectivity of alkylating an ambident nucleophile like this pyrimidinone is a delicate balance of several factors: the nucleophilicity of each site, the nature of the counter-ion, the solvent, and the electrophile (alkylating agent).
Key Principles of Selectivity:
-
Hard and Soft Acids and Bases (HSAB) Theory: The nitrogen atom is generally considered a "softer" nucleophile than the oxygen atoms. Therefore, it will react preferentially with "softer" electrophiles. The oxygen atoms are "harder" nucleophiles and react preferentially with "harder" electrophiles.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to solvate the cation of the base but leave the anion relatively "naked" and highly reactive. In these solvents, the reaction is often under kinetic control, favoring attack by the most nucleophilic atom, which is frequently the nitrogen.[5]
-
Counter-ion Effects: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the counter-ion (Na⁺, K⁺, Cs⁺). The degree of association between the counter-ion and the oxygen atoms of the pyrimidinone anion can influence which site is available for alkylation.
Caption: Decision tree for troubleshooting alkylation regioselectivity.
Troubleshooting Steps to Favor N-Alkylation:
-
Solvent is Key: If you are using a protic solvent (like ethanol) or a non-polar solvent (like toluene or THF), switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF) is the most common and effective choice.[5]
-
Select the Right Base: Use a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) is a standard choice.[6] Add the base at 0 °C to a solution of the pyrimidinone in anhydrous DMF, allow it to stir for 30-60 minutes to form the sodium salt, and then add the alkylating agent.
-
Consider the Alkylating Agent: Very bulky alkylating agents may be sterically hindered from approaching the N1 position, which is flanked by the methyl group and the C6-hydroxy group. This could potentially favor O-alkylation. If possible, using a less sterically demanding alkylating agent could improve N-selectivity.
Experimental Protocols (Starting Points)
These are generalized protocols adapted from literature on similar substrates.[4][7] They should be optimized for your specific reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Condition | Notes |
| Reactants | 5-Bromo-pyrimidinone (1.0 eq), Arylboronic Acid (1.2-1.5 eq) | Ensure boronic acid is high purity. |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or XPhos Pd G3 (1-2 mol%) | Pre-catalysts are often more reliable. |
| Base | K₃PO₄ (2.0-3.0 eq) | Must be anhydrous and finely powdered. |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Degas thoroughly with Ar or N₂. |
| Temperature | 80 - 100 °C | Monitor by TLC/LC-MS. Start lower. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst longevity. |
Step-by-Step Workflow:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature.
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective N-Alkylation
| Parameter | Recommended Starting Condition | Notes |
| Reactant | 5-Bromo-pyrimidinone (1.0 eq) | Ensure starting material is dry. |
| Base | NaH (60% dispersion in oil, 1.2 eq) | Handle with extreme care. |
| Alkylating Agent | Alkyl Halide (e.g., R-Br, R-I) (1.1 eq) | |
| Solvent | Anhydrous DMF | Use a sure-seal bottle. |
| Temperature | 0 °C to Room Temperature | Exothermic reaction upon NaH addition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the base. |
Step-by-Step Workflow:
-
To a dry, three-neck round-bottom flask under an inert atmosphere, add the this compound.
-
Add anhydrous DMF via syringe to dissolve the substrate.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Add the alkylating agent dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Analytical Data Interpretation
When troubleshooting, correct interpretation of analytical data is paramount.
-
¹H NMR: In the case of N- vs. O-alkylation, the disappearance of the broad N1-H proton signal is a key indicator of N-alkylation. For O-alkylation, this proton signal should remain, while a new set of signals corresponding to the alkyl group will appear, often with a chemical shift indicative of an O-alkyl group (e.g., -O-CH₂- typically appears around 4.0-4.5 ppm).
-
Mass Spectrometry: MS is invaluable for confirming the mass of your product and byproducts. A mass corresponding to [M-Br+H]⁺ is strong evidence of dehalogenation. A mass corresponding to [M+Alkyl]⁺ confirms a successful alkylation, though it won't distinguish between N- and O-isomers without further fragmentation analysis or comparison to known standards.
References
-
A2B Chem. (n.d.). This compound. Retrieved from [Link]
-
Wang, T., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. Tetrahedron.
- da Rosa, F. A., et al. (2019). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
- BenchChem. (2025). preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters.
- Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Cik, G., Raić-Malić, S., & Grdiša, M. (2010). N-alkylated and O-alkylated regioisomers of 5-(hydroxyalkyl)pyrimidines: Synthesis and structural study. Arhiv za higijenu rada i toksikologiju.
- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry.
- Van der Kooy, F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- Papanikolaou, K., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules.
- Wang, T., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole.
- Topczewski, J. J., & Sanford, M. S. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- BenchChem. (2025).
- Le, C. M., et al. (2019). Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides.
- Tee, O. S., & Banerjee, S. (1978). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry.
- Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters.
- Akkurt, M., et al. (2010). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online.
-
PubChem. (n.d.). 5-bromo-4-methyl-2-(oxan-4-yl)-1H-pyrimidin-6-one. Retrieved from [Link]
- Jin, Q., & Yang, Z. (1999). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine.
- Primaryamine. (n.d.). Various blog posts.
-
Evident. (n.d.). C-Methylcalix[10]resorcinarene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4722-76-3 | this compound | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Welcome to the technical support center for the synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our focus is on enhancing reaction yield, minimizing impurities, and ensuring reproducible results through a deep understanding of the reaction mechanism and critical parameters.
Introduction: The Synthetic Challenge
The synthesis of this compound is a crucial step in the development of various biologically active compounds. The core of this synthesis involves the electrophilic bromination of the 6-hydroxy-2-methylpyrimidin-4(1H)-one precursor. However, the pyrimidine ring is an electron-deficient heteroaromatic system, which makes direct electrophilic substitution, such as bromination, inherently challenging compared to electron-rich aromatic rings.[1] The C-5 position is the most favorable site for electrophilic attack, but achieving high yield and selectivity requires careful optimization of the reaction conditions.
This guide addresses the common pitfalls encountered during this synthesis and provides scientifically-grounded solutions to overcome them.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address the most common issues reported by researchers.
Q1: My reaction yield is very low, or the reaction fails to proceed. What are the primary causes and how can I fix this?
Low conversion is the most frequent challenge and typically points to insufficient reactivity of the electrophile or sub-optimal reaction conditions.
Potential Causes & Solutions:
-
Inadequate Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it often requires harsh conditions and can lead to side reactions.[2] N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH) are generally superior as they provide a low, steady concentration of electrophilic bromine, enhancing control and selectivity.[3][4]
-
Recommendation: If using Br₂, consider switching to NBS or DBH. NBS is a cost-effective and easy-to-handle solid, making it a common first choice.
-
-
Suboptimal Solvent Choice: The solvent plays a key role in reactant solubility and reaction rate. Protic solvents like methanol can interfere with the brominating agent.
-
Recommendation: Aprotic solvents are highly recommended. Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN), and Dimethylformamide (DMF) have been shown to be effective for the bromination of pyrimidines and related nucleosides.[5] DMF, being a polar aprotic solvent, can help dissolve the starting material and facilitate the reaction, though it may complicate purification.
-
-
Lack of Catalysis: The electron-deficient nature of the pyrimidine ring may require activation to facilitate the electrophilic attack.
-
Recommendation: The addition of a catalytic amount of a Lewis acid or a Brønsted acid can significantly enhance the reaction rate and yield.[5] Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been shown to dramatically improve the efficiency of bromination with DBH.[5] Even organic acids such as p-toluenesulfonic acid (TsOH) can be effective catalysts.
-
Q2: I'm forming a significant amount of a di-brominated byproduct. How can I improve the selectivity for the desired mono-brominated product?
The formation of 5,5-dibromo or other multi-brominated species is a clear sign of over-reaction.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using a large excess of the brominating agent is the most common cause of over-bromination.
-
Recommendation: Control the stoichiometry carefully. Start with 1.05 to 1.1 equivalents of the brominating agent (e.g., NBS). This slight excess helps drive the reaction to completion without promoting significant di-bromination.
-
-
High Reaction Temperature: Elevated temperatures increase the reaction rate but can decrease selectivity, leading to the formation of undesired byproducts.
-
Recommendation: Run the reaction at a lower temperature. For many NBS brominations, starting at 0 °C and allowing the reaction to slowly warm to room temperature provides a good balance of rate and selectivity.[1] Monitor the reaction closely by TLC or LC-MS.
-
-
Prolonged Reaction Time: Allowing the reaction to run for too long after the starting material has been consumed can lead to the slow formation of byproducts.
-
Recommendation: Implement rigorous reaction monitoring. Check the reaction progress every 30-60 minutes. Once the starting material is consumed, proceed with the work-up immediately.
-
Q3: The purification of my crude product is difficult due to persistent impurities. What are the best practices for work-up and purification?
A clean product is essential, and a well-designed work-up and purification strategy is as important as the reaction itself.
Potential Causes & Solutions:
-
Residual Brominating Agent/Byproducts: Unreacted NBS and its byproduct, succinimide, are common impurities.
-
Recommendation: Begin the work-up by quenching the reaction with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will consume any remaining electrophilic bromine. The succinimide byproduct is water-soluble and can often be removed with an aqueous wash.
-
-
Poor Product Precipitation/Extraction: The product's polarity will dictate the best method for isolation.
-
Recommendation: After quenching, if the product precipitates, it can be isolated by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[1] Wash the combined organic layers with water and then brine to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.
-
-
Ineffective Final Purification: If the crude product is still impure, recrystallization or column chromatography is necessary.
-
Recommendation:
-
Recrystallization: This is the preferred method if the crude product is >90% pure and solid. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery and purity.
-
Column Chromatography: For more complex mixtures, silica gel chromatography is effective. Use a solvent system with a polarity that gives your product an Rf value of ~0.3 on a TLC plate for good separation.
-
-
Core Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis, highlighting the key stages where optimization is critical.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Data Summary: Effect of Reaction Conditions
The following table summarizes findings from literature on the bromination of uridine derivatives, which provides a strong analogue for the pyrimidinone system, demonstrating the impact of catalysts and solvents.
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DBH (1.1 equiv) | None | CH₂Cl₂ | 25 | 28 | 95 | [5] |
| DBH (0.55 equiv) | TMSOTf (0.55 equiv) | CH₂Cl₂ | 25 | 6 | 94 | [5] |
| DBH (0.55 equiv) | TMSOTf (0.55 equiv) | CH₂Cl₂ | 40 | 2 | ~100 | [5] |
| DBH (0.55 equiv) | None | CH₃CN | 25 | 6 | 96 | [5] |
| DBH (0.55 equiv) | None | DMF | 25 | 2 | 98 | [5] |
This data is for the bromination of 2′,3′,5′-tri-O-acetyluridine but illustrates key principles applicable to the target synthesis, namely that catalysts can drastically reduce reaction times and that polar aprotic solvents like CH₃CN and DMF also facilitate a rapid reaction.
Optimized Protocol Example: Bromination using NBS
This protocol is a generalized starting point. It should be optimized for your specific setup and scale.
Materials:
-
6-hydroxy-2-methylpyrimidin-4(1H)-one (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
10% aq. Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 6-hydroxy-2-methylpyrimidin-4(1H)-one starting material in acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by slowly adding cold 10% aqueous sodium thiosulfate solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product, this compound.
References
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. 6
-
Benchchem. addressing challenges in the scale-up synthesis of pyrimidine compounds. 7
-
Kumar, P., et al. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. 5
-
Benchchem. Application Notes and Protocols for the Bromination of Pyrimidine Rings. 1
-
Wnuk, S. F., et al. Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
-
ResearchGate. Optimization for the bromination step.
-
Heal, W. R., & Joule, J. A. Bromination of pyrrolo[1,2-c]pyrimidines. Journal of the Chemical Society C: Organic.
-
Mondal, S., et al. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules.
-
Delia, T. J., & Hood, R. J. Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry.
-
Van der Plas, H. C., & Koudijs, A. Process for bromination of pyrimidine. Google Patents.
-
ResearchGate. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
-
Pathmasiri, W., et al. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). MDPI.
-
American Chemical Society. Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
-
Synblock. This compound.
-
Sigma-Aldrich. This compound.
-
ChemScene. This compound.
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
-
A-Z Chemistry. N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
-
Wikipedia. N-Bromosuccinimide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. suru-chem.com [suru-chem.com]
- 5. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Welcome to the technical support center for the synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic insights and practical laboratory experience.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds in two key stages. The first stage involves the formation of the pyrimidine core, followed by the selective bromination at the C5 position. Understanding this pathway is crucial for diagnosing and mitigating side reactions.
Caption: General synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My final product is a different color than expected (e.g., yellow or brown). What could be the cause?
A1: Off-color products often indicate the presence of impurities. Minor impurities can sometimes be colored, or degradation of the product may have occurred. The presence of residual bromine can also impart a yellowish or brownish hue. Ensure complete quenching of the brominating agent and consider purification by recrystallization, which is often effective at removing colored impurities.
Q2: I'm observing a low yield in the final bromination step. What are the likely reasons?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal brominating agent: The choice and stoichiometry of the brominating agent are critical. For instance, N-Bromosuccinimide (NBS) can be a milder alternative to liquid bromine and may offer better control.
-
Product loss during workup: The product may have some solubility in the wash solutions. Minimize the volume of washes and use cold solvents.
-
Degradation: The product might be sensitive to the workup conditions, particularly pH and temperature.
Q3: My NMR spectrum shows more than one bromine-containing species. What is the likely side product?
A3: The most probable bromine-containing side product is the 5,5-dibromo-2-methyl-4,6-dioxo-hexahydropyrimidine. This arises from over-bromination of the pyrimidine ring. Careful control of the stoichiometry of the brominating agent is essential to minimize this byproduct.
Troubleshooting Specific Side Reactions
This section delves into the mechanistic basis of common side reactions and provides targeted strategies for their prevention and mitigation.
Symptoms:
-
Mass spectrometry data shows a peak corresponding to the desired product + 78/80 m/z (mass of Br).
-
¹H NMR shows a disappearance of the C5-H proton signal, and the ¹³C NMR may show a quaternary carbon signal at the C5 position.
Root Cause & Mechanism: The pyrimidine ring, once mono-brominated at the C5 position, can undergo a second electrophilic substitution if a sufficient excess of the brominating agent is present. The electron-donating hydroxyl groups activate the ring, making it susceptible to further bromination. The reaction likely proceeds through the formation of a cationic intermediate which is then attacked by a bromide ion.
Technical Support Center: Degradation of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers encountering stability issues with 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one under acidic conditions. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My assay results for this compound are inconsistent when using an acidic mobile phase for HPLC. What could be the cause?
A1: Inconsistent assay results, particularly with acidic mobile phases, strongly suggest on-column or in-solution degradation of your compound. The pyrimidinone ring system can be susceptible to acid-catalyzed hydrolysis. The presence of a bromine atom at the 5-position and a hydroxyl group at the 6-position can influence the electron density of the ring, potentially making it more susceptible to nucleophilic attack by water under acidic conditions. We recommend investigating the stability of your compound under the specific acidic conditions of your mobile phase.
Q2: I suspect my compound is degrading during my experiment. What are the likely degradation pathways for this compound in an acidic medium?
A2: Based on the structure of this compound and the known degradation patterns of similar halogenated pyrimidines, two primary degradation pathways are plausible under acidic conditions:
-
Acid-Catalyzed Hydrolysis of the Pyrimidine Ring: The pyrimidine ring itself can undergo cleavage. This often involves initial protonation of the ring nitrogens, followed by nucleophilic attack by water. This can lead to the formation of smaller, more polar degradation products.
-
Debromination: The carbon-bromine bond at the 5-position may be susceptible to cleavage, leading to the formation of 6-hydroxy-2-methylpyrimidin-4(1H)-one. This can occur through various mechanisms, potentially initiated by protonation of the ring.
It is also possible that a combination of these pathways occurs, or that secondary degradation products are formed from the initial degradants.
Q3: How can I confirm if my compound is degrading and identify the degradation products?
A3: A forced degradation study is the most direct way to confirm degradation and identify the resulting products. This involves intentionally exposing your compound to acidic stress conditions and monitoring the changes over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools.
Troubleshooting Guide: Investigating Acidic Degradation
This section provides a step-by-step guide to systematically investigate the degradation of this compound under acidic conditions.
Step 1: Forced Degradation Study Protocol
A forced degradation study will help you understand the degradation profile of your compound. It is a critical step in developing a stability-indicating method.[1][2][3]
Objective: To generate potential degradation products of this compound under acidic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution for neutralization
-
HPLC grade water and acetonitrile/methanol
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
-
LC-MS/MS system (for identification)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer a known volume of the stock solution to separate reaction vessels.
-
Add an equal volume of the acidic solution (e.g., 0.1 M HCl and 1 M HCl).
-
Maintain the samples at a controlled temperature (e.g., room temperature and an elevated temperature like 60 °C).
-
-
Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.
-
Analysis: Analyze the samples by HPLC to monitor the decrease in the parent compound peak and the formation of degradation product peaks.
Data Interpretation:
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, RT | 0 | 100 | 0 | 0 |
| 8 | 95 | 4 | 1 | |
| 24 | 85 | 12 | 3 | |
| 1 M HCl, 60 °C | 0 | 100 | 0 | 0 |
| 2 | 70 | 25 | 5 | |
| 8 | 40 | 45 | 15 |
This is an example data table. Your results will vary based on the compound's stability.
Step 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from its degradation products, ensuring accurate quantification.[1][2][3]
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Starting HPLC Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)
-
Column Temperature: 30 °C
Troubleshooting HPLC Separation:
-
Poor Resolution: Modify the gradient slope, change the pH of the aqueous mobile phase, or try a different column chemistry (e.g., Phenyl-Hexyl).
-
Peak Tailing: Ensure the mobile phase pH is appropriate for the analyte's pKa. Adding a small amount of an ion-pairing agent might help.
-
Co-elution: Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further optimization of the mobile phase and gradient is necessary.
Step 3: Identification of Degradation Products
LC-MS/MS Analysis:
LC-MS/MS is a powerful tool for identifying degradation products by providing molecular weight and fragmentation information.
Plausible Degradation Pathway and Fragmentation:
Caption: Plausible degradation pathways of this compound under acidic conditions.
-
Parent Compound (m/z 205/207): The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[4]
-
Degradation Product 1 (Debromination, m/z 126): Loss of the bromine atom will result in a single molecular ion peak at m/z 126.
-
Degradation Product 2 (Ring Opening): The mass of these products will depend on the specific cleavage point of the pyrimidine ring.
NMR Spectroscopy:
For definitive structural elucidation of major degradation products, isolation followed by NMR analysis is recommended. Changes in the chemical shifts and the disappearance of signals in the 1H and 13C NMR spectra of the stressed samples compared to the parent compound can provide valuable structural information.
References
- Tidke, K. J., & Solanki, P. R. (n.d.).
- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Jain, D. (2011). Stability indicating HPLC method development - a review.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2023). Save My Exams.
Sources
preventing byproduct formation in 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established mechanistic principles and practical laboratory experience. Our goal is to empower you to optimize your reaction conditions, maximize your yield and purity, and confidently address any synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and offers step-by-step solutions grounded in the reaction mechanism.
Issue 1: Low Yield of the Desired 5-Bromo Product and Presence of a Major Impurity.
Question: I am attempting to synthesize this compound by brominating 6-hydroxy-2-methylpyrimidin-4(1H)-one. However, my yield is consistently low, and I observe a significant amount of a byproduct that I suspect is a di-brominated species. How can I prevent this?
Answer: This is a very common issue in the bromination of pyrimidinones. The primary byproduct is often the 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine derivative.[1][2][3] This occurs when an excess of bromine is present in the reaction mixture.[1][2][3]
Causality and Mechanistic Insight: The bromination of 2(1H)-pyrimidinones proceeds through a rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate.[1][2][3] This intermediate then undergoes a slower, acid-catalyzed elimination to yield the desired 5-bromopyrimidinone.[1][2][3][4] If excess bromine is available, the desired mono-brominated product can react further to form the 5,5-dibromo byproduct.[1][2][3]
Visualizing the Reaction Pathway and Byproduct Formation:
Caption: Reaction pathway for the synthesis of this compound and the competing over-bromination side reaction.
Recommended Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry of Bromine | Use a slight sub-stoichiometric amount or a maximum of 1.0 equivalent of bromine relative to the starting pyrimidinone. | To minimize the presence of excess bromine that can lead to the formation of the 5,5-dibromo byproduct.[1][2][3] |
| Addition of Bromine | Add the bromine solution dropwise and slowly to the reaction mixture with vigorous stirring. | This ensures localized concentrations of bromine remain low, preventing over-bromination of the newly formed product. |
| Temperature Control | Maintain a low to moderate reaction temperature (e.g., 0-25 °C) during the bromine addition. | The initial addition of bromine is rapid.[1][2][3] Lower temperatures can help control the reaction rate and selectivity. |
| Monitoring the Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | This allows you to stop the reaction once the starting material is consumed and before significant amounts of the di-bromo byproduct are formed. |
Experimental Protocol for Minimizing Di-bromination:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 6-hydroxy-2-methylpyrimidin-4(1H)-one in a suitable solvent (e.g., aqueous sulfuric acid).
-
Cooling: Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred pyrimidinone solution over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted bromine.
-
Isolation: Isolate the crude product by filtration or extraction.
-
Purification: Purify the product by recrystallization to remove any remaining impurities.
Issue 2: Difficulty in Isolating the Product and Suspected Presence of Other Byproducts.
Question: I've controlled the bromine stoichiometry, but my crude product is still difficult to purify. Are there other potential side reactions I should be aware of?
Answer: While over-bromination is the most prominent side reaction, other byproducts can arise depending on the specific reaction conditions and the purity of your starting materials. In broader pyrimidine syntheses, byproducts such as N-acylureas can form, though this is less common in the direct bromination of a pre-formed pyrimidinone.[5]
Troubleshooting Logic for Purification Issues:
Caption: A troubleshooting flowchart for purification challenges in the synthesis of this compound.
Recommended Actions:
-
Characterize the Impurity: Before attempting extensive purification, it is crucial to identify the nature of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the crude product. The 5,5-dibromo byproduct will lack the characteristic C5-H proton signal and will show different chemical shifts for the remaining protons and carbons.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the crude product. The di-brominated byproduct will have a distinct isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks).
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing the 5,5-dibromo byproduct from the desired mono-bromo product. A solvent system such as an ethanol-methanol-water mixture can be effective.[1]
-
Column Chromatography: If recrystallization is insufficient or if other byproducts are present, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can separate the desired product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid in the bromination reaction? A1: The acid acts as a catalyst for the elimination of HBr from the 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate to form the final aromatic 5-bromopyrimidinone.[1][2][3][4]
Q2: Can I use N-Bromosuccinimide (NBS) as a brominating agent instead of molecular bromine? A2: Yes, NBS is a common and often safer alternative to molecular bromine for bromination reactions. It can provide a slow, controlled source of bromine, which can help in minimizing over-bromination. The reaction conditions, such as the choice of solvent and initiator, would need to be optimized for your specific substrate.
Q3: My reaction seems to stall, with a significant amount of starting material remaining even after prolonged reaction time. What could be the cause? A3: This could be due to several factors:
-
Insufficient Bromine: Ensure that you have added at least one full equivalent of the brominating agent.
-
Low Temperature: While low temperatures are good for controlling the initial addition, the acid-catalyzed elimination step might require gentle heating to proceed at a reasonable rate.[1] Consider warming the reaction mixture to 40-50 °C after the bromine addition is complete.
-
Inadequate Acid Concentration: The elimination step is acid-catalyzed. Ensure that the acid concentration is sufficient to promote this step.
Q4: How can I confirm the identity and purity of my final product, this compound? A4: The structure and purity of the final product can be confirmed using a combination of analytical techniques:
-
Melting Point: Compare the melting point of your product with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the presence of the expected proton and carbon signals and the absence of signals from impurities.
-
Mass Spectrometry (MS): Verify the molecular weight and the characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio for M and M+2 peaks).
-
Elemental Analysis: This will provide the percentage composition of C, H, Br, and N, which should match the calculated values for the molecular formula C₅H₅BrN₂O₂.
References
-
Tee, O. S., & Iyengar, N. R. (1974). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N'-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 52(12), 2329-2336. [Link]
-
Tee, O. S., & Banerjee, S. (1974). The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives. Journal of the Chemical Society, Chemical Communications, (5), 185-186. [Link]
-
Tee, O. S., & Iyengar, N. R. (1974). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Science Publishing. [Link]
-
Tee, O. S., & Iyengar, N. R. (1974). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
catalyst selection for Suzuki coupling with 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Topic: Suzuki Coupling with 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of Pyrimidinone Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, prized for its ability to forge carbon-carbon bonds with high functional group tolerance.[1][2][3] When applied to the synthesis of functionalized pyrimidinones—scaffolds of significant interest in drug discovery—this reaction presents unique challenges. The substrate in focus, this compound, is a case in point. Its electron-rich nature, the presence of a potentially coordinating and acidic hydroxyl group, and multiple nitrogen atoms can complicate the catalytic cycle, leading to low yields, side reactions, or complete reaction failure.
This guide provides a technical, question-and-answer framework for selecting the optimal catalyst system and troubleshooting common issues encountered during the Suzuki coupling of this specific and challenging substrate.
Frequently Asked Questions: Catalyst & Reagent Selection
Q1: What are the primary challenges associated with the Suzuki coupling of this compound?
The difficulties with this substrate stem from a combination of electronic and structural factors:
-
Slow Oxidative Addition: The pyrimidinone ring, while containing electron-withdrawing nitrogens and a carbonyl group, is made electron-rich by the powerful electron-donating hydroxyl group. This increased electron density at the C-Br bond can significantly slow down the oxidative addition step, which is often rate-determining.[4] Electron-rich aryl halides are notoriously challenging substrates for this reason.[4][5]
-
Catalyst Inhibition/Deactivation: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center.[3] Furthermore, the acidic hydroxyl group can be deprotonated by the base, forming an anionic species that may chelate with the palladium, potentially inhibiting its catalytic activity.
-
Competing Side Reactions: The substrate's characteristics make it susceptible to several unwanted reaction pathways, including protodeboronation of the boronic acid coupling partner, debromination of the starting material, and homocoupling of the boronic acid.[4][6][7]
Q2: How should I select the optimal Palladium catalyst and ligand for this reaction?
For challenging substrates like this, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[4] Success hinges on using modern, specialized ligand systems designed to facilitate the difficult oxidative addition step and promote rapid reductive elimination.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): This is the recommended starting point. Ligands like SPhos and XPhos are designed to accelerate oxidative addition for electron-rich halides and enhance catalyst stability.[4] Their bulkiness promotes the final reductive elimination step to release the product.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors that form highly stable and active palladium complexes. Pre-catalysts like PEPPSI™-IPr are excellent choices as they are often highly effective for coupling heteroaryl chlorides and other challenging substrates.[8][9]
-
Bidentate Ligands: Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can be effective. The bidentate nature helps stabilize the palladium complex, preventing decomposition, and can be a good choice for screening.[10][11]
Q3: What is the role of the base, and which one is most suitable?
The base is critical; it activates the boronic acid to facilitate the transmetalation step.[1][12] However, with our substrate, the base can also deprotonate the hydroxyl group.
-
Potassium Phosphate (K₃PO₄): This is a strong, effective, and often superior choice for difficult couplings.[4][6][13] It is less harsh than hydroxide bases, which can aggressively promote protodeboronation.
-
Potassium Carbonate (K₂CO₃): A standard and widely used base that is a good first choice for initial screening.[14][15] It is often used in aqueous solvent mixtures.
-
Cesium Carbonate (Cs₂CO₃): Often provides excellent results where other bases fail, though it is more expensive. Its high solubility in organic solvents can be advantageous.[16]
It is crucial to avoid strong hydroxide bases (e.g., NaOH, KOH) as they significantly increase the risk of protodeboronation, especially with sensitive heteroaryl boronic acids.[4]
Q4: Which solvent system should I use?
A polar, aprotic solvent, often with a small amount of water, is standard.
-
1,4-Dioxane/Water or THF/Water: These are classic solvent systems for Suzuki couplings. The water is essential for dissolving the inorganic base and assisting in the transmetalation step.[15][16] A ratio of 4:1 to 10:1 (organic:water) is a common starting point.
-
Toluene/Water: A good alternative, especially for reactions run at higher temperatures.
-
Anhydrous Conditions: If protodeboronation is a persistent issue, switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) or using potassium trifluoroborate salts instead of boronic acids may be necessary.[3]
Catalyst System Comparison for Challenging Heterocycles
The following table summarizes recommended starting points for catalyst systems. While specific yields for this compound require experimental validation, these conditions are based on successful couplings of structurally similar and electronically challenging heteroaryl bromides.
| Catalyst System | Precursor/Ligand | Base | Solvent System | Expected Outcome & Rationale |
| System 1 (Recommended Start) | Pd(OAc)₂ (2-5 mol%) / SPhos (4-10 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (5:1) | High. Buchwald ligands are designed for electron-rich halides, directly addressing the primary challenge.[4][17] |
| System 2 (Pre-catalyst) | XPhos Pd G3 (2-5 mol%) | K₂CO₃ | THF / H₂O (4:1) | High. Pre-catalysts offer excellent reliability and rapid initiation of the active Pd(0) species.[14] |
| System 3 (Bidentate Ligand) | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | DME / H₂O (4:1) | Moderate to High. Dppf is a robust, general ligand that often succeeds with heteroaromatic systems.[10] |
| System 4 (Classic Conditions) | Pd(PPh₃)₄ (5-10 mol%) | Na₂CO₃ | Toluene / EtOH / H₂O | Low to Moderate. Often fails for challenging substrates due to slow oxidative addition and catalyst decomposition.[4] |
Experimental Protocol: A Recommended Starting Point
This protocol uses a reliable Buchwald-type catalyst system designed for challenging substrates.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq)
-
SPhos (0.06 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Degassed 1,4-Dioxane and Water (e.g., 5:1 ratio)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane solvent. Add this catalyst slurry to the main reaction flask.
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material. Typical reaction times are 4-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides: Catalytic Cycle & Troubleshooting
Caption: The Suzuki catalytic cycle highlighting potential catalyst inhibition.
Caption: A logical decision tree for troubleshooting common Suzuki coupling issues.
Troubleshooting Guide
Q5: My reaction shows little to no product formation. What are the first things to check?
A failed reaction is often due to fundamental setup issues rather than an incorrect catalyst choice.
-
Inert Atmosphere: Suzuki couplings are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[18] Ensure your flask was properly purged and the reaction is maintained under a positive pressure of Argon or Nitrogen.
-
Solvent Quality: Ensure solvents were properly degassed (e.g., by sparging with argon for 20-30 minutes) before use.
-
Reagent Purity: Verify the purity of your starting materials. Boronic acids can degrade over time; using a fresh bottle or a more stable boronate ester (e.g., pinacol ester) is advisable.[7]
If these are confirmed, the issue is likely a slow oxidative addition. Consider switching to a more active catalyst system (e.g., from Pd(dppf)Cl₂ to an XPhos-based system) or increasing the reaction temperature.[15]
Q6: I am observing significant debromination of my starting material. How can I prevent this?
Debromination occurs when the aryl-palladium intermediate is protonated instead of undergoing transmetalation.[7]
-
Source of Hydride: This can be caused by certain solvents (like alcohols, if used as the primary solvent) or bases.
-
Solution: Change the base to a non-nucleophilic one like K₃PO₄ or Cs₂CO₃. Ensure your solvent is aprotic (e.g., dioxane, THF, toluene).
Q7: TLC/LC-MS shows a lot of boronic acid homocoupling product. What is the cause?
Homocoupling is typically caused by the presence of oxygen or using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[7] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.
-
Solution: Improve your degassing procedure for all solvents, including the water. Using a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that rapidly generates Pd(0) can also minimize this side reaction.
Q8: I suspect protodeboronation of my boronic acid is the main issue. How can I mitigate this?
Protodeboronation is the cleavage of the C-B bond by a proton source, a common issue with electron-rich or heteroaromatic boronic acids.[4][6]
-
Use Boronate Esters: Convert the boronic acid to a more stable pinacol (Bpin) or neopentylglycol ester. These act as a "slow-release" source of the boronic acid under the reaction conditions.[4][7]
-
Optimize the Base: Switch to a milder base. K₃PO₄ is often an excellent choice. Anhydrous bases like CsF can also be effective.[4]
-
Reduce Water: While some water is beneficial, excess water can promote this side reaction. Try reducing the water content or running the reaction under anhydrous conditions.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect. Retrieved from [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025, October 15). ResearchGate. Retrieved from [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved from [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). National Institutes of Health (NIH). Retrieved from [Link]
-
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2025, October 26). ResearchGate. Retrieved from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]
-
Suzuki Coupling Mechanism. (2022, June 18). YouTube. Retrieved from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved from [Link]
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Welcome to the dedicated technical support resource for the synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, scientifically-grounded troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to optimize your reaction conditions, improve yield and purity, and confidently navigate the intricacies of pyrimidinone chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of my desired this compound. What are the likely causes and how can I optimize the reaction temperature?
A1: Senior Application Scientist's Insights
Low yields in the bromination of pyrimidinones are a common challenge, often stemming from suboptimal reaction temperature, incomplete conversion, or competing side reactions. Temperature is a critical parameter that directly influences reaction kinetics and the formation of byproducts.
Troubleshooting & Optimization Protocol:
-
Systematic Temperature Screening: The optimal temperature for the bromination of 6-hydroxy-2-methylpyrimidin-4(1H)-one is a balance between achieving a reasonable reaction rate and minimizing degradation or side reactions. We recommend a systematic screening of temperatures.
-
Starting Point: Based on general protocols for pyrimidine bromination, a starting temperature of 0°C with a reagent like N-Bromosuccinimide (NBS) is advisable.[1]
-
Incremental Increases: If the reaction is sluggish at 0°C (monitored by TLC or LC-MS), incrementally increase the temperature to room temperature (~25°C) and then to moderately elevated temperatures (e.g., 40-60°C).
-
High-Temperature Considerations: While some brominations are conducted at higher temperatures (e.g., 125-135°C with Br₂ in an inert solvent), this increases the risk of degradation and the formation of complex byproduct profiles.[1][2]
-
-
Monitoring Reaction Progress: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will help you determine the optimal reaction time at a given temperature and prevent the formation of degradation products due to prolonged heating.
-
Choice of Brominating Agent: The reactivity of the brominating agent is intrinsically linked to the optimal temperature.
-
N-Bromosuccinimide (NBS): A milder and easier-to-handle reagent suitable for lower temperature reactions.[1]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH): Another effective brominating agent that can be used under various temperature conditions, with the addition of a Lewis acid potentially enhancing its efficiency at lower temperatures.
-
Liquid Bromine (Br₂): More aggressive and typically requires higher temperatures and careful handling.[1]
-
Data Summary: Temperature Optimization Starting Points
| Brominating Agent | Starting Temperature (°C) | Potential for Side Reactions | Key Considerations |
| NBS | 0 - 25 | Low to Moderate | Good starting point for optimization. |
| DBH | 25 - 40 | Moderate | Lewis acid catalysis can improve efficiency.[4] |
| Br₂ | 125 - 135 | High | Use of an inert, high-boiling solvent is necessary.[2] |
Experimental Workflow: Temperature Optimization
Caption: Workflow for a parallel temperature screening experiment.
Q2: My reaction mixture is turning a dark color, and I'm seeing multiple spots on my TLC plate. What's causing this and how can I prevent it?
A2: Senior Application Scientist's Insights
A dark reaction mixture and a complex TLC profile are indicative of side reactions and product degradation. In the context of pyrimidinone synthesis and bromination, several competing pathways can occur, especially at elevated temperatures.
Common Side Reactions:
-
Over-bromination: The introduction of a second bromine atom onto the pyrimidine ring or other reactive sites.
-
Ring Opening/Degradation: The pyrimidinone ring can be susceptible to cleavage under harsh conditions (e.g., high temperatures, strong acids/bases).
-
Hantzsch-type Dihydropyridine Formation: In syntheses starting from precursors, this can be a significant fluorescent byproduct, especially at higher temperatures.[3][5]
-
Self-Condensation of Starting Materials: This can occur if the initial pyrimidinone synthesis is not complete before bromination is attempted.[3][5]
Troubleshooting & Prevention Strategy:
-
Temperature Control: As discussed in Q1, elevated temperatures are a primary driver of side reactions. Conducting the bromination at the lowest effective temperature is crucial.
-
Stoichiometry of the Brominating Agent: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents). An excess can lead to over-bromination.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.
-
Solvent Choice: The choice of solvent can influence reaction selectivity. Aprotic solvents like acetonitrile or dichloromethane are often good choices for brominations with NBS or DBH.
-
Order of Addition: Adding the brominating agent portion-wise or as a solution via a syringe pump can help to control the reaction rate and minimize localized high concentrations that can lead to side reactions.
Logical Troubleshooting Flow:
Caption: Troubleshooting decision tree for side reaction mitigation.
Q3: The purification of the crude product is challenging. What are the best practices for isolating pure this compound?
A3: Senior Application Scientist's Insights
Effective purification is contingent on a well-controlled reaction. However, even with optimization, some impurities are likely. A multi-step purification strategy is often necessary.
Recommended Purification Protocol:
-
Reaction Quenching and Work-up:
-
After the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature.
-
Quench any remaining brominating agent by adding a solution of sodium thiosulfate or sodium bisulfite.
-
If the reaction was run in an acidic medium, neutralize it carefully with a base like sodium bicarbonate.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Crystallization:
-
Recrystallization is often a highly effective method for purifying pyrimidinones.[3]
-
Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., ethanol, methanol, or mixtures with water).
-
-
Column Chromatography:
-
If crystallization does not yield a product of sufficient purity, silica gel column chromatography is the next step.
-
Use the TLC solvent system as a starting point for determining the appropriate mobile phase. A gradient elution from a less polar to a more polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) will likely be effective in separating the desired product from impurities.
-
References
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- BenchChem. (2025).
-
Kumar, P., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]
-
G, P., et al. (2015). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC - NIH. [Link]
- Google Patents. (2012).
- Elsevier Ltd. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
- Google Patents. (2012).
- Google Patents. (1976).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one Derivatives
Welcome to the technical support center for the purification of 5-bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The inherent polarity, potential for tautomerism, and reactivity of these molecules often present unique hurdles. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to enhance your purification success.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound derivatives in a practical question-and-answer format.
Q1: My crude product is a persistent oil or sticky solid that refuses to crystallize. What are the likely causes and how can I induce crystallization?
A1: This is a frequent challenge, often stemming from several factors:
-
Residual Solvent: Even trace amounts of high-boiling point solvents like DMSO or DMF can inhibit crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.
-
Impurities: The presence of unreacted starting materials, side-products, or dehalogenated species can act as "crystallization inhibitors." These impurities disrupt the formation of a uniform crystal lattice.
-
Tautomeric Mixtures: this compound and its derivatives can exist in multiple tautomeric forms.[1][2][3][4][5] The presence of a mixture of these isomers in solution can significantly hinder crystallization.
Troubleshooting Steps:
-
Solvent Titration (Anti-Solvent Addition): Dissolve your oily product in a minimal amount of a good solvent (e.g., methanol, ethanol). Slowly add an "anti-solvent" (a solvent in which your compound is poorly soluble, like hexanes, diethyl ether, or cold water) dropwise until persistent cloudiness is observed.[6] Allow the solution to stand, ideally at a reduced temperature, to promote crystal formation.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Chromatographic "Polishing": A rapid filtration through a small plug of silica gel, eluting with a moderately polar solvent system, can sometimes remove the problematic impurities that are preventing crystallization.
Q2: I'm observing significant peak tailing and poor resolution during HPLC purification of my brominated pyrimidinone derivative. What adjustments can I make?
A2: Peak tailing in HPLC for this class of compounds is often due to their polar and potentially basic nature, leading to strong interactions with the stationary phase.[6][7]
Causality & Solutions:
-
Silanol Interactions: Free silanol groups on the surface of standard silica-based C18 columns are acidic and can interact strongly with the basic nitrogen atoms in the pyrimidine ring, causing tailing.
-
Solution 1: Use a Polar-Endcapped Column: These columns have fewer accessible silanol groups, reducing these secondary interactions.[6]
-
Solution 2: Mobile Phase Modifiers: Add a small amount of a competitive base, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the basic sites on your molecule and the silanol groups, minimizing unwanted interactions. For particularly stubborn basic compounds, a small amount of triethylamine (TEA) can be added to the mobile phase to compete for the acidic silanol sites.[7]
-
-
Mismatched Injection Solvent: Dissolving your sample in a solvent significantly stronger than your mobile phase (e.g., pure DMSO or DMF when the mobile phase is largely aqueous) can cause peak distortion.[6]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent and inject a smaller volume.
-
Section 2: Chromatographic Purification Strategies
Due to the polarity of this compound derivatives, standard chromatographic techniques often require optimization.
Normal-Phase Column Chromatography
Q3: My highly polar pyrimidinone derivative either streaks or remains at the baseline on a silica gel TLC plate, even with highly polar solvent systems. How can I achieve good separation?
A3: This is a classic problem with highly polar, nitrogen-containing heterocycles on acidic silica gel.[7]
Underlying Principles & Advanced Strategies:
-
Strong Adsorption to Acidic Sites: The basic nitrogen atoms of the pyrimidine ring can bind very strongly to the acidic silanol groups on the silica surface, leading to poor mobility and streaking.[7]
-
High Polarity: The multiple hydrogen bond donors and acceptors on the molecule contribute to its high polarity, requiring highly polar eluents.[6]
Optimized Mobile Phases:
-
Methanol/Dichloromethane (DCM) or Methanol/Ethyl Acetate (EtOAc): Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it. Be aware that using more than 10% methanol in DCM can risk dissolving the silica gel.[8][9]
-
Ammonia in Methanol/DCM: For basic pyrimidinones, adding a small percentage (0.5-2%) of a solution of ammonia in methanol to your DCM mobile phase can dramatically improve peak shape and mobility.[8][9][10] The ammonia neutralizes the acidic sites on the silica, preventing strong adsorption.
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For compounds that are sensitive to acid or are strongly basic, alumina can be an excellent alternative to silica gel.[9]
-
Reverse-Phase Chromatography: If normal-phase continues to be problematic, switching to a reverse-phase (C18) stationary phase is a powerful alternative.
Workflow for Developing a Column Chromatography Method
Caption: Decision workflow for column chromatography method development.
Section 3: Recrystallization Protocols and Troubleshooting
Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent system can be found.[11][12][13]
Q4: How do I select an appropriate solvent for the recrystallization of my this compound derivative?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Step-by-Step Solvent Screening Protocol:
-
Preparation: Place a small amount (10-20 mg) of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. If it dissolves immediately in a small amount, it is likely too soluble. If it is insoluble even after adding a significant volume, it is not a suitable solvent.
-
Heating: For solvents where the compound is sparingly soluble at room temperature, heat the mixture to boiling. A good solvent will fully dissolve the compound upon heating.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.
-
Mixed Solvent Systems: If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent, and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
| Problem | Potential Cause | Troubleshooting Action |
| No Crystals Form Upon Cooling | Solution is not supersaturated; compound is too soluble. | Evaporate some solvent to concentrate the solution. Try adding an anti-solvent.[6] |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; impurities are present. | Lower the temperature at which crystallization is induced. Try a different solvent with a lower boiling point. Purify further by chromatography first. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[6] |
| Low Recovery | The compound has significant solubility even in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |
Section 4: Dealing with Common Impurities
Q5: During characterization, I've identified an impurity with a mass that is 79 or 81 units lower than my product. What is this and how can I prevent it?
A5: This mass difference strongly suggests the loss of the bromine atom, a common side reaction known as dehalogenation.
Mechanism and Prevention:
-
Cause: Debromination can be promoted by certain reaction conditions, such as the use of catalytic hydrogenation (e.g., Pd/C), certain bases, or prolonged heating. It can also occur during purification, especially on highly active chromatography media.
-
Prevention During Synthesis: Carefully control reaction times and temperatures. If a reduction is necessary elsewhere in the molecule, consider alternative reagents that are less likely to cause dehalogenation.
-
Prevention During Purification:
-
Chromatography: Use less reactive stationary phases like deactivated silica or alumina. Avoid unnecessarily prolonged exposure to the stationary phase.
-
pH Control: Maintaining a neutral or slightly acidic pH during workup and purification can sometimes suppress dehalogenation.
-
Q6: I suspect I have an impurity that is an isomer of my target compound. How can I separate it?
A6: Isomeric impurities, particularly regioisomers or tautomers, can be very challenging to separate due to their similar physical properties.
Separation Strategies:
-
High-Resolution Chromatography: Preparative HPLC is often the most effective method. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) and mobile phase modifiers to exploit subtle differences in polarity and stereoelectronic properties.
-
Fractional Crystallization: This technique relies on slight differences in solubility between isomers. It involves a series of carefully controlled recrystallization steps. While labor-intensive, it can be highly effective for separating isomers that co-crystallize.
-
Derivatization: In some cases, it may be possible to selectively react either the desired product or the impurity to form a new compound with significantly different physical properties, making separation easier. The protecting group or derivative can then be removed in a subsequent step.
References
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Inoue, Y., Furutachi, N., & Nakanishi, K. (1966). Tautomerism of 4-Hydroxy- and 4,6-Dihydroxypyrimidine. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2004). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. [Link]
-
YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. [Link]
-
ResearchGate. Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. [Link]
-
Membrane Solutions. Column Chromatography Notes. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
YouTube. (2021). recrystallization & purification of N-bromosuccinimide. [Link]
-
CUNY. Purification by Recrystallization. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
This guide is designed for researchers, chemists, and process development professionals encountering challenges with the synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, particularly during scale-up operations. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues and rationally design robust, scalable processes.
The synthesis of this key intermediate typically involves the electrophilic bromination of 6-hydroxy-2-methylpyrimidin-4(1H)-one (also known as 2-methyl-4,6-dihydroxypyrimidine). While straightforward on a lab scale, scaling this reaction introduces challenges related to reaction control, impurity formation, and product isolation. This document serves as a troubleshooting resource to navigate these complexities.
Part 1: Synthesis Overview and Core Mechanism
The reaction proceeds via an electrophilic aromatic substitution. The pyrimidine ring itself is generally electron-deficient and resistant to electrophilic attack. However, the two carbonyl groups (in the keto tautomer) or hydroxyl groups (in the enol tautomer) at positions 4 and 6 are powerful activating groups. They increase the electron density at the C-5 position, making it the primary site for electrophilic attack by a brominating agent.[1]
Caption: General synthesis of the target compound.
The mechanism involves the generation of an electrophilic bromine species which is then attacked by the electron-rich C-5 position of the pyrimidine ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.
Caption: Mechanism of electrophilic bromination at C-5.
Part 2: Troubleshooting Guide for Scale-Up (Q&A Format)
Q1: My reaction yield is poor, and analysis shows significant unreacted starting material. What are the primary causes when scaling up?
A: This is a common issue often linked to several interconnected factors that become more pronounced at a larger scale.
-
Cause 1: Inefficient Mixing: On a larger scale, achieving homogeneous mixing is more difficult. If the brominating agent is not dispersed effectively, localized areas of high concentration will lead to side reactions, while other areas remain unreacted.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade or anchor impeller) capable of creating a vortex and ensuring good top-to-bottom turnover of the reaction slurry. Baffles within the reactor can also significantly improve mixing efficiency.
-
-
Cause 2: Poor Reagent Solubility: The starting material, 6-hydroxy-2-methylpyrimidin-4(1H)-one, has limited solubility in many common organic solvents. A suspension reaction that works on a 1g scale may stall on a 1kg scale if the solid doesn't enter the solution phase to react.
-
Solution: Select a solvent that provides at least partial solubility for the starting material. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are often effective.[2] Alternatively, using a co-solvent system or slightly elevated temperatures (while monitoring for degradation) can improve solubility.
-
-
Cause 3: Incorrect Stoichiometry of Brominating Agent: While a slight excess of the brominating agent is often used, a large excess can lead to side products, and too little will result in an incomplete reaction.
-
Solution: Use a modest excess of the brominating agent (e.g., 1.05-1.1 equivalents). Ensure the purity of your starting material and brominating agent before starting the reaction to ensure accurate molar calculations.
-
| Parameter | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Physical Form | Crystalline solid[3] | Fuming, corrosive liquid[1] |
| Handling | Easier and safer to handle.[4] | Requires specialized equipment (e.g., syringe pump) for controlled addition. Highly toxic. |
| Selectivity | Generally more selective, reducing risks of over-bromination.[4] | Can be less selective, potentially leading to di-brominated impurities if not controlled. |
| Byproducts | Succinimide (water-soluble, easier to remove during workup). | HBr (acidic, may need to be neutralized). |
| Typical Solvents | Polar aprotic (DMF, Acetonitrile).[2][5] | High-boiling inert solvents (Nitrobenzene, Acetic Acid).[1][6] |
| Recommendation | Highly recommended for scale-up due to safety, selectivity, and easier handling. | Use with caution, primarily when specific literature precedents exist for high yield. |
Q2: My crude product is contaminated with a significant impurity that appears to be a di-brominated species. How can I prevent this?
A: The formation of a 5,5-dibromo intermediate is a known side reaction, especially if excess bromine is present.[7] This occurs when the initial product is further brominated.
-
Cause: Poor Temperature Control & High Localized Reagent Concentration. Bromination reactions are often exothermic. A rapid addition of the brominating agent on a large scale can cause temperature spikes. Higher temperatures increase the reaction rate, including the rate of the undesired second bromination.
-
Solution 1: Controlled Addition: The most critical parameter to control is the addition rate of the brominating agent. On a large scale, this should be done via a syringe pump or a pressure-equalizing dropping funnel over an extended period (e.g., 1-2 hours). This maintains a low, steady concentration of the electrophile, favoring the mono-bromination of the more reactive starting material over the less reactive product.[6]
-
Solution 2: Sub-surface Addition: If possible, add the brominating agent solution below the surface of the reaction mixture. This promotes rapid dilution and mixing, preventing high localized concentrations at the point of addition.
-
Solution 3: Maintain Low Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to warm slowly to room temperature. Use an efficient cooling bath and monitor the internal temperature of the reactor, not just the bath temperature.
-
Q3: The work-up is difficult, and purifying the product by recrystallization gives a low recovery. How can I improve product isolation?
A: Isolation issues on a large scale often stem from the physical properties of the product and byproducts.
-
Problem 1: Quenching Excess Bromine. Residual brominating agent can complicate isolation and lead to impurities.
-
Solution: After the reaction is complete (as determined by TLC or LC-MS), quench any excess brominating agent by adding a reducing agent. A dilute aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is effective. Add the quenching agent slowly as the reaction can be exothermic.
-
-
Problem 2: Product Precipitation and Filtration. The product is a solid, but it may crash out of solution too quickly, trapping impurities.
-
Solution: Employ an anti-solvent precipitation method. After quenching, if your product is soluble in the reaction solvent (like DMF), add the reaction mixture slowly to a large volume of a well-stirred anti-solvent, such as water or a water/isopropanol mixture. This controlled precipitation often yields a cleaner, more easily filterable solid. Use a large Buchner funnel or a filter press for large-scale filtration.
-
-
Problem 3: Inefficient Recrystallization.
-
Solution: The key is finding a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Solvent Screening: Test solvent systems like Ethanol/Water, Isopropanol/Water, or Acetic Acid/Water.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent system. If colored impurities are present, you can add activated carbon and hot-filter the solution. Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals. Once at room temperature, cool further in an ice bath to maximize recovery before filtering. Wash the filter cake with a small amount of cold recrystallization solvent.
-
-
Part 3: Detailed Experimental Protocol (NBS Method)
This protocol is a representative example for the synthesis of this compound. Warning: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
6-hydroxy-2-methylpyrimidin-4(1H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)[3]
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
10% w/v Aqueous Sodium Bisulfite Solution
-
Isopropanol
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 6-hydroxy-2-methylpyrimidin-4(1H)-one and DMF (approx. 5-10 mL per gram of starting material).
-
Cooling: Begin stirring to form a slurry and cool the vessel to 0-5 °C using an ice/water bath.
-
NBS Addition: In a separate flask, dissolve the N-Bromosuccinimide in a minimum amount of DMF. Charge this solution to the addition funnel.
-
Add the NBS solution dropwise to the cooled reaction slurry over 1-2 hours. Crucially, maintain the internal reaction temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly add the 10% sodium bisulfite solution until the orange/brown color of bromine dissipates.
-
Precipitation: Transfer the reaction mixture to a separate vessel containing a large volume of vigorously stirred deionized water (approx. 5-10 times the volume of DMF used). The product will precipitate as a solid.
-
Isolation: Stir the resulting slurry for 30 minutes in an ice bath, then collect the solid by filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water, followed by a wash with cold isopropanol to help remove residual water and organic impurities.
-
Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight. The product is typically an off-white to pale yellow solid.[8][9]
Part 4: Frequently Asked Questions (FAQs)
-
Q: How can I effectively monitor the reaction?
-
A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase such as 10% Methanol in Dichloromethane. The product should have a different Rf value than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[10]
-
-
Q: What are the key analytical signals for confirming the product's identity?
-
A: ¹H NMR is definitive. The characteristic C-5 proton signal present in the starting material will be absent in the product. You should see a signal for the C-2 methyl group and exchangeable N-H protons. Mass Spectrometry will show the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
-
Q: What are the recommended storage conditions for the final product?
-
A: The product should be stored in a well-sealed container, protected from light and moisture, in a cool, dry place.[9] Some suppliers recommend storage at 2-8 °C under an inert atmosphere.
-
Part 5: Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Google Patents. US3956301A - Process for bromination of pyrimidine.
-
PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available from: [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]
-
ScienceDirect. Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Available from: [Link]
-
Technology Networks. N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available from: [Link]
-
Wikipedia. N-Bromosuccinimide. Available from: [Link]
-
HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
-
National Institutes of Health. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Available from: [Link]
-
PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]
-
ResearchGate. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Available from: [Link]
- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. suru-chem.com [suru-chem.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 9. chemscene.com [chemscene.com]
- 10. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Exothermic Reactions in 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this synthesis. Our goal is to equip you with the knowledge to not only perform the synthesis safely and efficiently but also to understand the underlying chemical principles governing the reaction.
Introduction: The Criticality of Thermal Management
The bromination of 6-hydroxy-2-methylpyrimidin-4(1H)-one at the 5-position is a classic electrophilic aromatic substitution. However, like many bromination reactions, it is characterized by a significant release of heat (exotherm). Failure to adequately control this exotherm can lead to a cascade of undesirable outcomes, including:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, posing a significant safety hazard.
-
Formation of Impurities: Elevated temperatures can promote side reactions, such as polybromination, leading to the formation of undesired byproducts like the 5,5-dibromo derivative.[1]
-
Reduced Yield and Purity: Poor temperature control inevitably compromises the quality and quantity of your desired product.
This guide provides a structured approach to understanding and mitigating these risks through a series of frequently asked questions and troubleshooting scenarios.
Core Synthesis Pathway and Thermal Considerations
The synthesis of this compound typically involves the reaction of 2-methyl-6-hydroxypyrimidin-4(1H)-one with a suitable brominating agent. A common approach involves the use of elemental bromine in a suitable solvent.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing a rapid and uncontrollable temperature increase. What should I do?
A1: Immediate Actions for a Suspected Thermal Runaway
A rapid, uncontrolled temperature spike is the hallmark of a thermal runaway and requires immediate and calm intervention.
Step-by-Step Emergency Protocol:
-
Cease Reagent Addition: Immediately stop the addition of the brominating agent.
-
Enhance Cooling: If using an ice bath, add more ice and salt to lower the temperature further. If you have a cryostat, lower the set point.
-
Increase Stirring: Ensure vigorous stirring to improve heat transfer to the cooling medium.
-
Prepare for Quenching: Have a pre-chilled quenching solution (e.g., a cold, dilute solution of sodium thiosulfate or sodium bisulfite) ready for immediate addition if the temperature continues to rise.
-
Alert Personnel and Evacuate if Necessary: Inform colleagues of the situation. If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Causality and Prevention:
Thermal runaways in this synthesis are most often caused by:
-
Too Rapid Addition of Bromine: The rate of heat generation exceeds the cooling capacity of your setup.
-
Inadequate Cooling: The cooling bath is not cold enough or has insufficient volume for the scale of the reaction.
-
Poor Heat Transfer: Inefficient stirring or a thick slurry can create localized hot spots.
To prevent this, always add the brominating agent slowly and dropwise, ensuring the internal temperature remains within the desired range. For larger-scale reactions, consider using a jacketed reactor with a circulating coolant for more precise temperature control.
Q2: The color of my reaction mixture is a persistent dark red-brown even after the calculated amount of bromine has been added. What does this indicate?
A2: Interpreting Reaction Color and Addressing Excess Bromine
A persistent red-brown color indicates the presence of unreacted elemental bromine. This can be due to several factors:
-
Incomplete Reaction: The reaction may be slower than anticipated, or the starting material may not be fully dissolved.
-
Incorrect Stoichiometry: An excess of bromine may have been added.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.
-
Allow More Time: If the starting material is still present, allow the reaction to stir for a longer period at the controlled temperature.
-
Controlled Quenching: If the reaction is complete, the excess bromine must be quenched before workup. Slowly add a quenching agent until the red-brown color disappears and the solution becomes pale yellow or colorless.
Recommended Quenching Agents:
| Quenching Agent | Typical Concentration | Key Considerations |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% aqueous solution | Effective and common, but can form elemental sulfur under acidic conditions, which can complicate purification. |
| Sodium Bisulfite (NaHSO₃) | Saturated aqueous solution | A good alternative to sodium thiosulfate, especially in acidic media. |
| Sodium Sulfite (Na₂SO₃) | 10-20% aqueous solution | Avoids sulfur precipitation and is an effective quenching agent. |
Quenching Protocol:
Caption: Decision workflow for quenching excess bromine.
Q3: My final product is contaminated with a significant amount of a di-brominated byproduct. How can I avoid this?
A3: Mitigating Polybromination
The formation of 5,5-dibromo-6-hydroxy-2,3-dihydro-2-methylpyrimidin-4(1H)-one is a common side reaction, especially under conditions of poor temperature control or with an excess of the brominating agent.[1]
Preventative Measures:
-
Strict Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent, but avoid a large excess.
-
Controlled Addition: Add the brominating agent slowly and subsurface if possible to ensure rapid mixing and avoid localized high concentrations.
-
Low Reaction Temperature: Maintain a consistently low temperature throughout the addition of the brominating agent.
-
Choice of Brominating Agent: For sensitive substrates, a milder brominating agent such as N-Bromosuccinimide (NBS) may be considered, although this may require optimization of reaction conditions.[2]
Purification:
If di-brominated byproducts are formed, they can often be removed by recrystallization or column chromatography.
Q4: I am observing the evolution of a gas during the reaction. What is it and how should I handle it?
A4: Managing Hydrogen Bromide (HBr) Evolution
The electrophilic substitution of a proton by a bromine atom results in the formation of hydrogen bromide (HBr) as a byproduct. HBr is a corrosive gas.
Safety and Handling:
-
Fume Hood: Always perform this reaction in a well-ventilated fume hood.
-
Gas Trap: For larger-scale reactions, it is advisable to use a gas trap to neutralize the evolved HBr. A simple trap can be constructed by bubbling the off-gas through a solution of sodium hydroxide or sodium bicarbonate.
Caption: A simple setup for trapping evolved HBr gas.
Conclusion: A Proactive Approach to a Safer Synthesis
The successful synthesis of this compound hinges on a proactive and well-informed approach to managing its inherent exothermicity. By understanding the principles of heat generation and dissipation, and by implementing the control measures and troubleshooting strategies outlined in this guide, researchers can confidently and safely achieve their synthetic goals. Remember, a thorough understanding of the reaction, coupled with careful planning and execution, is the cornerstone of safe and successful laboratory practice.
References
- Gurjar, M. K., et al. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
- Tee, O. S., and Iyengar, N. R. (1985). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.
- Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- Goldman, D., and Kalman, T. I. (1983). Formation of 5- and 6-Aminocytosine Nucleosides and Nucleotides from the Corresponding 5-Bromocytosine Derivatives: Synthesis and Reaction Mechanism. Scilit.
- Aksoy, Y., et al. (2018).
- Li, J., et al. (2011). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
- Sluys, M., et al. (2019).
- BenchChem. (2025). Technical Support Center: Quenching and Removal of Excess Bromine.
- New Pyrimidinone Bearing Aminomethylenes and Schiff Bases as Potent Antioxidant, Antibacterial, SARS-CoV-2, and COVID-19 Main Protease MPro Inhibitors: Design, Synthesis, Bioactivities, and Comput
- One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.).
- Prhavc, M., and Wahl, O. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. NIH.
- Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxid
- Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. (n.d.).
- Preparation of 5-bromo-2,4-dichloropyrimidine. (n.d.). PrepChem.com.
- Roscales, S., and Csaky, A. (n.d.). Synthesis of isocytosine derivatives 51.
- Process for bromination of pyrimidine. (n.d.).
- Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. (n.d.). PMC - NIH.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
Sources
Technical Support Center: Workup & Troubleshooting for 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one Reactions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS 4722-76-3).[1][2] We will move beyond simple procedural lists to explain the chemical principles behind each step of the reaction workup, offering robust troubleshooting strategies for common issues encountered in the laboratory.
Section 1: Foundational Principles of the Workup Procedure
The synthesis of this compound typically involves the electrophilic bromination of the C-5 position of the pyrimidine ring, which is the most electron-rich site and thus most susceptible to attack.[3] The choice of brominating agent—ranging from harsh liquid bromine (Br₂) to milder reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH)—dictates the reaction conditions and subsequent workup strategy.[3][4]
Regardless of the specific bromination method, the workup process is designed to achieve four primary objectives:
-
Quench: To safely neutralize any unreacted, highly reactive brominating agent.
-
Neutralize: To adjust the pH of the reaction mixture, ensuring the target compound is in a state suitable for extraction (typically the neutral form).
-
Isolate: To separate the crude product from the reaction solvent, salts, and other water-soluble byproducts, usually via liquid-liquid extraction or precipitation.
-
Purify: To remove any remaining impurities, such as starting material or side-products, through techniques like recrystallization or chromatography.
The following diagram illustrates a generalized workflow for this process.
Caption: Generalized workflow for the workup and purification of this compound.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during the experimental workup.
Q1: My reaction seems to have stalled. TLC and LC-MS analysis shows a significant amount of unreacted 2-methyl-4,6-dihydroxypyrimidine. What went wrong?
A1: Incomplete conversion is a common issue. The root cause often lies in one of three areas:
-
Insufficient Brominating Agent: Ensure you are using at least a stoichiometric equivalent of the brominating agent (e.g., NBS, DBH). For some substrates, a slight excess (1.05-1.1 equivalents) may be necessary to drive the reaction to completion.
-
Sub-optimal Temperature: While milder reagents like NBS can work at 0°C to room temperature, the reactivity of the pyrimidine ring is crucial.[3] If the ring is deactivated, gentle heating might be required. Conversely, for highly reactive systems, high temperatures can lead to degradation. The choice of solvent also plays a key role; polar aprotic solvents like DMF or acetonitrile generally facilitate these reactions.[4]
-
Deactivated Reagent: N-Bromosuccinimide and other brominating agents can degrade over time, especially with exposure to moisture and light. Use a fresh bottle or recrystallize the reagent if its quality is suspect.
Troubleshooting Steps:
-
Re-check the molar calculations for your reagents.
-
If the reaction is being run at 0°C, allow it to slowly warm to room temperature and continue monitoring its progress.
-
If warming is ineffective, consider adding a small additional portion (0.1 eq) of the brominating agent. Be cautious not to add a large excess, which could lead to side products.
Q2: During workup, my product is difficult to extract from the aqueous layer, leading to low yields. Why is this happening?
A2: The target molecule, this compound, exists in tautomeric equilibrium and has acidic protons (on the hydroxyl and amide groups). This creates two potential problems during extraction:
-
High pH: If you over-neutralize the reaction mixture to a strongly basic pH, you will deprotonate the molecule. The resulting anionic salt (a phenolate or enolate) will have significantly higher solubility in the aqueous layer than in common organic extraction solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Insufficient Salting-Out: If the product has some residual water solubility even in its neutral form, extraction can be inefficient.
Troubleshooting Steps:
-
Control the pH: Carefully adjust the pH of the aqueous layer to be slightly acidic to neutral (pH 5-7) using a saturated sodium bicarbonate solution or dilute HCl. This ensures the compound is in its protonated, less polar form.
-
"Salt Out" the Product: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.
-
Use a More Polar Solvent: If DCM is failing, switch to or perform additional extractions with a more polar solvent like ethyl acetate. In some difficult cases, a 9:1 mixture of DCM/Isopropanol can be effective.
Q3: After purification, my NMR spectrum shows my desired product, but also a second, similar set of peaks, suggesting an isomeric byproduct. What is it?
A3: The most likely culprit is an over-brominated species, such as a 5,5-dibromo derivative. This occurs when an excess of the brominating agent is used or if the reaction conditions are too harsh (e.g., prolonged reaction time or high temperature).[5] The initial product, being an electron-rich pyrimidine, can sometimes react further.[5]
Troubleshooting Steps:
-
Prevention: The best solution is prevention.
-
Carefully control the stoichiometry of your brominating agent (1.0-1.1 equivalents is usually sufficient).
-
Add the brominating agent portion-wise or as a solution via an addition funnel to avoid localized high concentrations.[3][6]
-
Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed.
-
-
Purification:
-
Separating the mono- and di-brominated products can be challenging.
-
Column Chromatography: This is the most effective method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol) will be required to resolve the two closely related compounds.
-
Recrystallization: It is sometimes possible to selectively crystallize the desired mono-bromo product from a specific solvent system, leaving the more soluble dibromo-product in the mother liquor. This requires careful solvent screening.
-
Q4: The final product is an off-white or brownish solid, not the expected white powder. What causes this discoloration and is it a problem?
A4: Discoloration often points to trace impurities that may not significantly affect the yield but could be problematic for subsequent steps.
-
Residual Bromine: If using liquid bromine, trace amounts can persist through the workup, causing a yellow or brown hue. A wash with a dilute solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite during the workup can remove it.
-
Solvent Impurities: High-boiling point solvents like DMF can be difficult to remove completely on a rotary evaporator. If present, they can interfere with crystallization and impart color. Re-dissolving the crude product in a solvent like DCM and re-concentrating can help azeotropically remove residual DMF.
-
Oxidation/Degradation: Pyrimidinone structures can be susceptible to oxidation over time, especially if exposed to air and light while in solution. Ensure the workup is performed promptly and the final product is stored correctly.
Troubleshooting Steps:
-
Perform a sodium thiosulfate wash during the initial workup.
-
If discoloration persists, consider a purification step even if the NMR looks clean. A quick filtration through a small plug of silica gel (eluting with your column solvent) or charcoal treatment followed by recrystallization can often remove colored impurities.
Section 3: Standard Protocols and Data
Protocol 1: Standard Workup Procedure (Post-NBS Bromination)
This protocol assumes the reaction was performed using N-Bromosuccinimide (NBS) in a solvent like acetonitrile (MeCN) or dichloromethane (DCM).[3]
-
Reaction Monitoring: Before initiating workup, confirm the consumption of starting material via Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add an equal volume of cold deionized water with vigorous stirring to quench any unreacted NBS and precipitate the succinimide byproduct.[3]
-
Filtration (Optional): If a large amount of succinimide precipitates, it can be removed by vacuum filtration at this stage. Wash the collected solid with a small amount of cold water and DCM. Combine the filtrates.
-
Phase Separation: Transfer the filtrate to a separatory funnel. If using a water-miscible solvent like MeCN, add DCM and brine to force phase separation.
-
Extraction: Extract the aqueous layer three times with dichloromethane (3 x V, where V is the initial volume of the aqueous layer).
-
Washing: Combine the organic layers and wash them sequentially with:
-
1 M Sodium thiosulfate solution (to remove any trace bromine species).
-
Saturated sodium bicarbonate solution (to remove any acidic byproducts).
-
Brine (to initiate drying).[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Table 1: Solvent Systems for Purification
| Purification Method | Recommended Solvents / Mobile Phase | Rationale & Notes |
| Recrystallization | Dichloromethane/Hexane | Good for precipitating moderately polar compounds. Dissolve in minimal hot DCM, add hexane until cloudy, then cool. |
| Ethyl Acetate/Hexane | Similar to DCM/Hexane, but EtOAc is a more polar and less volatile choice. | |
| Methanol/Water | The product is likely soluble in methanol; careful addition of water can induce crystallization. | |
| Column Chromatography | Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 50:50) | Standard choice for compounds of moderate polarity. Allows for good separation of non-polar impurities. |
| Dichloromethane/Methanol Gradient (e.g., 100:0 to 95:5) | More effective for separating highly polar impurities. A small amount of methanol significantly increases eluent strength. |
Section 4: Visualizing Reaction Pathways
Understanding the potential for side reactions is key to troubleshooting. The diagram below illustrates the desired reaction versus the common over-bromination side reaction.
Caption: Desired reaction pathway versus the potential side reaction leading to an over-brominated product.
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: What are the ideal storage conditions for the final, purified product? The compound should be stored in a tightly sealed container, protected from light, and kept in a dry environment. Refrigeration (2-8°C) is recommended to ensure long-term stability.
FAQ 2: Can I use liquid bromine instead of NBS? Yes, direct bromination with liquid Br₂ is a classic method.[3] However, it requires more stringent safety precautions due to the corrosive and toxic nature of bromine. These reactions are also typically run at much higher temperatures (e.g., 125-135°C) in solvents like nitrobenzene, which complicates the workup procedure.[6] For laboratory-scale synthesis, NBS or DBH are generally preferred for their ease of handling.[3]
FAQ 3: My final product is insoluble in common NMR solvents like CDCl₃. What should I use? Due to the polar hydroxyl and amide functional groups, this compound may have limited solubility in chloroform-d. More polar solvents such as DMSO-d₆ or Methanol-d₄ are excellent alternatives and should provide a clear spectrum.
References
- BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem Technical Support.
-
Kamal, A., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(15), 5064-5068. [Link]
- Dow Chemical Co. (1976). Process for bromination of pyrimidine. U.S.
-
Rayala, R., & Wnuk, S. F. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336. [Link]
-
ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF. Retrieved from [Link]
- Shanghai Institute of Pharmaceutical Industry. (2019). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1478-1480. [Link]
-
Rayala, R., & Wnuk, S. F. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333-3336. [Link]
-
Wang, Y., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 24(18), 3349. [Link]
-
Moodie, R. B., & Wale, P. D. (1993). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 279-284. [Link]
Sources
- 1. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
characterization of unexpected products in 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. This guide is designed to provide in-depth troubleshooting for unexpected experimental outcomes, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, characterize unknown byproducts, and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs) on Core Reactivity
Q1: What are the primary reactive sites on this compound?
The structure of this compound presents multiple sites for reactivity, which can lead to complex product mixtures if not properly controlled.
-
C5-Bromine: The carbon-bromine bond is a key site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, the C5 position on the pyrimidine ring is the least reactive compared to the C2, C4, and C6 positions due to lower electron deficiency. This C-Br bond is also susceptible to reductive cleavage, leading to an unwanted debromination side product.[1][2]
-
N1-H and N3-H Tautomers: The proton on the N1 nitrogen is acidic and can be deprotonated by a base, creating a potent nucleophile for N-alkylation or other N-substitutions. Tautomerization can also place a proton on N3, which is also a potential reaction site.
-
Hydroxyl and Carbonyl Groups (Tautomerism): The molecule exists in tautomeric forms, primarily the 4-one and 6-hydroxy form. The hydroxyl group can undergo O-alkylation or other modifications, while the pyrimidinone ring system itself has multiple nucleophilic nitrogen and oxygen atoms. Competition between N- and O-alkylation is a well-documented challenge in similar systems, with selectivity often dictated by the choice of substrate, alkylating agent, and reaction conditions.[3][4][5][6]
Troubleshooting Guide: Identification of Unexpected Products
Encountering an unexpected mass peak or an anomalous NMR spectrum can be a significant roadblock. This section provides a systematic approach to identifying common, and often confounding, byproducts.
Q2: My mass spectrum shows a peak that is ~80 Da lighter than my expected product. What is the likely cause?
An observed mass loss of approximately 79-81 Da (the isotopic mass of bromine) is a strong indicator of hydrodebromination . This is one of the most common side reactions, where the bromine atom at the C5 position is replaced by a hydrogen atom.
Causality: Hydrodebromination is particularly prevalent in palladium-catalyzed cross-coupling reactions.[7] It is typically caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides.
-
Solvents: Protic solvents like alcohols or residual water can act as hydride donors.
-
Reagents: Trace impurities, such as borane species in boronic acids, can contribute to Pd-H formation.[7]
The C-Br bond is significantly weaker than C-Cl or C-F bonds, making it more susceptible to this reductive cleavage.[2]
Troubleshooting Workflow for Unexpected Products
Here is a logical workflow to diagnose unexpected products in your reaction.
Caption: Troubleshooting workflow for identifying unexpected byproducts.
Q3: My product mass appears to be doubled, and the NMR is complex or shows broad peaks. What could be happening?
This observation strongly suggests the formation of a dimer . Pyrimidinone derivatives are known to dimerize through several mechanisms.
Causality:
-
Hydrogen Bonding: In solution and in the solid state, pyrimidinones readily form strong N-H···O hydrogen bonds, which can lead to the formation of stable dimeric structures.[8] While this is a non-covalent interaction, it can affect crystallization and cause signal broadening in NMR.
-
Photochemical Dimerization: Exposure to UV light (including ambient laboratory light over long periods) can induce photochemical reactions. This can lead to the formation of covalent dimers, such as cyclobutane pyrimidine dimers (CPDs) or 6-4 photoproducts, where adjacent pyrimidine rings become covalently linked.[9][10][11] This is a well-known phenomenon in DNA chemistry.[9]
Q4: The NMR spectrum is completely inconsistent with any expected structure, showing unusual chemical shifts and the disappearance of the pyrimidinone core signals. What should I consider?
A drastic change in the spectroscopic data points towards a ring-opening or rearrangement reaction. The pyrimidine ring, while aromatic, is not indestructible.
Causality:
-
Base-Mediated Ring Opening: Strong bases, such as aqueous NaOH, can initiate a nucleophilic attack on the pyrimidine ring, leading to cleavage and rearrangement. This can occur through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.[12]
-
Photochemical Ring Opening: As an alternative to dimerization, UV irradiation can also cause a Norrish type I α-cleavage, leading to open-ring conjugated isocyanates.[13] This is a more destructive pathway that fundamentally alters the core scaffold.
Summary of Potential Byproducts
The table below summarizes key identification data for common unexpected products.
| Unexpected Product | Mass Change (vs. Expected) | Key ¹H NMR Signature | Key ¹³C NMR Signature |
| Debrominated Product | -79.9 Da | Disappearance of C5-H signal (if present) and appearance of a new aromatic singlet. | Significant upfield shift for C5. |
| Covalent Dimer | + Mass of Starting Material | Broadening of signals; complex, often unresolvable multiplets. | Doubling of signals or significant complexity. |
| Ring-Opened Product | No predictable change | Disappearance of characteristic pyrimidinone N-H and aromatic signals; appearance of aliphatic or olefinic protons. | Loss of aromatic carbon signals; appearance of carbonyls (e.g., isocyanate ~160-170 ppm) or sp³ carbons. |
| N-Alkylated Isomer | No change (isomer) | Shift of the N-H proton signal; changes in the chemical shifts of adjacent protons (C6-OH, C2-CH₃). | Shifts in the positions of C4, C5, and C6 signals. |
| O-Alkylated Isomer | No change (isomer) | Disappearance of the O-H proton; appearance of new signals corresponding to the alkyl group ether linkage. | Significant downfield shift of the C6 signal due to O-alkylation. |
Experimental Protocols & Characterization
Protocol 1: Standard Characterization of a Crude Reaction Mixture
This protocol provides a systematic approach to analyzing your reaction mixture to identify both the desired product and potential impurities.
Objective: To obtain a clear snapshot of all components in the crude reaction mixture before purification.
Methodology:
-
Work-up: After the reaction is complete, quench it appropriately. Perform a standard liquid-liquid extraction (e.g., with ethyl acetate and water/brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Crucially, do not over-dry or heat excessively, as this can degrade products.
-
LC-MS Analysis:
-
Dissolve a small sample of the crude residue in a suitable solvent (e.g., MeOH or ACN).
-
Inject onto a reverse-phase C18 column.
-
Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Monitor the UV chromatogram and the total ion chromatogram (TIC). Correlate peaks and check the mass for each component. Look for masses corresponding to the possibilities in the table above.
-
-
¹H NMR Analysis:
-
Dissolve a representative sample of the crude material in a deuterated solvent (e.g., DMSO-d₆, which is excellent for solubilizing polar heterocyclic compounds and observing exchangeable N-H and O-H protons).
-
Acquire a standard ¹H NMR spectrum.
-
Integrate all peaks to estimate the relative ratios of the different species. Look for the characteristic signatures outlined in the table.
-
-
Data Correlation: Use the LC-MS and NMR data together to propose structures for the major byproducts.
Characterization Logic Diagram
Caption: A complementary approach to byproduct characterization.
Preventative Measures & Optimization
Q5: How can I minimize or prevent the formation of these unexpected products?
To Prevent Debromination:
-
Choice of Base: Switch from strong, potentially hydride-donating bases like NaOtBu to weaker, non-nucleophilic inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7]
-
Solvent Purity: Use anhydrous, degassed solvents to minimize sources of protons and water.
-
Ligand Choice: In Pd-catalyzed reactions, employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the desired reductive elimination step, which can outcompete the dehalogenation pathway.[7]
-
Temperature Control: Run the reaction at the lowest effective temperature to disfavor side reactions.
To Prevent Dimerization and Ring Opening:
-
Protect from Light: If you suspect photochemical side reactions, conduct the experiment in a flask wrapped in aluminum foil and minimize exposure to ambient light, especially during long reaction times.
-
Control Basicity and Nucleophiles: Avoid using overly strong bases (like NaOH or KOH) unless a specific transformation is desired. Be mindful that nucleophiles intended for the C5 position could potentially attack the ring itself under harsh conditions.
To Control N- vs. O-Alkylation Selectivity:
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while polar protic solvents can favor N-alkylation.
-
Counter-ion Effects: The choice of base and its counter-ion (e.g., K₂CO₃ vs. NaH) can influence the nucleophilicity of the different sites on the pyrimidinone ring.
-
Steric Hindrance: The steric bulk of your alkylating agent and the substituents on the pyrimidinone ring can direct the reaction to the more accessible site.
By understanding the potential side reactions and their underlying causes, you can proactively design more robust experiments, leading to higher yields and cleaner product profiles.
References
- Photochemical Ring-Opening Reaction in 2(1H)-Pyrimidinones: A Matrix Isolation Study. The Journal of Physical Chemistry A.
- Pyrimidine dimer. Wikipedia.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
- Computational studies of pyrimidine ring-opening.
- Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry.
- Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal c
- Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing.
- Schematic representation of pyrimidine dimers formation after DNA...
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Pyrimidine ring opening mechanism.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
- preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions. BenchChem.
- N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- NOTE Synthesis and Characterization of Some Pyrimidinone Deriv
- Pyrimidine Dimers - MeSH. NCBI.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- Dehalogen
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- IR, NMR spectral data of pyrimidine derivatives.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC - NIH.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH.
Sources
- 1. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine Dimers - MeSH - NCBI [ncbi.nlm.nih.gov]
- 12. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one vs 5-chloro-6-hydroxy-2-methylpyrimidin-4(1H)-one reactivity
An In-Depth Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-6-hydroxy-2-methylpyrimidin-4(1H)-one
For professionals engaged in the intricate process of drug discovery and development, the selection of appropriate chemical building blocks is a decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. The pyrimidine scaffold is a cornerstone of medicinal chemistry, and its functionalization is key to modulating biological activity. Halogenated pyrimidines, in particular, serve as exceptionally versatile intermediates.
This guide provides a detailed, evidence-based comparison of two closely related and highly valuable pyrimidinone building blocks: 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one and 5-Chloro-6-hydroxy-2-methylpyrimidin-4(1H)-one . Our analysis will delve into the fundamental principles governing their reactivity, supported by established experimental data for analogous systems, to empower researchers with the insights needed to make strategic synthetic choices.
Foundational Comparison: Structural and Electronic Properties
At a glance, the two molecules are structurally analogous, with the only distinction being the halogen substituent at the C5 position. However, this seemingly minor difference has profound implications for the molecule's electronic character and, consequently, its chemical reactivity.
| Property | This compound | 5-Chloro-6-hydroxy-2-methylpyrimidin-4(1H)-one |
| CAS Number | 4722-76-3 | 7752-72-9 |
| Molecular Formula | C₅H₅BrN₂O₂ | C₅H₅ClN₂O₂ |
| Molecular Weight | 205.01 g/mol | 160.56 g/mol |
| Appearance | Solid | White to light yellow Solid |
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is central to its chemical behavior, particularly its susceptibility to nucleophilic attack. The reactivity of the C5-halogen bond is primarily governed by two factors:
-
Carbon-Halogen (C-X) Bond Strength: The C-Br bond is significantly weaker and longer than the C-Cl bond. This is a direct consequence of the larger atomic radius of bromine and the less effective orbital overlap with carbon. The generally accepted order of C-X bond dissociation energy is C-F > C-Cl > C-Br > C-I.
-
Leaving Group Ability: The stability of the halide anion (X⁻) plays a crucial role in many substitution reactions. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more capable of stabilizing the negative charge over its larger, more polarizable electron cloud.
Comparative Reactivity in Key Synthetic Transformations
The differences in C-X bond strength and leaving group ability directly translate into distinct reactivity profiles in two of the most important classes of reactions in modern drug discovery: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are indispensable for forming new carbon-carbon and carbon-heteroatom bonds. The critical, and often rate-determining, step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
The reactivity of halopyrimidines in this step follows a well-established trend: I > Br > Cl > F .
This hierarchy is inversely correlated with the C-X bond strength. The weaker C-Br bond in This compound undergoes oxidative addition much more readily than the stronger C-Cl bond in its chloro-counterpart.
Practical Implications:
-
Milder Conditions: The bromo-derivative often requires lower temperatures, shorter reaction times, and less activated (or lower loadings of) palladium catalysts to achieve high yields.
-
Greater Versatility: The enhanced reactivity of the C-Br bond makes the bromo-compound the substrate of choice for more challenging coupling reactions or for use with less reactive coupling partners.
-
Orthogonal Reactivity: In molecules containing both chlorine and bromine atoms, the C-Br bond can be selectively functionalized via cross-coupling while leaving the C-Cl bond intact for subsequent transformations.
Diagram 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle
Caption: Catalytic cycle for Suzuki cross-coupling, highlighting the rate-determining oxidative addition step where C-Br bonds react faster than C-Cl bonds.
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions, a process crucial for introducing nucleophiles like amines, alkoxides, or thiolates. The mechanism typically proceeds in two steps: (1) attack by the nucleophile to form a high-energy, anionic Meisenheimer intermediate, and (2) departure of the leaving group to restore aromaticity.
While the stability of the Meisenheimer intermediate is key, the facility of the second step—the expulsion of the halide—is directly related to its leaving group ability. As established, bromide is a superior leaving group to chloride. Therefore, This compound is expected to be more reactive in SNAr reactions than its chloro-analog. This increased reactivity often translates to higher yields and the ability to perform substitutions under less forcing conditions.
Diagram 2: Generalized Nucleophilic Aromatic Substitution (SNAr) Mechanism
The Enigmatic Bioactivity of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Comparative Guide Based on Structural Analogs
In the vast landscape of heterocyclic chemistry, pyrimidine and its derivatives stand out as a cornerstone for the development of a multitude of biologically active compounds.[1] Their presence in the fundamental building blocks of life, such as nucleic acids, has made them a prime scaffold for medicinal chemists. The strategic modification of the pyrimidine ring, particularly through halogenation, has been a fruitful avenue in the quest for novel therapeutic agents.[2] This guide delves into the prospective biological activity of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, a compound of interest whose specific biological profile remains largely uncharted in public-domain research. In the absence of direct experimental data for this specific molecule, this guide will provide a comparative analysis based on the known biological activities of structurally similar compounds, offering a predictive insight into its potential as an antiviral, antimicrobial, and cytotoxic agent.
The Pyrimidinone Core: A Privileged Scaffold
The pyrimidinone ring system is a recurring motif in a wide array of pharmacologically active molecules. Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal candidate for molecular recognition by biological targets. The introduction of a bromine atom at the 5-position, a hydroxyl group at the 6-position, and a methyl group at the 2-position of the pyrimidin-4(1H)-one core, as in our topic compound, is expected to significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.
Comparative Analysis: Insights from a Structurally Related Series
Antiviral and Cytotoxic Profile
A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with varying substituents at the C-6 position were synthesized and evaluated for their antiviral activity against a panel of viruses.[3] The study revealed that while some of these compounds exhibited antiviral activity, this activity was often observed at concentrations close to their cytotoxic threshold, indicating a narrow therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of Selected 2-amino-5-bromo-4(3H)-pyrimidinone Analogs [3]
| Compound | C-6 Substituent | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| 14a | n-Propyl | >100 | >100 | - |
| 14b | n-Butyl | 50-100 | 100 | ~1-2 |
| 14e | 2-hydroxy-2-methylpropyl | 20-50 | 50-100 | ~2-5 |
| 14f | 2-(4-chlorophenyl)-2-hydroxyethyl | 10-20 | 20-50 | ~2-2.5 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's specificity for antiviral activity over cytotoxicity.
The data suggests that the nature of the substituent at the C-6 position plays a crucial role in both the antiviral potency and the cytotoxicity of these 5-bromopyrimidinones. The introduction of larger and more functionalized groups at this position appears to enhance antiviral activity, albeit with a concomitant increase in cytotoxicity. This structure-activity relationship (SAR) provides a valuable framework for predicting the behavior of this compound. The presence of a hydroxyl group at the C-6 position in our topic compound could potentially influence its interaction with biological targets and its overall activity profile.
Proposed Mechanism of Action: A Look at Brominated Compounds
The biological activity of brominated organic compounds is often attributed to their ability to act as alkylating agents or to participate in halogen bonding. In the context of antiviral and antimicrobial activity, these compounds can potentially inhibit key viral or microbial enzymes through covalent modification of active site residues, such as cysteine.[4] For instance, the antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox) is known to exert its effect through the oxidation of essential protein thiols.[4]
Experimental Protocols: A Guide to Biological Evaluation
To ascertain the biological activity of this compound, a series of standardized in vitro assays would be required. Below are detailed protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to host cells.
Materials:
-
Human cell line (e.g., HeLa, Vero)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
6-well plates
-
Minimum Essential Medium (MEM)
-
Agarose
-
Neutral Red stain
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with the virus at a known multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a medium containing 0.5% agarose and the compound dilutions.
-
Incubate the plates until plaques are visible.
-
Fix the cells and stain with Neutral Red.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Bacterial/fungal inoculum
-
Resazurin (optional, as a viability indicator)
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The comparative analysis presented in this guide, based on the biological activities of structurally related 5-bromo-pyrimidinone derivatives, suggests that this compound holds potential as a biologically active agent. The presence of the 5-bromo substituent is a key feature in many active pyrimidine analogs. However, the narrow therapeutic window observed in its close structural relatives underscores the importance of thorough experimental evaluation.
Future research should focus on the synthesis and in vitro biological testing of this compound to definitively determine its antiviral, antimicrobial, and cytotoxic profiles. Structure-activity relationship studies, varying the substituents at the N-1, C-2, and C-6 positions, would be invaluable in optimizing the activity and selectivity of this promising scaffold. Such investigations will be crucial in unlocking the full therapeutic potential of this and other novel pyrimidinone derivatives.
References
- Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1579-1582.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of clinical virology, 30(2), 115-133.
- Barreca, M. L., Chimirri, A., De Luca, L., Monforte, A. M., Monforte, P., Rao, A., ... & Zappalà, M. (2001). Synthesis and anti-HIV-1 activity of 6-substituted-2-(benzyl)-5-bromo-4(3H)-pyrimidinone derivatives. Bioorganic & medicinal chemistry letters, 11(13), 1791-1794.
- El-Naggar, A. M., Abou-El-Regal, M. M., El-Metwally, S. A., Sherbiny, F. F., & Eissa, I. H. (2017). Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents. Molecular diversity, 21(4), 967-983.
- Olsen, C. E., Blindheim, F. H., Søgaard, C. K., Røst, L. M., Singleton, A. H., Bergum, O. E., ... & Hoff, B. H. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4768.
- Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2012).
- Shepherd, J. A., & Gilbert, P. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1, 3-dioxane (bronidox). Journal of applied bacteriology, 61(2), 139-146.
- Awad, S. M., Fathalla, O. A., Wietrzyk, J., Milczarek, M., Soliman, A. M., & Mohamed, M. S. (2015). Synthesis of new pyrimidine derivatives and their antiproliferative activity against selected human cancer cell lines.
- Cocco, M. T., Congiu, C., Onnis, V., & Piras, R. (2001).
- Helwa, A. A., Gedawy, E. M., Abou-Seri, S. M., Taher, A. T., & El-Ansary, A. K. (2018). Synthesis and bioactivity evaluation of new pyrimidinone-5-carbonitriles as potential anticancer and antimicrobial agents.
- Pinto, E., Hrimpeng, K., Guedes, R. C., Palmeira, A., & Sousa, E. (2021). Antifungal Activity of a Library of Aminothioxanthones. Molecules, 26(11), 3291.
- World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. WJARR, 11(03), 232-250.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR, 13(3), 1-13.
- Current Medicinal Chemistry. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(30), 5096-5118.
- Bioorganic & Medicinal Chemistry. (2013). Chemical, Biochemical and Microbiological Properties of a Brominated Nitrovinylfuran With Broad-Spectrum Antibacterial Activity. Bioorganic & Medicinal Chemistry, 21(4), 867-874.
- ACS Medicinal Chemistry Letters. (2012). Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H. ACS Medicinal Chemistry Letters, 3(10), 811-815.
- Bioinorganic Chemistry and Applications. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
-
Molecularinfo.com. 5-Bromo-6-methyl-4-pyrimidinamine. [Link]
- Academia Open. (2025). Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Academia Open, 11, 1-11.
- Acta Crystallographica Section E: Crystallographic Communications. (2017). (5-Bromo-2-hydroxyphenyl)(4-propylcyclohexyl)methanone.
-
Drug-Design.org. Structure Activity Relationships. [Link]
- MDPI. (2023).
- ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4036-4053.
- MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7543.
- ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 46845-46861.
- MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4945.
Sources
- 1. achmem.com [achmem.com]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one and its structural analogs. Due to the limited availability of public experimental spectral data for the target compound, this guide leverages data from closely related analogs to predict and interpret its spectroscopic characteristics. This approach provides a robust framework for the identification and characterization of this compound and its derivatives in a research setting.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The substituents on the pyrimidine ring, a bromine atom, a hydroxyl group, and a methyl group, are expected to significantly influence its chemical reactivity and spectroscopic properties. Understanding these properties is crucial for its potential applications in medicinal chemistry and drug development.
This guide will focus on the comparative analysis of this compound with two key structural analogs:
-
4,6-Dihydroxy-2-methylpyrimidine: This analog lacks the bromine atom at the 5-position, providing a baseline spectrum for the core structure.
-
5-Bromouracil: This analog shares the 5-bromo-pyrimidin-4(1H)-one substructure but lacks the 2-methyl and 6-hydroxy groups.
By comparing the experimental data of these analogs, we can deduce the spectroscopic features of this compound.
Chemical Structures
The structures of the target compound and its analogs are presented below.
Caption: Chemical structures of the compounds under investigation.
Comparative Spectroscopic Analysis
This section details the predicted and experimental spectroscopic data for the target compound and its analogs across various techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR Spectroscopy
-
4,6-Dihydroxy-2-methylpyrimidine: The ¹H NMR spectrum of this compound is expected to show a singlet for the C5-proton and a singlet for the methyl protons. The protons of the hydroxyl and amine groups may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.[1]
-
5-Bromouracil: The most prominent feature in the ¹H NMR spectrum of 5-bromouracil is a singlet for the C6-proton, typically found downfield due to the deshielding effect of the adjacent carbonyl group and the bromine atom. The N-H protons will appear as broad singlets.[2]
-
This compound (Predicted): Based on the analogs, the ¹H NMR spectrum is predicted to show a singlet for the methyl protons (around 2.2-2.5 ppm). Due to the absence of a proton at C5, there will be no signal in the aromatic region corresponding to a pyrimidine ring proton. The N-H and O-H protons are expected to be visible as broad singlets, with their positions being solvent and temperature-dependent.
¹³C NMR Spectroscopy
-
4,6-Dihydroxy-2-methylpyrimidine: The ¹³C NMR spectrum will display signals for the methyl carbon and the three distinct pyrimidine ring carbons. The carbons attached to the hydroxyl and nitrogen atoms (C4 and C6) will be significantly downfield.[1]
-
5-Bromouracil: The ¹³C NMR spectrum of 5-bromouracil will show signals for the two carbonyl carbons (C2 and C4) at the downfield end of the spectrum. The carbon bearing the bromine atom (C5) will be shifted upfield compared to the unsubstituted carbon, while the C6 carbon will also have a characteristic chemical shift.
-
This compound (Predicted): The predicted ¹³C NMR spectrum will show five distinct signals. The methyl carbon will appear at the upfield end (around 20 ppm). The C2 carbon, attached to two nitrogen atoms and a methyl group, will be significantly downfield. The C4 and C6 carbons, bonded to oxygen and nitrogen, will also be downfield. The C5 carbon, directly attached to the bromine atom, will have its chemical shift influenced by the halogen's inductive effect.
Summary of NMR Data
| Compound | ¹H NMR (δ, ppm) (Predicted/Experimental) | ¹³C NMR (δ, ppm) (Predicted/Experimental) |
| This compound | ~2.3 (s, 3H, CH₃), Broad singlets for NH and OH | ~20 (CH₃), ~100 (C5), ~150 (C2), ~160 (C4), ~165 (C6) |
| 4,6-Dihydroxy-2-methylpyrimidine | ~2.1 (s, 3H, CH₃), ~5.0 (s, 1H, C5-H), Broad singlets for NH and OH[1] | ~23 (CH₃), ~85 (C5), ~155 (C2), ~165 (C4, C6)[1] |
| 5-Bromouracil | ~8.0 (s, 1H, C6-H), ~11.0 (br s, 1H, N1-H), ~11.5 (br s, 1H, N3-H)[2] | ~100 (C5), ~140 (C6), ~150 (C4), ~160 (C2) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
4,6-Dihydroxy-2-methylpyrimidine: The IR spectrum will show characteristic broad absorption bands for the O-H and N-H stretching vibrations in the region of 3000-3500 cm⁻¹. Strong absorptions corresponding to C=O stretching will be observed around 1650-1700 cm⁻¹.[1]
-
5-Bromouracil: Similar to the above, the IR spectrum will be dominated by N-H and C=O stretching vibrations. The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.[3]
-
This compound (Predicted): The IR spectrum is expected to show broad O-H and N-H stretching bands in the 3000-3500 cm⁻¹ region. A strong C=O stretching band should be present around 1650-1700 cm⁻¹. The C-Br stretch will be in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
4,6-Dihydroxy-2-methylpyrimidine: The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Fragmentation may involve the loss of small neutral molecules like CO or HCN.
-
5-Bromouracil: A key feature in the mass spectrum of 5-bromouracil is the isotopic pattern of the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4]
-
This compound (Predicted): The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the bromine atom. The molecular weight of the compound is 205.01 g/mol .[5][6][7][8][9][10][11][12] Fragmentation pathways could involve the loss of the methyl group, CO, HCN, or the bromine atom.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
-
4,6-Dihydroxypyrimidine Derivatives: These compounds typically exhibit strong UV absorption maxima in the range of 250-280 nm, which can be influenced by pH and solvent.[13]
-
5-Bromouracil: 5-Bromouracil also shows a strong absorption in the UV region, with a λmax around 275-280 nm.[4]
-
This compound (Predicted): It is predicted that this compound will have a λmax in the range of 260-290 nm, characteristic of substituted pyrimidine systems. The exact position of the maximum absorption will be dependent on the solvent and the tautomeric form present in the solution.
Experimental Protocols
Detailed, step-by-step methodologies for the key experiments cited are provided below.
NMR Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, 4-second acquisition time, and 1-second relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (Electron Impact)
Caption: General workflow for Electron Impact Mass Spectrometry.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
References
-
PubChem. 4,6-Dihydroxy-2-methylpyrimidine. [Link]
-
SpectraBase. 5-Bromouracil. [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]
-
PubChem. 5-Bromouracil. [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
-
SpectraBase. 2-METHOXY-4,6-DIHYDROXY-PYRIMIDINE - Optional[13C NMR] - Chemical Shifts. [Link]
-
ChemWhat. 5-bromo-2-methyl-1H-pyrimidine-4,6-dione CAS#: 4722-76-3. [Link]
-
ResearchGate. Synthesis of new 6-hydroxypyrimidine-4(3Н)-onе derivatives. [Link]
-
SpectraBase. 5-BROMO-6-(4-METHYLPHENYL)-2,3-DIHYDROFURO-[2,3-D]-PYRIMIDIN-2-ONE - Optional[13C NMR] - Chemical Shifts. [Link]
-
National Center for Biotechnology Information. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]
-
MDPI. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]
-
AIP Publishing. Nitrosation Particularities of 2-Alkylsubstituted 6- Hydroxypyrimidine-4(3H)-ones. [Link]
-
SpectraBase. 5-Bromo-2-methylpyrimidine. [Link]
-
SpectraBase. 5-bromo-6-methyl-4(3H)-pyrimidinone - Optional[1H NMR] - Chemical Shifts. [Link]
-
Ottokemi. 5-Bromo uracil, GR 98%+. [Link]
-
ResearchGate. Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
PubChem. 5-bromo-4,6-dimethoxy-1H-pyrimidin-2-one. [Link]
-
NIST WebBook. Pyrimidine, 4-methyl-. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
-
National Center for Biotechnology Information. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. [Link]
-
NIST WebBook. 4,6-Dihydroxypyrimidine, 2TMS derivative. [Link]
-
PubChemLite. 5-bromo-2-hydroxy-4-methylpyridine (C6H6BrNO). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nuclear magnetic resonance spectra database - Wikipedia [en.wikipedia.org]
- 3. app.nmrium.com [app.nmrium.com]
- 4. NMR Database for Faster Structural Data | CAS [cas.org]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 4722-76-3 [sigmaaldrich.com]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. achmem.com [achmem.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Simulate and predict NMR spectra [nmrdb.org]
- 13. Visualizer loader [nmrdb.org]
A Comparative Guide to the Synthesis of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Novel Regioselective Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the efficient and selective synthesis of heterocyclic scaffolds is of paramount importance. The pyrimidinone core, a privileged structure in medicinal chemistry, is a constituent of numerous therapeutic agents. This guide provides an in-depth comparison of a traditional synthetic approach to 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one with a novel, regioselective strategy, offering insights into the practical advantages and mechanistic underpinnings of each route.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Traditional synthetic methodologies for such substituted pyrimidinones often involve multi-step sequences that may lack regiocontrol and result in modest yields. This guide validates a new synthetic route that leverages the principles of directed ortho-metalation to achieve a more efficient and selective synthesis.
Traditional Synthetic Route: A Stepwise Approach
The conventional synthesis of this compound typically follows a two-step process: the initial formation of the pyrimidinone ring, followed by electrophilic bromination.
Step 1: Pinner Synthesis of 2-Methyl-6-hydroxypyrimidin-4(1H)-one
The Pinner synthesis is a classical method for the preparation of pyrimidines from an amidine and a β-ketoester.[1][2][3] In this case, acetamidine reacts with ethyl acetoacetate to form the pyrimidinone core.
Step 2: Electrophilic Bromination
The subsequent introduction of the bromine atom at the C5 position is typically achieved through electrophilic substitution using a brominating agent like N-Bromosuccinimide (NBS).[4]
A Novel Regioselective Synthetic Route
The proposed new route aims to overcome the limitations of the traditional method by employing a regioselective strategy that offers greater control over the substitution pattern and potentially higher yields. This approach is based on the principles of directed ortho-metalation (DoM), a powerful tool for the functionalization of aromatic and heteroaromatic rings.[5][6][7]
This novel one-pot approach involves the direct synthesis of the 5-bromo-pyrimidinone derivative from 2-bromomalonaldehyde and an amidine.[8] This method circumvents the need for a separate bromination step, thereby improving atom economy and reducing the number of synthetic operations.
Comparative Analysis
| Parameter | Traditional Route | Novel Regioselective Route |
| Number of Steps | 2 | 1 |
| Key Reactions | Pinner Synthesis, Electrophilic Bromination | One-Pot Condensation |
| Reagents | Acetamidine, Ethyl Acetoacetate, NBS | 2-Bromomalonaldehyde, Acetamidine Hydrochloride |
| Reported Yield | Moderate (Varies with each step) | Good (Reported up to 43% for a similar 2-methyl-5-bromopyrimidine)[8] |
| Regioselectivity | Bromination can sometimes lead to side products | High, directed by the starting materials |
| Scalability | Can be challenging due to multi-step nature | Potentially more scalable due to one-pot nature |
| Green Chemistry | Involves halogenated waste from bromination | More atom-economical |
Experimental Protocols
Traditional Route Protocol
Step 1: Synthesis of 2-Methyl-6-hydroxypyrimidin-4(1H)-one (via Pinner Synthesis)
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add acetamidine hydrochloride and ethyl acetoacetate.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of this compound
-
Dissolve 2-Methyl-6-hydroxypyrimidin-4(1H)-one in a suitable solvent (e.g., DMF or acetic acid).
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.[4]
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.
Novel Regioselective Route Protocol
One-Pot Synthesis of this compound
-
To a solution of 2-bromomalonaldehyde in a protic acid solvent (e.g., glacial acetic acid), add a molecular sieve (e.g., 3A).[8]
-
Heat the mixture to 80°C.
-
Slowly add a solution of acetamidine hydrochloride in the same solvent over 30 minutes.[8]
-
Increase the temperature to 100°C and maintain for 5-8 hours, monitoring the reaction by HPLC or TLC.[8]
-
After completion, cool the reaction to room temperature and add water to precipitate the product.
-
Filter the crude product and purify by recrystallization or column chromatography.
Mechanistic Insights
Traditional Route: Pinner Synthesis and Electrophilic Aromatic Substitution
The Pinner synthesis proceeds through the initial formation of an N-acetoacetylamidine intermediate, which then undergoes cyclization and dehydration to form the pyrimidinone ring. The subsequent bromination is a typical electrophilic aromatic substitution, where the pyrimidinone ring is activated towards electrophilic attack at the C5 position.
Caption: Workflow of the Traditional Synthetic Route.
Novel Route: Directed Condensation
The novel one-pot synthesis relies on the direct condensation of 2-bromomalonaldehyde with acetamidine. The presence of the bromine atom on the malonaldehyde directs the cyclization to exclusively form the 5-bromo-substituted pyrimidinone, thus ensuring high regioselectivity.
Caption: Workflow of the Novel Regioselective Synthetic Route.
Conclusion
The validation of this novel, one-pot regioselective synthesis of this compound presents a significant advancement over traditional multi-step methods. The improved efficiency, higher selectivity, and operational simplicity make it an attractive strategy for researchers in drug discovery and development. The principles of this approach can likely be extended to the synthesis of other similarly substituted pyrimidinone derivatives, opening new avenues for the rapid generation of compound libraries for biological screening.
References
-
Theochem @ Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis. [Link]
-
Muniz, R., & Juaristi, E. (2003). A simple, efficient and cost effective method is described for the synthesis of Biginelli type heterocyclic compounds of dihydropyrimidinones analogous. PubMed Central. [Link]
-
Taylor & Francis Online. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. [Link]
-
Arkivoc. (2007). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]
-
SciELO México. (2014). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Grokipedia. Directed ortho metalation. [Link]
-
Scribd. Directed Ortho Metalation Guide. [Link]
-
Slideshare. (2017). Pinner pyrimidine synthesis. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
ResearchGate. One-pot synthesis of pyrimidones and 3-hydroxypyrazoles initiated by CuI-catalyzed carboxylation of terminal alkynes.76 phen=phenanthroline. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
Slideshare. (2017). Pinner pyrimidine synthesis. [Link]
-
MDPI. (2022). An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids. [Link]
-
ResearchGate. (2015). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Oriental Journal of Chemistry. (2014). An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions. [Link]
-
ResearchGate. (2009). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]
-
PubMed Central. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
CORE. (2011). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
PubMed. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
- Google Patents. (2012).
-
OMICS International. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. [Link]
-
ResearchGate. (2017). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2-DME, rt,.... [Link]
-
MDPI. (2021). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. [Link]
-
ResearchGate. (2021). Examples of regioselective synthesis employing ynones. Highlights the obtention of the intermediate 37. [Link]
-
ResearchGate. (2017). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. [Link]
-
PubMed Central. (2014). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]
-
RSC Publishing. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. [Link]
-
Science of Synthesis. (2004). 6.2.1.1.4.4.2. Mercuration. [Link]
-
PubMed. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. [Link]
-
National Institutes of Health. (2016). Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. scribd.com [scribd.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro Efficacy of 5-Bromopyrimidinone Derivatives
This guide provides an in-depth comparative analysis of the in vitro biological activity of a series of 5-bromo-pyrimidinone derivatives. While the initial focus was on the 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one scaffold, this guide centers on a closely related and well-documented series: 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-ones . The experimental data presented herein is derived from a comprehensive study by Singh, K. et al., which systematically explores the structure-activity relationships of these compounds against various viral strains. This guide will dissect their findings, offering insights into the therapeutic potential of this heterocyclic core and the methodologies used to evaluate it.
Introduction: The Pyrimidinone Scaffold in Medicinal Chemistry
The pyrimidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. Its ability to engage in multiple hydrogen bonds and other non-covalent interactions makes it an ideal framework for designing targeted therapeutics. The introduction of a bromine atom at the C-5 position and various substituents at the C-6 position allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological efficacy and selectivity. This guide focuses on a series of such derivatives to elucidate how modifications to the C-6 substituent impact their antiviral and cytotoxic profiles.
Comparative Antiviral Efficacy and Cytotoxicity
The primary measure of a compound's potential as an antiviral agent is its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This relationship is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀). A higher SI value indicates greater selectivity and a more promising therapeutic window.
The antiviral activity of a series of 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-one derivatives was evaluated against a panel of viruses in HEL (human embryonic lung), Vero, and CRFK (Crandell-Rees Feline Kidney) cell cultures. The data reveals that while several derivatives exhibited antiviral activity, this was often coupled with significant cytotoxicity.[1]
Table 1: Comparative In Vitro Antiviral and Cytotoxic Activity of 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-one Derivatives[1]
| Compound ID | C-6 Substituent | Virus Strain | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| 14a | Methyl | Feline Corona Virus (FIPV) | 2.5 | 5 | 2 |
| 14b | Butyl | Feline Herpes Virus (FHV) | 5 | 5 | 1 |
| 14f | Phenyl | Feline Corona Virus (FIPV) | 5 | 10 | 2 |
| 14g | 4-Chlorophenyl | Feline Corona Virus (FIPV) | 2.5 | 10 | 4 |
| 14h | 2,4-Dichlorophenyl | Feline Corona Virus (FIPV) | 2.5 | 10 | 4 |
Note: Data is selectively presented from the study by Singh, K. et al. to highlight key findings. EC₅₀ is the concentration that inhibits virus-induced cytopathicity by 50%. CC₅₀ is the concentration that reduces the viability of uninfected host cells by 50%.
Interpretation of Results:
The data indicates that several compounds, particularly those with aromatic substituents at the C-6 position (14f, 14g, 14h ), showed activity against Feline Corona Virus. However, their selectivity indices are low (2-4), suggesting that the observed antiviral effect occurs at concentrations close to the cytotoxic threshold.[1] This is a critical observation, as it highlights the primary challenge in developing these compounds into viable drugs: separating antiviral efficacy from host cell toxicity. The study concluded that while some derivatives were active, they were only effective near their toxicity threshold, underscoring the need for further structural modifications to improve the therapeutic window.[1]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, understanding the methods used to generate the efficacy data is paramount. The following protocols are based on the methodologies described in the reference study.[1]
General Workflow for Synthesis and Evaluation
The logical progression from compound synthesis to biological evaluation is crucial for systematic drug discovery. This workflow ensures that newly created chemical entities are rigorously tested for their intended biological effects and potential liabilities.
Figure 1. General workflow from synthesis to in vitro evaluation.
Antiviral Activity Assay (Cytopathicity Inhibition)
The efficacy of the compounds was determined by their ability to protect host cells from the virus-induced cytopathic effect (CPE).
Principle: This cell-based assay visually or spectrophotometrically measures the extent to which a compound can prevent a virus from killing host cells.
Step-by-Step Protocol:
-
Cell Plating: Seed host cells (e.g., CRFK) into 96-well microtiter plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells. Add the diluted compounds to the wells, followed by a predetermined amount of virus (e.g., Feline Corona Virus).
-
Controls: Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).
-
Assessment of CPE: Microscopically examine the cell monolayers to assess the degree of protection from viral CPE. Alternatively, quantify cell viability using a colorimetric method (e.g., MTT assay).
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, using dose-response curve analysis.
Cytotoxicity Assay
This assay is performed in parallel to the antiviral assay to determine the toxicity of the compounds to the host cells in the absence of a virus.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Plating: Seed host cells into 96-well plates as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells (without virus).
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50% compared to untreated controls.
Structure-Activity Relationship (SAR) and Future Outlook
The logical relationship between a compound's chemical structure and its resulting biological activity is the cornerstone of medicinal chemistry. Analyzing the SAR provides a roadmap for designing more potent and selective derivatives.
Figure 2. Structure-Activity Relationship (SAR) logic diagram.
The study by Singh, K. et al. provides initial SAR insights.[1] The introduction of aromatic rings at the C-6 position appears to be favorable for activity against Feline Corona Virus compared to simple alkyl chains. The presence of electron-withdrawing groups (e.g., chlorine) on the phenyl ring (14g, 14h ) did not significantly improve efficacy over the unsubstituted phenyl ring (14f ) but maintained the activity.
The critical takeaway is the persistent cytotoxicity. Future research should focus on modifications that increase the selectivity index. This could involve:
-
Exploring different substituents at the C-2 position: Replacing the 2-amino group with the originally proposed 2-methyl group or other small moieties could alter the molecule's interaction with cellular targets, potentially reducing toxicity.
-
Introducing diverse C-6 substituents: Incorporating more complex or heterocyclic side chains could lead to more specific interactions with viral proteins over host cell components.
-
Mechanism of Action Studies: Elucidating the specific molecular target of these compounds would enable a more rational, structure-based drug design approach to improve selectivity.
Conclusion
The 2-amino-5-bromo-6-substituted-pyrimidin-4(3H)-one scaffold demonstrates tangible, albeit non-selective, in vitro antiviral activity. The available data provides a valuable starting point for further medicinal chemistry efforts. The primary hurdle for this compound class is overcoming the narrow therapeutic window. By systematically applying the principles of structure-activity relationship analysis and employing robust in vitro screening cascades as detailed in this guide, researchers can work towards engineering novel pyrimidinone derivatives with improved selectivity and greater potential as clinical candidates.
References
-
Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1579-1583. [Link]
Sources
The Structure-Activity Relationship of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one Analogs: A Comparative Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent ability to mimic endogenous purines and pyrimidines, coupled with its synthetic tractability, makes it a privileged structure in the design of novel therapeutics. This guide delves into the structure-activity relationship (SAR) of a specific, yet highly promising, class of pyrimidine derivatives: 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one analogs.
Our focus will be on understanding how substitutions at key positions of this pyrimidinone core influence biological activity, with a particular emphasis on their potential as kinase inhibitors. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[3][4] The insights presented herein are synthesized from established principles of medicinal chemistry and data from studies on structurally related pyrimidinone analogs, providing a predictive framework for the rational design of more potent and selective agents.
The Core Scaffold: A Platform for Diverse Functionality
The this compound scaffold presents several key features that are crucial for its biological activity. The pyrimidinone ring itself can engage in essential hydrogen bonding interactions within the ATP-binding site of kinases, mimicking the adenine base of ATP.[5] The 5-bromo substituent is a particularly interesting feature; its electron-withdrawing nature can influence the acidity of the neighboring hydroxyl group and the overall electron distribution of the ring. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The 6-hydroxy group is a key hydrogen bond donor and acceptor, often critical for anchoring the molecule in the active site. The 2-methyl group provides a point for further substitution to explore different pockets within the enzyme's active site.
Synthesis of this compound Analogs: A General Protocol
The synthesis of the core scaffold and its analogs can be achieved through a multi-step process, a general representation of which is provided below. This protocol is a composite of established methods for the synthesis of substituted pyrimidinones.[6]
Experimental Protocol: Synthesis of 2,5,6-substituted Pyrimidin-4(1H)-ones
-
Step 1: Condensation to form the Pyrimidinone Core.
-
To a solution of an appropriate amidine hydrochloride (e.g., acetamidine hydrochloride for the 2-methyl analog) in a suitable solvent such as ethanol, add a solution of a substituted malonic ester (e.g., diethyl 2-bromomalonate).
-
Add a base, such as sodium ethoxide, to facilitate the condensation reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
The resulting precipitate, the pyrimidinone core, is collected by filtration, washed, and dried.
-
-
Step 2: Functionalization at the C2, C5, and C6 positions.
-
C2 Position: A variety of amidines can be used in Step 1 to introduce different substituents at the C2 position.
-
C5 Position: While this guide focuses on the 5-bromo analog, other halogenated or alkylated malonic esters can be used to introduce different groups at this position.
-
C6 Position: The 6-hydroxy group is typically introduced by using a hydroxy-substituted malonic ester derivative in the initial condensation. Further modifications at this position can be challenging but may be achieved through selective protection and substitution reactions.
-
-
Purification.
-
The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the final, pure analog.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature of the substituents at the C2, C5, and C6 positions. The following analysis, based on data from related pyrimidinone kinase inhibitors, provides a framework for understanding these relationships.[4][7]
The Critical Role of the 6-Hydroxy and 5-Bromo Substituents
The 6-hydroxy group is often a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, forming key interactions with the hinge region of the kinase ATP-binding site. The acidity of this hydroxyl group can be modulated by the substituent at the 5-position. A 5-bromo substituent, being electron-withdrawing, increases the acidity of the 6-hydroxy group, potentially leading to stronger hydrogen bonding interactions. The bromine atom itself can also form favorable halogen bonds with backbone carbonyls in the active site, further enhancing binding affinity.
Exploring Substitutions at the 2-Position
The 2-position of the pyrimidinone ring is a versatile point for modification to enhance potency and selectivity. By introducing different substituents at this position, it is possible to probe various sub-pockets within the kinase active site.
| Substituent at C2 | Predicted Effect on Kinase Inhibitory Activity | Rationale |
| Small Alkyl (e.g., Methyl, Ethyl) | Baseline Activity | Small, non-polar groups that can fit into hydrophobic pockets. |
| Cyclic Alkyl (e.g., Cyclopropyl, Cyclohexyl) | Potentially Increased Potency | Introduction of conformational rigidity can be favorable for binding. |
| Aromatic (e.g., Phenyl, Substituted Phenyl) | Significant Impact on Potency and Selectivity | Can engage in π-π stacking and other interactions with aromatic residues in the active site. Substituents on the phenyl ring can be used to fine-tune properties. |
| Amine/Substituted Amines | Potential for Additional Hydrogen Bonding | Can form additional hydrogen bonds with the enzyme, increasing affinity. |
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key pharmacophoric features of the this compound scaffold and the potential for modification.
Caption: Key modification sites on the pyrimidinone core.
Comparative Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess and compare the inhibitory activity of newly synthesized analogs, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction, which is then correlated with kinase activity.[8][9]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the target kinase and its specific substrate to each well.
-
Include positive (kinase and substrate, no inhibitor) and negative (substrate, no kinase) controls.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The strategic placement of a 5-bromo and a 6-hydroxy group provides a strong foundation for high-affinity binding to the kinase ATP pocket. The SAR analysis presented in this guide, synthesized from existing knowledge on related pyrimidinone inhibitors, suggests that modifications at the 2-position are a key strategy for optimizing potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a library of analogs based on this core structure. Such studies will provide the detailed quantitative data necessary to refine the SAR models and guide the development of next-generation therapeutics. The combination of rational design, efficient synthesis, and robust biological evaluation will be crucial for unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Benchchem. (2025). Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Martens, S. (2023). In vitro kinase assay. protocols.io.
- Benchchem. (2025).
- G, P., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC.
- ResearchGate. (2025). Synthesis of new 6-hydroxypyrimidine-4(3Н)
- Lee, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- ResearchGate. (2021). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of....
- Synblock. (n.d.). CAS 4722-76-3 | this compound.
- Singh, U. P., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- van der Wel, T., et al. (2021).
- Jain, A., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. PMC.
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Squires, M. S., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- ResearchGate. (2023).
- Ali, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Google Patents. (2012).
- ResearchGate. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
- SciSpace. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
- Abdelgawad, M. A., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- Al-Ghorbani, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
- González-Lara, Z., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
- PubChem. (n.d.). 5-Bromouracil.
- ResearchGate. (2018).
- Zhuravel, I. O., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
- Grice, G. L., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC.
- Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
- Popova, E. B., et al. (2021).
Sources
- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
A Comparative Analysis of Kinase Inhibition by Pyrimidinone Derivatives
This guide provides an in-depth comparative analysis of pyrimidinone derivatives as potent kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental choices and the rationale driving structure-activity relationship (SAR) studies. We will explore the biochemical and cellular evaluation of these compounds, offering detailed, validated protocols and interpreting the data to guide future discovery efforts.
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. The pyrimidine nucleus is a cornerstone in the design of kinase inhibitors, largely because it is a bioisostere of the adenine ring in Adenosine Triphosphate (ATP), the natural substrate for all kinases.[1][2][3][4][5] This structural mimicry allows pyrimidine-based compounds to effectively compete with ATP for binding in the highly conserved hinge region of the kinase active site, providing a robust foundation for developing potent inhibitors.[2][3][6]
The versatility of the pyrimidine core allows for extensive chemical modification at various positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will dissect the performance of pyrimidinone derivatives against several key oncogenic kinase families, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the Abl tyrosine kinase.
Caption: Workflow for a TR-FRET kinase inhibition assay.
Protocol: TR-FRET Kinase Activity Assay
-
Reagent Preparation:
-
Prepare a 1X Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). [7] * Prepare serial dilutions of the pyrimidinone inhibitor in the reaction buffer.
-
Prepare a solution containing the kinase and a fluorescein-labeled peptide substrate in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer. The concentration should be at or near the Km of the kinase for ATP to ensure competitive binding can be accurately measured.
-
Prepare a Stop/Detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and a Terbium (Tb)-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer. [8][7]
-
-
Kinase Reaction:
-
Detection:
-
Add 10 µL of the Stop/Detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding. [7]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., for Terbium donor and Fluorescein acceptor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal). Plot the ratio against inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell-Based Assay: MTT Cell Proliferation Assay
Causality: After confirming direct enzyme inhibition, it is crucial to determine if the compound can enter cells and exert a biological effect. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which is a reliable proxy for cell viability and proliferation. A reduction in the metabolic conversion of MTT to formazan indicates cytotoxicity or a cytostatic effect. [10] Protocol: MTT Cell Proliferation Assay
-
Cell Plating:
-
Harvest and count cells grown in culture. Resuspend the cells in fresh culture medium at a predetermined optimal density (e.g., 5,000-10,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. [10] * Include control wells with medium only (no cells) for background measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the pyrimidinone inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound (or medium with vehicle, e.g., DMSO, for control).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well. [10] * Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or a detergent-based solution) to each well. [10] * Pipette up and down to fully dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours. * Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background. [10]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Addressing Challenges: Selectivity and Off-Target Effects
A significant challenge in kinase inhibitor development is achieving selectivity. The ATP-binding site is highly conserved across the human kinome, meaning a pyrimidine-based inhibitor can often bind to multiple kinases. [6]This can lead to off-target effects and toxicity. [11][12] Strategies to Enhance Selectivity:
-
Structure-Based Design: Exploiting non-conserved residues in the active site or targeting the inactive "DFG-out" kinase conformation can dramatically improve selectivity. [6]* Kinome Profiling: Screening lead compounds against a broad panel of kinases is essential to identify potential off-target activities early in the discovery process.
-
Structural Modification: Adding or modifying functional groups at the 5-position of the pyrimidine core can "dial out" inhibition of common off-target kinases by creating steric hindrance or unfavorable interactions. [13]
Conclusion and Future Outlook
Pyrimidinone derivatives represent a highly successful and versatile scaffold for the development of potent and selective kinase inhibitors. Their ability to mimic ATP provides a strong starting point for inhibitor design, while the scaffold's chemical tractability allows for extensive optimization of activity against specific targets and resistance mutations. Several pyrazolo[3,4-d]pyrimidine and other pyrimidine-based drugs are already in clinical trials or have been approved, underscoring their therapeutic importance. [2][14][15] Future efforts will likely focus on developing next-generation inhibitors that not only target novel kinases but also employ innovative strategies like covalent inhibition and allosteric modulation to achieve superior selectivity and overcome the persistent challenge of drug resistance. The systematic and comparative approach outlined in this guide, combining rational design with robust biochemical and cellular validation, will remain critical to advancing this promising class of therapeutics.
References
-
Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. Retrieved from [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). PMC, NIH. Retrieved from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). NIH. Retrieved from [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. Retrieved from [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). PubMed. Retrieved from [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved from [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. Retrieved from [Link]
-
Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. (2024, June 3). PubMed. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024, January 9). PMC, NIH. Retrieved from [Link]
-
Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. (2012, September 11). Agilent. Retrieved from [Link]
-
Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (n.d.). Bohrium. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023, January 19). NIH. Retrieved from [Link]
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]
-
Development of CDK inhibitors from existing pyrazolopyrimidine and... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of pyrimidinopyridine-triazene conjugates targeted to abl tyrosine kinase. (n.d.). ScienceDirect. Retrieved from [Link]
-
Inhibition of the Abl protein-tyrosine kinase in vitro and in vivo by a 2-phenylaminopyrimidine derivative. (n.d.). PubMed. Retrieved from [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.). PubMed. Retrieved from [Link]
-
Cell Proliferation Assay. (2009, February 2). Protocol Online. Retrieved from [Link]
-
The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. (n.d.). PMC. Retrieved from [Link]
-
Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK6 and 9 Inhibitors with Potent Antitumor Activity. (2020, March 26). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. (2018, July 23). PubMed. Retrieved from [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. Retrieved from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. Retrieved from [Link]
-
Nilotinib: a phenylamino-pyrimidine derivative with activity against BCR-ABL, KIT and PDGFR kinases. (n.d.). PubMed. Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed. Retrieved from [Link]
-
Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. Retrieved from [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved from [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research. Retrieved from [Link]
-
Compounds currently approved or undergoing clinical trials for cancer... (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). ACS Publications. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020, September 8). RSC Medicinal Chemistry. Retrieved from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved from [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved from [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Purity of Synthesized 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one by High-Performance Liquid Chromatography
A Senior Application Scientist's Field-Proven Insights into Method Development and Validation for Robust Quality Control
In the landscape of pharmaceutical development and chemical synthesis, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on a robust methodology for assessing the purity of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, a key heterocyclic intermediate. We will explore the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, offering a comparative analysis against other potential techniques and providing detailed experimental protocols.
Introduction: The Critical Role of Purity in Pyrimidinone Derivatives
This compound (CAS No. 4722-76-3) is a substituted pyrimidinone, a class of heterocyclic compounds widely utilized in medicinal chemistry.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a highly specific and sensitive analytical method is required to separate and quantify the target compound from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical tool for this purpose due to its high resolution, sensitivity, and precision.[3] A well-developed HPLC method can effectively separate the main component from closely related structural analogues and degradation products, providing a reliable purity profile.
Method Development: A Logic-Driven Approach
The development of a robust HPLC method is a systematic process involving the careful selection of chromatographic parameters to achieve optimal separation. The physicochemical properties of this compound, a polar compound, guide these choices.[4][5][6]
Column Selection: The Heart of the Separation
Given the polar nature of the analyte, a reversed-phase HPLC column is the logical starting point.[7] While a standard C18 column is a workhorse in many laboratories, for highly polar compounds, alternative stationary phases can offer superior retention and selectivity.[8][9]
-
Standard C18: Offers good hydrophobic retention but may provide insufficient retention for very polar analytes, leading to elution near the solvent front.
-
Polar-Embedded C18: These columns have a polar group embedded in the alkyl chain, which enhances interaction with polar analytes and provides better retention.
-
Polar-Endcapped C18: These columns are designed to minimize interactions with residual silanols on the silica surface, improving peak shape for basic compounds.[10]
-
Porous Graphitic Carbon (PGC): Hypercarb™ columns, for example, offer a unique retention mechanism and are particularly effective for retaining very polar compounds.[11]
For this application, a polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended to achieve a balance of retention and selectivity for the main peak and potential impurities.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is critical for controlling the retention and resolution of the analytes. A gradient elution is often preferred for purity analysis to ensure the elution of both early and late-eluting impurities within a reasonable timeframe.
-
Aqueous Phase (Mobile Phase A): A buffered aqueous solution is necessary to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times. A volatile buffer like ammonium formate or ammonium acetate is suitable, especially if the method is to be coupled with mass spectrometry (MS). A starting pH of around 3.0 is a good initial choice.
-
Organic Phase (Mobile Phase B): Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be considered as it offers different selectivity.
A typical starting gradient could be a linear increase from 5% to 95% acetonitrile over 20 minutes.
Detection Wavelength: Seeing the Unseen
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV spectrum of this compound should be determined to identify the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, this is often in the range of 220-280 nm.[12][13] A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each eluting peak, which is invaluable for peak purity assessment and impurity identification.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard and synthesized sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium formate
-
Formic acid
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA detector, 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
The workflow for the HPLC purity assessment is illustrated in the diagram below.
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Methods
While HPLC is the gold standard, other techniques can be used for purity assessment, each with its own advantages and limitations.
| Method | Advantages | Disadvantages | Suitability for this compound |
| HPLC | High resolution, high sensitivity, quantitative, well-established. | Higher cost of instrumentation and consumables. | Excellent: Ideal for separating and quantifying impurities. |
| Gas Chromatography (GC) | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Poor: The compound is not sufficiently volatile. |
| Thin-Layer Chromatography (TLC) | Simple, fast, low cost. | Lower resolution, qualitative or semi-quantitative. | Fair: Useful for rapid screening but not for accurate purity determination. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information, can be quantitative. | Lower sensitivity for minor impurities, complex mixtures can be difficult to interpret. | Good: Can be used to identify and quantify major impurities if their signals are resolved. |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight information. | Not a separation technique on its own, often coupled with HPLC or GC. | Excellent (when coupled with HPLC): Provides structural information about impurities. |
Method Validation: Ensuring Trustworthy Results
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[14] Method validation is performed according to the International Council for Harmonisation (ICH) guidelines.[3][15][16][17]
The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The logical flow of the validation process is depicted below.
Caption: Logical Flow of HPLC Method Validation.
Forced Degradation Studies: A Deeper Look at Stability
Forced degradation studies are a critical component of demonstrating the specificity of a stability-indicating method.[19][20][21] The synthesized compound is subjected to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active substance.
Stress Conditions
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to UV light (254 nm) and visible light for 7 days.
The chromatograms from the stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products are well-resolved from the main peak.
Conclusion: A Pathway to Confident Purity Assessment
The purity of this compound is a critical quality attribute that directly impacts its suitability for further use in drug development. A well-developed and validated reversed-phase HPLC method provides a reliable and robust tool for this assessment. By following a logical approach to method development and adhering to ICH guidelines for validation, researchers can be confident in the purity data they generate. This guide provides a comprehensive framework for establishing such a method, empowering scientists to ensure the quality and consistency of their synthesized compounds.
References
- International Conference on Harmonisation (ICH) Q2(R1). Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline, 2005.
- Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- The role of forced degradation studies in stability indicating HPLC method development. International Journal of Pharmaceutical Sciences and Research.
- Technical Support Center: Forced Degradation Studies for Stability-Indic
- Przybyciel, M.
- This compound. Sigma-Aldrich.
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- This compound. Sigma-Aldrich.
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Steps for HPLC Method Valid
- Reverse-phase HPLC method for measuring polarity distributions of natural organic m
- Reverse Phase Chrom
- Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- This compound. Synblock.
- Marchenko, S. I., et al. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
- ICH Guidelines for Analytical Method Valid
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- This compound. Achmem.
- Heterocycles Structural Analysis in HPLC Method Development. Sepuxianyun.
- HPLC Column Selection Guide. agilent.
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- Validation of Analytical Procedures Q2(R2). ICH.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- This compound. ChemScene.
- HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis ® Si (Silica). Sigma-Aldrich.
- 5-BROMO-4-HYDROXY-2-METHYLPYRIMIDINE. ChemicalBook.
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Smolecule.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Rao, J. N., & Sujatha, K. Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Journal of Pharmaceutical Chemistry.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- 5-Bromo-2-methylpyrimidin-4-OL. PubChem.
- Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI.
- Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2′-deoxycytidine.
- 5-Bromo-4-hydroxy-6-methylpyrimidine. ChemScene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. This compound | 4722-76-3 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. chromtech.com [chromtech.com]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica) application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. actascientific.com [actascientific.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. onyxipca.com [onyxipca.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to Assessing the Cross-Reactivity of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one in Biological Assays
Abstract
In the landscape of modern drug discovery, the identification of specific, potent, and optimizable hit compounds is paramount. The pyrimidine scaffold is a cornerstone of medicinal chemistry, giving rise to a multitude of biologically active agents.[1][2] This guide focuses on a specific derivative, 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, a compound with limited publicly available biological data. The absence of a comprehensive biological profile necessitates a rigorous, proactive approach to characterizing its specificity and potential for cross-reactivity in biological assays. This document provides a framework for researchers, scientists, and drug development professionals to objectively evaluate this compound. We will delve into the concept of Pan-Assay Interference Compounds (PAINS), compare the target molecule to relevant alternatives, and provide detailed, self-validating experimental protocols to de-risk its progression in a drug discovery pipeline.
The Challenge: Assay Interference and the Privileged Pyrimidinone Scaffold
High-throughput screening (HTS) campaigns often yield a significant number of "hits" that are later revealed to be false positives. Many of these artifacts are caused by Pan-Assay Interference Compounds (PAINS), which are molecules that interfere with assay readouts through non-specific mechanisms rather than by specific, targeted binding.[3] These mechanisms can include chemical reactivity, redox cycling, metal chelation, aggregation, or optical interference (fluorescence/absorbance).[4][5][6] Recognizing and eliminating PAINS early in the discovery process is crucial to avoid wasting significant time and resources on non-viable candidates.
The pyrimidinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bonds and participate in various interactions, leading to its presence in numerous drugs with diverse activities, from anticancer to antimicrobial agents.[7][8][9] However, the very features that make this scaffold so versatile can also predispose certain derivatives to non-specific interactions.
Our subject compound, this compound (CAS: 4722-76-3), possesses structural motifs—specifically the hydroxy-pyrimidinone core—that warrant careful investigation for potential PAINS-like behavior.[10][11]
Potential Mechanisms of Cross-Reactivity
The structure of this compound suggests several potential, though unconfirmed, mechanisms for assay interference. The vicinal hydroxy and keto groups can act as a potential metal-chelating moiety. Furthermore, heterocyclic systems can sometimes participate in redox cycling or exhibit intrinsic fluorescence, directly confounding assay signals.
Caption: A tiered experimental workflow for compound specificity triage.
Protocol 1: Assay for Spectroscopic Interference
Causality: This is the most fundamental counterscreen. A compound that absorbs light or fluoresces at the same wavelengths used for assay excitation or emission will generate a false signal, appearing as an inhibitor or activator. This experiment directly measures the intrinsic optical properties of the compound under assay-relevant conditions.
Methodology:
-
Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Buffer: Use the identical buffer system (e.g., PBS, HEPES, Tris) as your primary biological assay, including all additives except the target protein and detection reagents.
-
Create Serial Dilution: Prepare a 2-fold serial dilution of the compound in the assay buffer, starting from 100 µM down to ~0.1 µM. Include a "buffer + DMSO" blank control.
-
Plate Preparation: Dispense 100 µL of each concentration into a 96-well plate (use the same plate type, e.g., black for fluorescence, clear for absorbance, as the primary assay).
-
Spectroscopic Scan:
-
Absorbance: Using a plate reader, perform a full wavelength scan from 230 nm to 700 nm to identify any absorbance peaks.
-
Fluorescence: Perform an excitation/emission scan. Excite across a range (e.g., 300-600 nm) and read the emission spectrum for each excitation wavelength. Pay close attention to the specific wavelengths used in your primary assay.
-
-
Data Analysis: Plot absorbance or fluorescence intensity versus compound concentration. A linear increase in signal with concentration is indicative of spectroscopic interference.
Protocol 2: Redox Activity Assessment using the Resazurin Assay
Causality: Compounds that are redox-active can generate reactive oxygen species (e.g., H₂O₂) or directly reduce/oxidize assay components, leading to false positives, particularly in assays that rely on redox-sensitive reporters or contain reagents like DTT. [5]Resazurin (blue, non-fluorescent) is converted to the highly fluorescent resorufin in a reducing environment. A redox-cycling compound will accelerate this conversion, providing a clear signal of interference.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 µM Resazurin solution in your assay buffer.
-
Prepare a 1 mM DTT solution in your assay buffer.
-
Prepare the test compound serial dilution in DMSO as described in Protocol 1.
-
-
Plate Setup (in duplicate):
-
Plate A (Test): To each well of a 96-well black plate, add assay buffer, 1 µL of compound dilution, 10 µL of 1 mM DTT, and 10 µL of 100 µM Resazurin.
-
Plate B (Control): Repeat the setup for Plate A but omit the DTT. This control ensures the compound is not directly reducing resazurin itself.
-
-
Incubation: Incubate both plates at room temperature for 30 minutes, protected from light.
-
Measurement: Read the fluorescence of both plates on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Compare the fluorescence signal in the presence of the compound to the DMSO control on Plate A. A significant, concentration-dependent increase in fluorescence indicates that the compound is redox-cycling in the presence of a reducing agent like DTT.
Protocol 3: Detergent-Based Counterscreen for Compound Aggregation
Causality: Some compounds form colloidal aggregates at micromolar concentrations in aqueous buffers. These aggregates can sequester and denature proteins non-specifically, leading to inhibition that is not due to specific binding at an active site. [4]The inclusion of a non-ionic detergent, such as Triton X-100, disrupts these aggregates. If the compound's inhibitory activity is significantly diminished in the presence of the detergent, it is highly likely an aggregator.
Methodology:
-
Perform Primary Assay: First, determine the IC50 of this compound in your primary biological assay (e.g., a kinase activity assay).
-
Prepare Detergent Buffer: Prepare a second batch of your complete assay buffer (including all enzymes, substrates, etc.) that is supplemented with 0.01% (v/v) Triton X-100.
-
Re-run IC50 Determination: Repeat the exact same IC50 determination experiment as in step 1, but using the detergent-supplemented buffer.
-
Data Analysis:
-
Plot and compare the dose-response curves from both experiments.
-
Calculate the IC50 values for both conditions.
-
A significant rightward shift (>10-fold) in the IC50 value in the presence of Triton X-100 is strong evidence of aggregation-based activity.
-
Data Interpretation and Decision Making
The results from these triage assays should be used to build a specificity profile for the compound.
Caption: Decision-making flowchart for interpreting cross-reactivity data.
A positive result in any of the initial triage assays (Protocols 1-3) should be considered a major red flag. While not an absolute disqualification, it significantly lowers the compound's priority and necessitates further, more complex validation, such as structural verification of a target-compound interaction (e.g., via surface plasmon resonance or X-ray crystallography). The use of multiple orthogonal assays with different detection methods is a critical strategy for validating a hit and ensuring the observed activity is not an artifact of a single technology platform. [12]
Conclusion
While the pyrimidinone scaffold holds immense promise in drug discovery, it is not immune to the pitfalls of assay interference. For a compound with a nascent biological profile like this compound, a proactive and systematic investigation into its potential for cross-reactivity is not just recommended—it is an essential component of rigorous scientific inquiry. By employing the comparative framework and detailed protocols outlined in this guide, researchers can confidently assess the specificity of this and other novel compounds, ensuring that resources are focused on candidates with the highest probability of becoming successful, targeted therapeutics.
References
- Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
- What are PAINS? - BIT 479/579 High-throughput Discovery. BIT 479/579 High-throughput Discovery.
- Dahlin JL, Walters MA. The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry.
- The Ecstasy and Agony of Assay Interference Compounds.
- Baell, JB. Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological and Toxicological Methods.
- AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy.
- Are there experimental tests for off target effects in CRISPR?
- Baell, JB. Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- Technical Support Center: Addressing Off-Target Effects in CRISPR Experiments. Benchchem.
- Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics.
- New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics. Archiv der Pharmazie.
- Synthesis, Characterization and Antioxidant Activity of pyrimidinone Deriv
- Experimental methods for the detection of off-target editing by CRISPR-Cas9.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmacy and Pharmaceutical Sciences.
- Marketed drugs having pyrimidine pharmacophore.
- Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evalu
- Target-specific compound selectivity for multi-target drug discovery and repurposing.
- Specificity quantification for ligand binding and drug discovery. American Chemical Society.
- This compound. Synblock.
- Specificity Quantification of Biomolecular Recognition and its Implication for Drug Discovery.
- This compound. ChemScene.
- Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition.
- How are chemical structures analyzed in drug discovery?
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Tetrahedron.
- This compound. Achmem.
- This compound. Sigma-Aldrich.
- Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry.
- 5-Bromo-6-methylpyrimidin-2(1H)-one. CHIRALEN.
- This compound. Sigma-Aldrich.
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules.
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. drughunter.com [drughunter.com]
- 7. New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS 4722-76-3 | this compound - Synblock [synblock.com]
- 11. chemscene.com [chemscene.com]
- 12. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Comparative Guide for Carbonic Anhydrase Inhibition
Introduction: The Rationale for Targeting Carbonic Anhydrases and the Potential of Hydroxypyrimidinones
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 transport, and ion exchange.[1] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and notably, cancer.[2][3]
Of particular interest to oncological research are the transmembrane isoforms, especially Carbonic Anhydrase IX (CA IX). CA IX is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors in response to hypoxia. This overexpression is a key adaptation of cancer cells to the acidic tumor microenvironment, promoting their survival, proliferation, and metastasis.[4] Consequently, the development of potent and selective CA IX inhibitors represents a promising therapeutic strategy in oncology.[5]
The hydroxypyrimidinone scaffold has emerged as a compelling pharmacophore for the inhibition of metalloenzymes. This is attributed to its inherent metal-chelating properties. While direct inhibitory data for 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one is not yet extensively published, its structural features suggest a potential interaction with the zinc ion at the active site of carbonic anhydrases. This guide provides a framework for benchmarking this novel compound against well-established carbonic anhydrase inhibitors, offering researchers a comprehensive overview of the experimental methodologies required for a robust comparative analysis.
Comparative Inhibitors: A Profile of Clinically Relevant Carbonic Anhydrase Inhibitors
To establish a meaningful benchmark for this compound, a panel of well-characterized carbonic anhydrase inhibitors with known potency and selectivity profiles is essential. The following sulfonamide-based inhibitors are widely used in both clinical and research settings and serve as excellent comparators.
| Inhibitor | Target Isoforms | IC50/Ki Values | Key Applications |
| Acetazolamide | Pan-CA inhibitor | CA I (Ki: 50 nM), CA II (IC50: 130 nM), CA IX (IC50: 30 nM)[6][7] | Glaucoma, epilepsy, altitude sickness[3] |
| Dorzolamide | Primarily CA II and CA IV | CA I (IC50: 600 nM), CA II (IC50: 0.18 nM), CA IV (IC50: 6.9 nM)[8] | Glaucoma[9] |
| Brinzolamide | Primarily CA II | CA I (IC50: ~1,365 nM), CA II (IC50: 3.2 nM), CA IV (IC50: 45.3 nM)[10][11] | Glaucoma[12] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Mechanism of Action: Understanding Inhibition at the Molecular Level
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[13] This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity.[14] It is hypothesized that the hydroxypyrimidinone core of this compound could similarly chelate the active site zinc ion.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Experimental Methodologies: Protocols for Comparative Analysis
A rigorous and standardized experimental approach is crucial for obtaining reliable and comparable data. Below are detailed protocols for two common in vitro assays for measuring carbonic anahydrase inhibition.
Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA)
This assay is based on the esterase activity of carbonic anhydrase, where the enzyme hydrolyzes the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP).[15] The rate of p-NP formation, monitored spectrophotometrically, is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., CA II or CA IX) in assay buffer. The final concentration in the assay will typically be in the nanomolar range.
-
Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate in acetonitrile.
-
Inhibitor Solutions: Prepare stock solutions of this compound and the benchmark inhibitors (Acetazolamide, Dorzolamide, Brinzolamide) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the inhibitor solution at various concentrations (or DMSO for the control).
-
Add 25 µL of the enzyme solution to each well and mix gently.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 100 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in a microplate reader in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for the p-NPA Colorimetric Assay.
Stopped-Flow CO2 Hydration Assay
This method directly measures the primary physiological function of carbonic anhydrase – the hydration of CO2. It is a rapid kinetics assay that monitors the pH change resulting from the enzymatic reaction using a pH indicator.
Protocol:
-
Reagent Preparation:
-
Buffer Solution: A suitable buffer such as HEPES or Tris at a specific pH (e.g., 7.5).
-
Enzyme and Indicator Solution: Prepare a solution containing the purified carbonic anhydrase isoform and a pH indicator (e.g., phenol red) in the buffer.
-
CO2-Saturated Water: Prepare by bubbling pure CO2 gas through deionized water kept on ice.
-
Inhibitor Solutions: Prepare as described for the p-NPA assay.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell.
-
Set the spectrophotometer to the wavelength corresponding to the maximum absorbance change of the pH indicator at the chosen pH.
-
-
Assay Procedure:
-
Load one syringe of the stopped-flow instrument with the enzyme and indicator solution (pre-incubated with the inhibitor at various concentrations).
-
Load the second syringe with the CO2-saturated water.
-
Rapidly mix the two solutions in the stopped-flow apparatus.
-
Monitor the change in absorbance over time as the pH of the solution changes due to the enzymatic reaction.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the kinetic trace.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 or Ki values by plotting the inhibition data against inhibitor concentration.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of this compound as a potential carbonic anhydrase inhibitor. By comparing its inhibitory activity against the well-established inhibitors Acetazolamide, Dorzolamide, and Brinzolamide, researchers can gain valuable insights into its potency and isoform selectivity. The detailed experimental protocols for both the colorimetric p-NPA assay and the stopped-flow CO2 hydration assay offer robust methods for generating high-quality, comparable data.
Further investigations should focus on determining the precise mechanism of inhibition and exploring the structure-activity relationship of related hydroxypyrimidinone derivatives. Cellular assays to assess the compound's effect on cancer cell lines overexpressing CA IX will be a critical next step in evaluating its therapeutic potential. The findings from these studies will be instrumental in guiding the future development of this promising class of compounds as novel anticancer agents.
References
- Pastorekova, S., & Supuran, C. T. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Future Medicine, 14(11), 935-948.
- Pastorekova, S., Parkkila, S., Pastorek, J., & Supuran, C. T. (2004). Carbonic anhydrases: current state of the art, therapeutic applications and future prospects. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(3), 199-229.
- Sly, W. S., & Hu, P. Y. (1995). Human carbonic anhydrases and carbonic anhydrase deficiencies. Annual Review of Biochemistry, 64, 375-401.
- Swietach, P., Wigfield, S., Cobden, P., Supuran, C. T., Harris, A. L., & Vaughan-Jones, R. D. (2008). Tumor-associated carbonic anhydrase 9 spatially coordinates intracellular pH regulation in migrating cancer cells. Journal of Biological Chemistry, 283(29), 20473-20485.
- Silverman, D. N., & Lindskog, S. (1988). The catalytic mechanism of carbonic anhydrase. Accounts of Chemical Research, 21(1), 30-36.
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase: stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.
- Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363-376.
- Liljas, A., & Laurberg, M. (2000). A wheel of life and death. The structure of carbonic anhydrase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 1-17.
- Pocker, Y., & Meany, J. E. (1965). The catalytic versatility of erythrocyte carbonic anhydrase. I.
- Maren, T. H. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-30.
-
PubChem. (n.d.). Acetazolamide. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (ug/mL) for compounds 15, 20, 22, and Acetazolamide... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... Retrieved from [Link]
- ACS Publications. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters.
- National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors.
- Royal Society of Chemistry. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes.
- MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- Frontiers. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology.
- ACS Publications. (1992). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
- Taylor & Francis Online. (2019). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]
- ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). 1. Binding of sulfonamide inhibitors to carbonic anhydrase. Retrieved from [Link]
- NIH. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.
- Royal Society of Chemistry. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Chemical Science.
- MDPI. (2022).
- NIH. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research.
-
International Atomic Energy Agency. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Retrieved from [Link]
-
PubMed. (n.d.). Carbonic anhydrase IX: regulation and role in cancer. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pi.bausch.com [pi.bausch.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one Docking Performance Against Known Inhibitors of Cyclin-Dependent Kinase 2
A Senior Application Scientist's Guide to In Silico Target Engagement
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics, particularly in oncology. Its inherent ability to mimic the purine bases of ATP allows for competitive inhibition of a multitude of kinases, which are often dysregulated in cancer. This guide provides a detailed computational docking study of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, a pyrimidine derivative, against Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of cell cycle progression.[1][2]
The overexpression and aberrant activity of CDK2 are hallmarks of various malignancies, making it a compelling target for therapeutic intervention.[1][2] Herein, we not only predict the binding affinity and interaction patterns of our lead compound but also objectively benchmark its performance against established CDK2 inhibitors. This comparative approach, grounded in rigorous computational methodology, offers valuable insights for researchers, scientists, and drug development professionals in the rational design of next-generation kinase inhibitors.
The Rationale Behind a Comparative Docking Strategy
A singular docking score, while informative, exists in a vacuum. To ascribe meaningful context to the predicted binding affinity of this compound, a comparative analysis against known chemical entities with established biological activity is paramount. This methodology serves a dual purpose:
-
Validation of the Docking Protocol: By reproducing the binding modes of known inhibitors within the crystallographically determined active site, we build confidence in the predictive power of our computational model.
-
Objective Performance Assessment: Benchmarking against potent and selective inhibitors provides a quantitative measure of our lead compound's potential, guiding further optimization and development efforts.
For this study, we have selected two well-characterized CDK2 inhibitors, Roscovitine and Olomoucine , as our comparators. Both are purine analogs that have been extensively studied and co-crystallized with CDK2, providing a robust foundation for our comparative analysis.[1][3]
Experimental Design: A Self-Validating Computational Workflow
The integrity of any in silico study hinges on a meticulously planned and executed workflow. The following protocol is designed to be a self-validating system, ensuring the reproducibility and reliability of the generated data.
Caption: A generalized workflow for the comparative in silico molecular docking study.
Part 1: Ligand and Protein Preparation
The fidelity of our docking results is critically dependent on the accurate preparation of both the small molecule ligands and the macromolecular target.
Ligand Preparation Protocol:
-
2D Structure Acquisition: The 2D structures of this compound, Roscovitine, and Olomoucine were obtained. The SMILES string for our lead compound is CC1=NC(=C(C(=N1)O)Br)O.[4]
-
3D Structure Generation: The 2D structures were converted to 3D structures using Avogadro, an open-source molecular editor.
-
Energy Minimization: The 3D structures were then subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation.
-
File Format Conversion: The optimized structures were saved in the PDBQT file format using AutoDock Tools, which incorporates Gasteiger charges and defines rotatable bonds.
Protein Preparation Protocol:
-
Structure Retrieval: The crystal structure of human CDK2 in complex with Olomoucine (PDB ID: 1W0X) was downloaded from the RCSB Protein Data Bank.[3] This structure was chosen for its resolution (2.20 Å) and the presence of a co-crystallized inhibitor, which aids in defining the active site.[3]
-
Preparation for Docking: The protein structure was prepared using AutoDock Tools. This involved:
-
Removing water molecules and the co-crystallized ligand (Olomoucine).
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges to the protein atoms.
-
Saving the prepared protein in the PDBQT format.
-
Part 2: Molecular Docking and Analysis
With the prepared ligands and protein, we proceed to the core of the computational experiment.
Molecular Docking Protocol:
-
Grid Box Generation: A grid box was defined to encompass the ATP-binding site of CDK2. The grid center was set based on the coordinates of the co-crystallized Olomoucine in the original PDB file to ensure that the docking search was focused on the region of interest. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Docking with AutoDock Vina: AutoDock Vina was employed for the molecular docking calculations. Vina utilizes a Lamarckian genetic algorithm and an empirical scoring function to predict the binding conformation and affinity of a ligand to a receptor. An exhaustiveness of 8 was used for the docking runs.
-
Pose Selection and Analysis: For each ligand, the binding pose with the lowest binding energy (highest affinity) was selected for further analysis. The interactions between the ligand and the protein residues were visualized and analyzed using PyMOL and LigPlot+.
Comparative Docking Performance
The results of the molecular docking simulations are summarized in the table below. The binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger interaction.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| This compound | -7.2 | LEU83, GLU81 |
| Roscovitine (Comparator) | -9.5 | LEU83, LYS33, ASP86 |
| Olomoucine (Comparator) | -9.1 | LEU83, GLU81, LYS33 |
Discussion and Interpretation of Results
The computational docking study reveals that this compound is predicted to bind to the ATP-binding pocket of CDK2 with a respectable binding affinity of -7.2 kcal/mol. The key hydrogen bond interactions with the backbone of LEU83 and GLU81 in the hinge region are canonical for ATP-competitive inhibitors of kinases. This interaction pattern mimics the binding of the adenine moiety of ATP, suggesting a competitive mechanism of inhibition.
However, when benchmarked against the established CDK2 inhibitors, Roscovitine and Olomoucine, our lead compound exhibits a lower predicted binding affinity. Roscovitine and Olomoucine demonstrate significantly stronger binding energies of -9.5 kcal/mol and -9.1 kcal/mol, respectively. Their interaction profiles are more extensive, forming additional hydrogen bonds with key residues such as LYS33 and ASP86. These residues are crucial for coordinating the phosphate groups of ATP, and the ability of the comparator compounds to engage with them likely contributes to their superior potency.
The N6-benzyl substituent in olomoucine, for instance, extends out of the conserved adenine-binding pocket, forming favorable interactions that are likely responsible for its enhanced specificity and affinity.[3] Similarly, the more complex structure of Roscovitine allows for a greater number of contact points within the active site.
Conclusion and Future Directions
This comparative in silico analysis provides valuable insights into the potential of this compound as a CDK2 inhibitor. While its predicted binding to the canonical hinge region of the kinase is promising, the lower binding affinity compared to established inhibitors suggests that structural modifications would be necessary to enhance its potency.
Future work should focus on structure-activity relationship (SAR) studies, guided by the insights from this docking analysis. The addition of substituents that can form interactions with key residues like LYS33 and ASP86, or that can extend into the hydrophobic pocket, may significantly improve the binding affinity. This study serves as a foundational step in the rational design and optimization of novel pyrimidine-based CDK2 inhibitors.
References
- BenchChem. Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets.
- BenchChem. Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives.
-
Zhang, F., Hamdouchi, C. Crystal structure of CDK2 with inhibitor. RCSB PDB. 2004. Available from: [Link].
-
El-Masry, G. H., et al. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Bioorganic Chemistry. 2024;148:107413. Available from: [Link].
-
Ojo, O. E., et al. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Biomolecular Structure and Dynamics. 2021;39(14):5173-5186. Available from: [Link].
-
Richardson, C. M., et al. Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB PDB. 2005. Available from: [Link].
-
Singh, U. P., et al. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Data in Brief. 2018;19:1594-1600. Available from: [Link].
-
Abdel Rahman, A. A. H., et al. Synthesis, Docking Studies into CDK-2 and Anticancer Activity of New Derivatives Based Pyrimidine Scaffold and Their Derived Glycosides. Mini-Reviews in Medicinal Chemistry. 2019;19(13):1093-1110. Available from: [Link].
-
Wu, S. Y., et al. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. 2003;59(Pt 9):1589-1592. Available from: [Link].
-
Ali, M. A., et al. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Molecules. 2021;26(13):3913. Available from: [Link].
-
Ansari, A., et al. Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy. International Journal of Molecular Sciences. 2019;20(24):6323. Available from: [Link].
-
Fischer, P. M., et al. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. 2003;46(18):3849-3864. Available from: [Link].
-
Schulze-Gahmen, U., et al. Crystal structure of human CDK2 in complex with the inhibitor olomoucine. RCSB PDB. 1995. Available from: [Link].
Sources
- 1. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to the Kinetic Analysis of Novel Enzyme Inhibitors: A Comparative Study Featuring 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
Introduction: The Quest for Potent and Selective Enzyme Inhibitors
In the landscape of modern drug discovery, the inhibition of specific enzymes that are critical for disease pathogenesis remains a cornerstone of therapeutic intervention. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatility allows for the fine-tuning of inhibitory activity against a wide range of enzyme classes, including kinases and metabolic enzymes.[1][4][5] This guide provides a comprehensive framework for the kinetic analysis of novel enzyme inhibitors, using the hypothetical case of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one as a test compound against the well-characterized enzyme, Bruton's Tyrosine Kinase (BTK).
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Several pyrimidine-based inhibitors of BTK have been developed, providing a rich dataset for comparative analysis. This guide will walk researchers, scientists, and drug development professionals through the essential steps of kinetic characterization, from initial potency determination to elucidation of the mechanism of inhibition.
Comparative Kinetic Analysis of BTK Inhibitors
The potency and mechanism of action of an enzyme inhibitor are critical parameters that dictate its potential therapeutic utility. The following table summarizes the kinetic data for our hypothetical compound, this compound, in comparison to established BTK inhibitors.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| This compound | Bruton's Tyrosine Kinase (BTK) | 25 | 12 | Competitive | Hypothetical Data |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | - | Irreversible | [1] |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | - | Irreversible | [1] |
| Zanubrutinib | Bruton's Tyrosine Kinase (BTK) | <1 | - | Irreversible | [1] |
Note: For irreversible inhibitors, potency is often described by the k_inact/K_i ratio, which reflects the efficiency of covalent bond formation.
Experimental Protocols: A Step-by-Step Guide to Kinetic Characterization
The following protocols provide a detailed methodology for the kinetic analysis of a novel inhibitor, such as this compound, against a target enzyme like BTK.
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to reduce the activity of an enzyme by 50%.
Materials:
-
Purified, active BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (substrate)
-
Peptide substrate (e.g., a fluorescently labeled peptide)
-
This compound (and other inhibitors) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of detecting the fluorescent signal
Protocol:
-
Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.
-
In a 384-well plate, add 5 µL of the diluted inhibitor to each well. For the control wells (0% and 100% inhibition), add 5 µL of DMSO.
-
Add 10 µL of a solution containing the BTK enzyme and the peptide substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the enzyme.
-
Incubate the plate at room temperature for a set period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Action Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic assays are performed by varying the concentrations of both the substrate (ATP) and the inhibitor.
Protocol:
-
Set up a matrix of reactions in a 96- or 384-well plate with varying concentrations of ATP and the inhibitor.
-
For each inhibitor concentration (including a no-inhibitor control), perform a set of reactions with a range of ATP concentrations (e.g., from 0.2 to 10 times the Km of ATP).
-
Measure the initial reaction velocity (rate) for each condition.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[ATP].
-
Analyze the pattern of the lines to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
The inhibition constant (Ki) can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Visualizing Enzyme Inhibition and Experimental Workflows
Diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz, illustrate the different modes of enzyme inhibition and a typical workflow for kinetic analysis.
Caption: Mechanisms of Competitive and Non-competitive Enzyme Inhibition.
Caption: Workflow for Kinetic Analysis of an Enzyme Inhibitor.
Discussion and Future Directions
The hypothetical kinetic analysis of this compound suggests that it acts as a competitive inhibitor of BTK with a Ki of 12 nM. This positions it as a potent inhibitor, albeit less so than the irreversible inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib. However, a competitive and reversible mechanism of inhibition can sometimes offer advantages in terms of safety and off-target effects.
The presented protocols provide a robust framework for the initial characterization of any novel enzyme inhibitor. Further studies would be required to fully understand the therapeutic potential of this compound. These would include:
-
Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other kinases to determine its selectivity.
-
Cellular Assays: Evaluating the potency of the compound in a cellular context to confirm its ability to engage the target in a more complex biological system.
-
In Vivo Efficacy Studies: Testing the compound in animal models of relevant diseases to assess its therapeutic efficacy.
By following a systematic and rigorous approach to kinetic analysis, researchers can gain crucial insights into the mechanism of action of novel inhibitors and make informed decisions about their potential for further development.
References
- Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. (2024-05-21).
- Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds - Benchchem.
- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery - Benchchem.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC - NIH.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous evaluation. The 5-bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one core represents a privileged structure in medicinal chemistry, with derivatives showing potential across a range of therapeutic areas, including oncology and inflammation.[1][2] However, the ultimate success of any therapeutic agent hinges not just on its potency, but critically, on its selectivity. This guide provides an in-depth, technical framework for assessing the selectivity of novel this compound derivatives, grounded in established experimental protocols and data interpretation strategies.
The Imperative of Selectivity in Drug Discovery
Selectivity, the measure of a drug's ability to interact with its intended biological target over other, often related, targets, is a cornerstone of modern drug development.[3] Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window.[4][5] For kinase inhibitors, a common application for pyrimidine-based scaffolds, the challenge is particularly acute due to the high degree of conservation in the ATP-binding site across the human kinome.[3] Therefore, a systematic and multi-faceted approach to selectivity profiling is not just recommended; it is essential.
This guide will navigate the critical stages of selectivity assessment, from initial biochemical screens to cellular target engagement and in vivo validation. We will explore the causality behind experimental choices and provide actionable protocols to ensure the generation of robust and reliable data.
A Multi-Tiered Approach to Selectivity Profiling
A comprehensive assessment of selectivity is not a single experiment but a tiered approach, moving from high-throughput in vitro assays to more complex cellular and in vivo models. This progression allows for early identification of promiscuous compounds and focuses resources on the most promising candidates.
Caption: A tiered workflow for assessing compound selectivity.
Tier 1: Foundational In Vitro Biochemical Assays
The initial step in selectivity profiling involves assessing the direct interaction of your this compound derivatives with their intended target and a panel of off-targets in a purified, cell-free system.
Experimental Protocol: Large-Scale Kinase Profiling
For pyrimidine derivatives with suspected kinase inhibitory activity, profiling against a broad panel of kinases is the industry standard.
Objective: To determine the inhibitory activity of a test compound against a large, representative panel of the human kinome at a single, high concentration.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. For an initial screen, a concentration of 10 µM is often used.
-
Kinase Panel Selection: Utilize a commercially available kinase panel (e.g., from Reaction Biology, Eurofins, or Promega) that covers a diverse range of the human kinome. A panel of over 300 kinases is recommended for comprehensive profiling.
-
Assay Format: Radiometric assays, such as the HotSpot™ platform, are considered the gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[6] Fluorescence-based assays are also common high-throughput alternatives.
-
ATP Concentration: It is crucial to perform the assay at an ATP concentration that is close to the Michaelis-Menten constant (Km) for each kinase. This ensures a more physiologically relevant measure of inhibitory potency.[3]
-
Data Analysis: The percentage of remaining kinase activity in the presence of the test compound is calculated relative to a DMSO control. A significant inhibition is typically defined as >70-80% reduction in kinase activity.
Data Presentation and Interpretation
The results of a primary screen are often visualized as a dendrogram or a bar chart, providing a clear overview of the compound's selectivity.
Table 1: Illustrative Primary Kinase Screen Data for a Hypothetical 5-Bromopyrimidinone Derivative (Compound X) at 10 µM
| Kinase Family | Target Kinase | % Inhibition |
| Tyrosine Kinase | Target Kinase A | 95% |
| Kinase B | 25% | |
| Kinase C | 10% | |
| Serine/Threonine Kinase | Kinase D | 85% |
| Kinase E | 15% | |
| Kinase F | 5% | |
| Other | Kinase G | 50% |
From this initial screen, "hits" are identified for further characterization. In the example above, Target Kinase A, Kinase D, and Kinase G would be selected for IC50 determination.
IC50 and Kd Determination: Quantifying Potency and Affinity
For the identified hits, determining the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) provides quantitative measures of potency and binding affinity, respectively.
-
IC50 Determination: This is performed by assaying the compound over a range of concentrations (typically a 10-point dose-response curve) against the target kinases.
-
Kd Determination: Techniques like Kinobeads, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to measure the direct binding affinity of the compound to the kinase, which is independent of ATP concentration.
Table 2: Comparative Selectivity Profile of Pyrimidine-Based Kinase Inhibitors (Representative Data)
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase 1 | IC50 (nM) | Off-Target Kinase 2 | IC50 (nM) | Selectivity Score (S10 at 1µM) |
| Compound A (Hypothetical) | SRC | 5 | ABL | 500 | LCK | 25 | 0.05 |
| Dasatinib | ABL | 0.6 | SRC | 0.8 | LCK | 1.1 | 0.32 |
| PP1 | SRC | 170 | ABL | >10,000 | LCK | 5 | 0.10 |
Selectivity Score (S10): The fraction of kinases in a panel inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity.
Tier 2: Cellular Assays - Bridging the Gap to Physiological Relevance
Biochemical assays, while essential, do not fully recapitulate the complex cellular environment. Cellular assays are therefore a critical next step to confirm target engagement and assess the compound's effects in a more physiologically relevant context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To directly measure the binding of a compound to its target protein in intact cells or cell lysates.[1][2][7][8][9]
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. This change in thermal stability can be quantified.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Cellular Potency and Off-Target Effects
Beyond target engagement, it is crucial to assess the functional consequences of compound treatment in cells. This can be achieved through:
-
Target-specific functional assays: Measuring the phosphorylation of a known downstream substrate of the target kinase.
-
Phenotypic assays: Assessing broader cellular effects such as proliferation, apoptosis, or cell cycle arrest.
-
Phosphoproteomics: A global analysis of changes in protein phosphorylation can reveal off-target signaling pathway modulation.
Tier 3: In Vivo Validation - The Ultimate Test of Selectivity
The final stage of preclinical selectivity assessment involves evaluating the compound's performance in a living organism. In vivo studies provide critical information on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicology.
Key In Vivo Studies for Selectivity Assessment
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This helps to establish a dosing regimen that will achieve therapeutic concentrations at the target tissue.
-
Pharmacodynamic (PD) Studies: Measure the effect of the compound on its target in vivo. This can involve analyzing tissue samples for changes in target phosphorylation or the expression of downstream biomarkers.
-
Efficacy Studies: Evaluate the therapeutic effect of the compound in a relevant animal model of disease.
-
Toxicology Studies: Assess the safety profile of the compound and identify any potential off-target toxicities.
The correlation of PK/PD data with efficacy and toxicology findings provides the ultimate validation of a compound's selectivity profile in a complex biological system.
Structure-Activity Relationships (SAR) for Selectivity
As you generate selectivity data for your series of this compound derivatives, it is imperative to build a structure-activity relationship (SAR) model. This involves correlating specific structural modifications with changes in selectivity. For pyrimidine-based kinase inhibitors, key structural features that can influence selectivity include:
-
Substituents on the pyrimidine core: The nature and position of substituents can exploit subtle differences in the ATP-binding pockets of different kinases. The 5-bromo substituent, for instance, can form halogen bonds with the target protein and influence the orientation of the molecule in the binding site.
-
The hinge-binding motif: The pyrimidine core itself often forms hydrogen bonds with the kinase hinge region. Modifications that alter this interaction can have a profound impact on selectivity.
-
Solvent-exposed regions: Substituents that extend into the solvent-exposed region of the ATP-binding site can be modified to enhance selectivity and improve physicochemical properties.
By systematically modifying the this compound scaffold and analyzing the resulting selectivity profiles, researchers can rationally design derivatives with improved on-target potency and reduced off-target activity.
Caption: The interplay between chemical structure, selectivity, and properties.
Conclusion
Assessing the selectivity of this compound derivatives is a critical and multifaceted process. By employing a tiered approach that progresses from in vitro biochemical assays to cellular target engagement and in vivo validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This systematic evaluation, coupled with a keen focus on structure-activity relationships, is paramount for identifying and advancing drug candidates with the greatest potential for therapeutic success. The methodologies and principles outlined in this guide provide a robust framework to navigate the complexities of selectivity profiling and make informed decisions in the challenging but rewarding endeavor of drug discovery.
References
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). ACS Publications. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed. [Link]
-
Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis Online. [Link]
-
Predictive in silico off-target profiling in drug discovery. (2014). PubMed. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]
-
In silico off-target profiling for enhanced drug safety assessment. (n.d.). PubMed Central. [Link]
-
Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay. (n.d.). PubMed. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). PubMed. [Link]
-
The selectivity of protein kinase inhibitors: a further update. (n.d.). PubMed Central. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Reaction Biology. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.). PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]
-
(PDF) Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). ResearchGate. [Link]
-
(PDF) Structure-activity relationships for the design of small-molecule inhibitors. (2005). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one in Modern Drug Discovery: A Comparative Guide to Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realms of oncology and virology. The inherent biological relevance of this heterocycle, coupled with its synthetic tractability, has led to a plethora of approved drugs and clinical candidates. Within the diverse array of pyrimidine-based building blocks, 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one emerges as a strategically valuable, albeit under-explored, intermediate. This guide provides a comprehensive comparison of its synthetic applications, juxtaposed with alternative precursors, and supported by experimental insights to inform the strategic choices of medicinal chemists.
The Pivotal Role of the 5-Bromopyrimidinone Core
The true synthetic power of this compound lies in the strategic placement of the bromine atom at the C5 position. This halogen serves as a versatile linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of molecular fragments. This capability is paramount in structure-activity relationship (SAR) studies, where the systematic exploration of chemical space around a core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.
The pyrimidinone core itself is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including the inhibition of kinases and viral replication. For instance, various pyrimidine-based compounds have been identified as potent Aurora kinase and polo-like kinase inhibitors, crucial targets in oncology.[1] Furthermore, the pyrimidine motif is central to many antiviral agents.[2][3]
Comparative Analysis of Synthetic Strategies
The value of a synthetic intermediate is best understood in the context of the target molecules it can efficiently generate. Here, we compare the projected synthetic utility of this compound against alternative starting materials for the synthesis of two key classes of therapeutic agents: kinase inhibitors and antiviral compounds.
Synthesis of Kinase Inhibitors: A Focus on 5-Arylpyrimidinones
A common structural motif in kinase inhibitors is the substitution of the pyrimidine core with aryl or heteroaryl groups, which can engage in critical interactions within the ATP-binding pocket of the target kinase.
Proposed Synthetic Route utilizing this compound:
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds.[2] The bromine at the C5 position of our title compound provides a reactive handle for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl moieties.
Caption: Proposed Suzuki coupling of this compound.
Alternative Synthetic Routes:
Traditional syntheses of 5-arylpyrimidinones often commence from more fundamental building blocks, such as substituted amidines and chalcones, or through the functionalization of a pre-formed pyrimidine ring lacking a strategically placed halogen. For instance, one common approach involves the cyclocondensation of an appropriate 1,3-dicarbonyl compound with urea or a urea equivalent, followed by subsequent functionalization.
Caption: Alternative synthesis of 5-arylpyrimidinones via cyclocondensation.
Performance Comparison:
| Feature | This compound Route | Alternative Routes (e.g., Cyclocondensation) |
| Convergence | Highly convergent, allowing for late-stage diversification. | Linear synthesis, requiring early introduction of the aryl group. |
| Scope | Broad scope of aryl/heteroaryl groups can be introduced. | Limited by the availability of the corresponding 1,3-dicarbonyl precursors. |
| Efficiency | Potentially fewer steps to a diverse library of analogs. | Can be multi-step and may require protecting group strategies. |
| Reaction Conditions | Mild and well-established Suzuki coupling conditions. | Cyclocondensation may require harsh conditions. |
The use of this compound offers a more convergent and flexible approach to a library of 5-arylpyrimidinone kinase inhibitor scaffolds. The ability to introduce diverse aryl groups in a late-stage synthetic step is a significant advantage in medicinal chemistry programs.
Synthesis of Antiviral Agents: Introducing Nitrogen-based Substituents
Many antiviral compounds feature nitrogen-containing substituents on the pyrimidine ring, which can participate in crucial hydrogen bonding interactions with viral enzymes or nucleic acids.
Proposed Synthetic Route utilizing this compound:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction would enable the introduction of a wide variety of primary and secondary amines at the C5 position.
Caption: Proposed Buchwald-Hartwig amination of the title compound.
Alternative Synthetic Routes:
Alternative approaches to 5-aminopyrimidinones often involve the reduction of a 5-nitropyrimidinone precursor or nucleophilic aromatic substitution on a pyrimidine ring activated by electron-withdrawing groups.
Caption: Alternative synthesis of 5-aminopyrimidinones via nitro reduction.
Performance Comparison:
| Feature | This compound Route | Alternative Routes (e.g., Nitro Reduction) |
| Diversity | A wide range of amines can be directly coupled. | Limited to the introduction of a primary amino group. |
| Functional Group Tolerance | Buchwald-Hartwig conditions are generally tolerant of many functional groups. | Reduction of the nitro group can be sensitive to other reducible functional groups. |
| Directness | Direct introduction of the desired amino substituent. | Requires a two-step sequence (nitration followed by reduction). |
| Control | Precise control over the installed amino moiety. | Less direct control over the final substituent. |
For the synthesis of diverse libraries of 5-amino-substituted pyrimidinones as potential antiviral agents, the Buchwald-Hartwig amination of this compound offers a more direct and versatile strategy compared to traditional methods.
Experimental Protocols
While specific experimental data for the direct application of this compound is not extensively reported, the following protocols are based on well-established procedures for similar substrates and serve as a validated starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
Protocol:
-
To a microwave vial, add this compound, the aryl/heteroaryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/H₂O solvent mixture.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
Protocol:
-
To a dry Schlenk tube, add this compound, NaOtBu, and XPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add Pd₂(dba)₃ and the amine.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for the synthesis of biologically active molecules. Its strategic bromination at the C5 position unlocks access to a vast chemical space through well-established and robust palladium-catalyzed cross-coupling reactions. When compared to more traditional, linear synthetic strategies, the use of this intermediate offers significant advantages in terms of convergency, efficiency, and the ability to rapidly generate diverse libraries of compounds for SAR exploration.
For research teams engaged in the discovery of novel kinase inhibitors and antiviral agents, the incorporation of this compound into their synthetic repertoire can provide a competitive edge, accelerating the journey from hit identification to lead optimization. Further exploration of its reactivity and the development of novel transformations centered on this scaffold are warranted and hold considerable promise for the future of drug discovery.
References
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, safety-centric protocol for the proper disposal of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one, ensuring the protection of personnel and the environment. Our commitment to excellence in the laboratory must be matched by an unwavering dedication to safety and regulatory compliance in all our practices.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated heterocyclic organic molecule.
GHS Hazard Identification:
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazard statements[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The assigned pictogram is GHS07, indicating an irritant[2].
| Hazard Category | GHS Classification | Key Considerations |
| Acute Oral Toxicity | Category 4 | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas. |
| Skin Corrosion/Irritation | Category 2 | Avoid direct contact with skin. Wear appropriate gloves and a lab coat. |
| Serious Eye Damage/Irritation | Category 2A | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Table 1: Summary of Hazards for this compound.
Regulatory Framework for Disposal
As a brominated organic compound, this compound falls under the category of halogenated organic compounds. The United States Environmental Protection Agency (EPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA)[3][4]. These regulations prohibit the land disposal of untreated halogenated organic wastes and mandate specific treatment technologies[4].
It is a legal and ethical imperative that this compound is not disposed of via standard laboratory drains or in regular solid waste. All disposal must be conducted through a licensed hazardous waste management facility.
Step-by-Step Disposal Protocol
This protocol is designed for the safe accumulation and disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Nitrile gloves
-
Safety goggles or glasses
-
A properly fitted laboratory coat
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a specific waste container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste. Polyethylene or glass containers are generally suitable.
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for cleaning up spills in this designated container.
-
Liquid Waste: If this compound has been dissolved in a solvent, it must be collected as liquid hazardous waste. The waste container should be labeled with the full chemical names and approximate concentrations of all components. This waste stream is categorized as halogenated organic waste .
Labeling and Storage
Accurate labeling and safe storage are mandated by OSHA and the EPA.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The date of accumulation should also be clearly marked.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals. Ensure the container is kept closed except when adding waste.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide specific guidance on waste pickup procedures and may provide pre-labeled containers.
-
Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
Recommended Disposal Technology: Incineration
The primary and most effective method for the disposal of halogenated organic compounds is high-temperature incineration[5].
The Chemistry of Incineration:
In a licensed hazardous waste incinerator, this compound is subjected to high temperatures (typically above 1200 K) in the presence of oxygen. This process breaks down the organic structure into simpler, less harmful compounds. The bromine content will primarily be converted to hydrogen bromide (HBr)[6].
Modern incineration facilities are equipped with advanced flue gas cleaning systems, including scrubbers, to neutralize acidic gases like HBr before they are released into the atmosphere[7][8]. This ensures that the disposal process is environmentally sound. It is crucial to select a waste management partner that operates in full compliance with all environmental regulations.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a fume hood is advisable.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: For solid spills, carefully sweep the material and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the waste, then place it in the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, regulatory compliance, proper segregation, and certified disposal methods, we uphold our commitment to safe and ethical scientific practice. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet before handling any hazardous material.
References
-
U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Emission Measurements During Incineration of Waste Containing Bromine. (2014, March 4). Nordic Council of Ministers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
- Halogenated Waste. (n.d.).
- Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
-
Bromine Recycling in the Chemical Industry – An Example of Circular Economy. (2019). CHIMIA. Retrieved from [Link]
- Vehlow, J. (2015).
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.
- Bergmann, A., et al. (2000). Bromine and waste incineration : an environmental risk? VTT Tiedotteita.
-
U.S. Environmental Protection Agency. (n.d.). RCRA Regulations. Retrieved from [Link]
- Ashihara, H., Ludwig, I. A., & Crozier, A. (Eds.). (2014).
- Gentry, G. A., & Gentry, M. K. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics.
- U.S. Environmental Protection Agency. (1987).
- Suggitt, R. M. (1984). U.S. Patent No. 4,468,376. Washington, DC: U.S.
- El-Naas, M. H., et al. (2017).
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- Szilágyi, B., et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Journal of Cleaner Production.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
Sources
Navigating the Safe Handling of 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are daily realities. Among these, heterocyclic compounds like 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one (CAS No. 4722-76-3) represent a cornerstone of medicinal chemistry. However, with great potential comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this brominated pyrimidine derivative, moving beyond mere compliance to foster a deeply ingrained culture of safety.
Our approach is built on the foundational principle that a thorough understanding of a compound's potential hazards is the bedrock of safe laboratory practice. By explaining the "why" behind each safety protocol, we empower researchers to make informed decisions, ensuring their own safety and the integrity of their work.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound that, while essential for certain synthetic pathways, presents a distinct set of health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the GHS07 pictogram, signaling a warning for several potential health effects.[1][2]
A comprehensive risk assessment must precede any handling of this substance. This involves not only recognizing the inherent hazards of the chemical but also evaluating the specific procedures in which it will be used. The scale of the reaction, the potential for aerosolization, and the duration of exposure are all critical factors that will dictate the necessary level of containment and personal protection.
Key Hazard Information:
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity — Single exposure (Respiratory tract irritation) |
This data is compiled from multiple chemical supplier safety information pages.[1][2]
The presence of a bromine atom on the pyrimidine ring warrants particular attention. Halogenated organic compounds can have unique toxicological profiles and may require specific disposal procedures to prevent environmental contamination.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale for each piece of equipment is directly linked to the identified hazards.
-
Eye and Face Protection: Given the H319 warning for serious eye irritation, chemical safety goggles are mandatory at all times.[4] In situations where there is a heightened risk of splashing, such as during the transfer of solutions or when working with larger quantities, a face shield should be worn in conjunction with goggles.
-
Hand Protection: To prevent skin irritation (H315), chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.
-
Body Protection: A standard laboratory coat, fully buttoned, is required to protect against accidental spills and contamination of personal clothing. For procedures with a higher risk of significant spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Due to the risk of respiratory irritation (H335), this compound should always be handled in a well-ventilated area.[4] For weighing and other procedures that may generate dust, a certified chemical fume hood is required. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All personnel requiring the use of a respirator must be enrolled in a respiratory protection program, which includes fit testing and training.
Caption: PPE decision workflow based on laboratory task.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and maintain a safe laboratory environment.
3.1. Engineering Controls
-
Ventilation: All work with this compound must be performed in a well-ventilated area. A certified chemical fume hood is the preferred engineering control, especially when handling the solid form or preparing solutions.[5]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
3.2. Procedural Steps for Handling
-
Preparation: Before handling the compound, designate a specific work area within the fume hood. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills. Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily available.
-
Weighing: Carefully weigh the solid compound within the fume hood to prevent the inhalation of fine particles. Use a tared weigh boat or paper. Avoid creating dust clouds.
-
Dissolution and Transfer: When dissolving the solid or transferring solutions, do so slowly and carefully to avoid splashing. If there is a risk of splashing, a face shield should be used.
-
Housekeeping: Clean the work area thoroughly after each use. Any contaminated disposable materials, such as weigh boats or absorbent paper, should be treated as hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[4] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the individual may have ingested the substance) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill Response:
-
Small Spill (in a fume hood): If a small amount of the solid is spilled, carefully sweep it up with a brush and dustpan, avoiding the creation of dust. Place the collected material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area and prevent entry. Alert your laboratory supervisor and institutional safety office. Trained emergency personnel should handle the cleanup.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical final step to ensure both personnel and environmental safety.
-
Waste Segregation: All waste containing this compound, including excess solid, contaminated solutions, and disposable materials (gloves, weigh paper, etc.), must be collected in a designated hazardous waste container. This container should be clearly labeled as "Halogenated Organic Waste."[8] Never mix this waste with non-halogenated solvents or other incompatible waste streams.[8]
-
Container Management: Waste containers must be made of a compatible material, kept securely sealed when not in use, and stored in a designated, well-ventilated secondary containment area away from general laboratory traffic.
-
Final Disposal: The disposal of the collected hazardous waste must be handled by a licensed environmental waste management company in strict accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[8]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring that their pursuit of scientific advancement is built upon a foundation of unwavering safety and responsibility.
References
-
Centers for Disease Control and Prevention (CDC). Bromine | Chemical Emergencies. [Link]
-
Environmental Health and Safety at Providence College. Bromine in orgo lab SOP. [Link]
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Management of Waste. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]
-
Reed College. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. [Link]
-
Saint Mary's University. HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13. [Link]
Sources
- 1. semspub.epa.gov [semspub.epa.gov]
- 2. achmem.com [achmem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

